2-Chloro-6-methyl-4-nitropyridine 1-oxide
Description
BenchChem offers high-quality 2-Chloro-6-methyl-4-nitropyridine 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-methyl-4-nitropyridine 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-6-methyl-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-4-2-5(9(11)12)3-6(7)8(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTROWSASXESEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=[N+]1[O-])Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372852 | |
| Record name | 2-Chloro-6-methyl-4-nitropyridin-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40314-84-9 | |
| Record name | 2-Chloro-6-methyl-4-nitropyridin-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-Chloro-6-methyl-4-nitropyridine 1-oxide" properties and structure
An In-depth Technical Guide to 2-Chloro-6-methyl-4-nitropyridine 1-oxide
Authored by a Senior Application Scientist
Introduction
2-Chloro-6-methyl-4-nitropyridine 1-oxide is a highly functionalized heterocyclic compound belonging to the pyridine derivative class. Its molecular architecture, featuring a pyridine N-oxide core substituted with a chloro, a methyl, and a nitro group, makes it a uniquely reactive and versatile intermediate in organic synthesis.[1] The strategic placement of these functional groups—an electron-donating methyl group and strongly electron-withdrawing chloro and nitro groups, combined with the unique electronic nature of the N-oxide moiety—creates a molecule primed for a variety of chemical transformations. This guide provides a comprehensive overview of its properties, structure, synthesis, reactivity, and applications, tailored for researchers and professionals in chemical synthesis and drug development.
Physicochemical and Structural Properties
The compound's utility is fundamentally derived from its physical characteristics and molecular structure. It is known for its stability under standard laboratory conditions, which facilitates its use in multi-step synthetic sequences.[1]
Key Physicochemical Data
| Property | Value | Reference |
| CAS Number | 40314-84-9 | [2][3] |
| Molecular Formula | C₆H₅ClN₂O₃ | [1][2][3] |
| Molecular Weight | 188.57 g/mol | [2][3] |
| Appearance | Yellow Crystalline Solid | Inferred from similar compounds |
| Melting Point | 155-159 °C (for 2-Methyl-4-nitropyridine N-oxide) |
Molecular Structure and Spectroscopic Profile
The structure of 2-Chloro-6-methyl-4-nitropyridine 1-oxide is characterized by a pyridine ring activated by both the N-oxide and the nitro group. The N-oxide functionality increases the electron density of the ring, particularly at the 2- and 4-positions, while simultaneously acting as an electron-withdrawing group. The potent nitro group at the 4-position further withdraws electron density, significantly influencing the ring's reactivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The methyl group protons (-CH₃) would appear as a singlet, typically in the range of δ 2.5-2.7 ppm. The two aromatic protons on the pyridine ring would appear as two distinct singlets or narrowly coupled doublets in the downfield region (δ 7.5-8.5 ppm), a consequence of the deshielding effects of the nitro group and the N-oxide.
-
¹³C NMR: The carbon spectrum would display six unique signals corresponding to each carbon atom in the molecule. The carbon atom attached to the nitro group (C4) would be significantly deshielded, appearing at a high chemical shift. The carbons bonded to the N-oxide (C2 and C6) would also be shifted downfield. The methyl carbon would appear at a characteristic upfield chemical shift (around δ 17-21 ppm).[4][5]
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups:
-
N-O Stretch (N-oxide): A strong absorption band typically appears in the 1200–1300 cm⁻¹ region.
-
NO₂ Stretch (Nitro group): Two characteristic strong bands are expected for the asymmetric (approx. 1500-1550 cm⁻¹) and symmetric (approx. 1345-1385 cm⁻¹) stretching vibrations.
-
Aromatic C=C and C=N Stretches: Multiple bands in the 1400–1600 cm⁻¹ region.
Mass Spectrometry (MS)
High-resolution mass spectrometry would confirm the molecular formula C₆H₅ClN₂O₃. The mass spectrum would show a characteristic isotopic pattern for a chlorine-containing compound, with the molecular ion peak (M⁺) and an (M+2)⁺ peak at approximately one-third the intensity.
Synthesis Pathway
The synthesis of 2-Chloro-6-methyl-4-nitropyridine 1-oxide is typically achieved through a two-step process starting from 2-chloro-6-methylpyridine. The logic behind this pathway is to first activate the pyridine ring towards electrophilic substitution via N-oxidation, which then directs the subsequent nitration to the C4 position.
Caption: Synthetic route to 2-Chloro-6-methyl-4-nitropyridine 1-oxide.
Experimental Protocol: Nitration of 2-Chloro-6-methylpyridine 1-oxide
This protocol is a generalized procedure based on established methods for the nitration of pyridine N-oxides.[6]
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and immersed in an ice-salt bath, add cold (0–5 °C) concentrated sulfuric acid.
-
Addition of Starting Material: Slowly add 2-chloro-6-methylpyridine 1-oxide to the cold sulfuric acid with continuous stirring. Ensure the temperature remains below 10 °C.
-
Nitrating Agent Addition: To this solution, add fuming nitric acid dropwise, maintaining the low temperature.
-
Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat it in an oil bath at 95-105 °C for several hours. The reaction progress should be monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a base, such as sodium carbonate, until the pH is neutral to slightly basic. This will precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or chloroform) to yield the final product.
Reactivity and Key Chemical Transformations
The compound's reactivity is dominated by two primary features: the susceptibility of the C2-chloro group to nucleophilic substitution and the potential for reduction of the C4-nitro group.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is highly activated towards displacement by nucleophiles. This is due to the combined electron-withdrawing effects of the adjacent N-oxide and the nitro group at the para-position, which stabilize the negatively charged Meisenheimer complex intermediate. This makes it an excellent substrate for introducing a wide range of functionalities, such as amines, alkoxides, and thiolates.
-
Nitro Group Reduction: The nitro group can be selectively reduced to an amine group using various reducing agents (e.g., SnCl₂, H₂/Pd-C). The resulting 4-amino-2-chloro-6-methylpyridine 1-oxide is a valuable intermediate for further derivatization, such as amide bond formation or diazotization reactions.
-
N-Oxide Deoxygenation: The N-oxide can be removed (deoxygenated) to yield the corresponding pyridine derivative using reagents like phosphorus trichloride (PCl₃).[7] This step is often employed late in a synthetic sequence to unmask the final pyridine core.
Caption: Key reaction pathways for the title compound.
Applications in Research and Development
2-Chloro-6-methyl-4-nitropyridine 1-oxide is not typically an end-product but rather a crucial building block in the synthesis of more complex, high-value molecules.
-
Medicinal Chemistry: Pyridine and its derivatives are privileged scaffolds in drug discovery. This compound serves as a key intermediate for synthesizing biologically active molecules. For instance, substituted aminopyridines and aminopyrimidines are core components of potent kinase inhibitors used in oncology.[8] The ability to readily displace the chloro group and modify the nitro group allows for the systematic construction of compound libraries for screening against various biological targets. The N-oxide functionality itself can be used to improve solubility or modulate the pharmacokinetic properties of a drug candidate.[9]
-
Agrochemicals: The pyridine ring is also a common feature in modern herbicides, insecticides, and fungicides. The reactivity of this intermediate allows for the introduction of diverse functional groups necessary for achieving high efficacy and selectivity in crop protection agents.[1]
-
Materials Science: Functionalized pyridine derivatives are used in the development of advanced materials, including polymers, dyes, and ligands for metal catalysis. The defined substitution pattern of this compound provides a reliable starting point for creating materials with specific electronic or optical properties.
Safety and Handling
As with any reactive chemical intermediate, proper safety precautions are essential. Based on data for structurally related nitropyridine derivatives, 2-Chloro-6-methyl-4-nitropyridine 1-oxide should be handled with care.
-
Hazards: Likely to be harmful if swallowed or in contact with skin.[10][11] It is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[10][11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, chemical safety goggles, and a lab coat.[12][13]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[10][13] Avoid generating dust or aerosols. Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[12][13]
References
-
IndiaMART. (n.d.). 2 Chloro 6 Methyl 4 Nitropyridine 1 Oxide, 98%. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-methyl-4-nitropyridine N-oxide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4-nitropyridine 1-oxide. Retrieved from [Link]
-
Venkatasai Life Sciences. (n.d.). 2-Chloro-6-methyl-4-nitropyridine 1-oxide. Retrieved from [Link]
- Gajeles, G., et al. (2020).
- Puszko, A. (1991). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers, 45(4), 513-520.
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.
-
Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]
- Wsol, V., & Sestak, V. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Medicinal Chemistry Letters, 13(1), 1-5.
Sources
- 1. m.indiamart.com [m.indiamart.com]
- 2. 40314-84-9|2-Chloro-6-methyl-4-nitropyridine 1-oxide|BLD Pharm [bldpharm.com]
- 3. 2-Chloro-6-methyl-4-nitropyridine 1-oxide | CAS No. 40314-84-9 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 4. rsc.org [rsc.org]
- 5. chempap.org [chempap.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2-Chloro-4-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 8. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. echemi.com [echemi.com]
- 11. 2-Chloro-5-methyl-4-nitropyridine N-oxide | C6H5ClN2O3 | CID 12318010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to 2-Chloro-6-methyl-4-nitropyridine 1-oxide: Synthesis, Properties, and Applications
For Immediate Release
This technical guide provides an in-depth overview of 2-Chloro-6-methyl-4-nitropyridine 1-oxide, a key chemical intermediate for researchers, scientists, and professionals in drug development and materials science. This document outlines the compound's fundamental properties, a detailed synthesis protocol, and its significant applications.
Introduction: A Versatile Building Block
2-Chloro-6-methyl-4-nitropyridine 1-oxide is a substituted pyridine derivative recognized for its utility as a versatile intermediate in the synthesis of more complex molecules.[1] Its structure, featuring a pyridine N-oxide core with chloro, methyl, and nitro functional groups, offers multiple reaction sites for chemical modification. This trifunctional nature makes it a valuable precursor in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of these groups influences the electronic properties of the pyridine ring, enabling a range of chemical transformations.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Chloro-6-methyl-4-nitropyridine 1-oxide is presented below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| CAS Number | 40314-84-9 | [1][2][3][4] |
| Molecular Formula | C₆H₅ClN₂O₃ | [1][3] |
| Molecular Weight | 188.57 g/mol | [3][4] |
| Appearance | Light yellow solid (predicted) | [5] |
| Melting Point | 154-155 °C (for the 5-methyl isomer) | [5][6] |
| Boiling Point | 399.8±37.0 °C (Predicted) | [5] |
| Purity | ≥98% | [1] |
| Storage | Inert atmosphere, 2-8°C | [5] |
Synthesis of 2-Chloro-6-methyl-4-nitropyridine 1-oxide: A Representative Protocol
The synthesis of 2-Chloro-6-methyl-4-nitropyridine 1-oxide is typically achieved through the nitration of the corresponding 2-chloro-6-methylpyridine 1-oxide precursor. The following protocol is a representative example of this transformation, based on established methodologies for similar pyridine N-oxides.
Reaction Scheme
Caption: Synthetic pathway for 2-Chloro-6-methyl-4-nitropyridine 1-oxide.
Step-by-Step Experimental Protocol
Materials:
-
2-Chloro-6-methylpyridine 1-oxide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Water
-
Dichloromethane or other suitable organic solvent
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Preparation of the Reaction Vessel: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add a calculated amount of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.
-
Addition of Starting Material: Slowly add 2-chloro-6-methylpyridine 1-oxide to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.
-
Nitration: Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid in a separate cooled beaker. Add this nitrating mixture dropwise to the reaction flask via the dropping funnel, maintaining the temperature between 0-10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the resulting aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
-
Purification: The crude 2-Chloro-6-methyl-4-nitropyridine 1-oxide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a product of high purity.
Applications in Research and Development
2-Chloro-6-methyl-4-nitropyridine 1-oxide is a valuable intermediate in organic synthesis, primarily due to the reactivity of its functional groups.
-
Pharmaceutical Synthesis: The chloro and nitro groups are amenable to nucleophilic substitution reactions, allowing for the introduction of a wide variety of other functional groups. This makes it a key building block in the synthesis of pharmaceutically active compounds. Pyridine N-oxide derivatives have been investigated for a range of therapeutic applications.
-
Agrochemical Development: Similar to its role in pharmaceuticals, this compound can serve as a precursor for novel pesticides and herbicides. The pyridine scaffold is present in many commercially successful agrochemicals.
-
Materials Science: The unique electronic and structural features of this molecule can be exploited in the design and synthesis of functional materials, including ligands for metal complexes and components of organic electronic devices.
Safety and Handling
As with all chemical reagents, 2-Chloro-6-methyl-4-nitropyridine 1-oxide should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. The compound should be stored under an inert atmosphere.[5]
For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Chloro-6-methyl-4-nitropyridine 1-oxide is a chemical intermediate with significant potential in various fields of chemical research and development. Its versatile reactivity, stemming from its unique combination of functional groups, makes it a valuable tool for the synthesis of novel and complex molecules. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this compound in their scientific endeavors.
References
-
2 Chloro 6 Methyl 4 Nitropyridine 1 Oxide, 98% at ₹ 42000/kg in Hyderabad - IndiaMART. (n.d.). IndiaMART.com. Retrieved January 17, 2026, from [Link]
-
2-Chloro-6-methyl-4-nitropyridine 1-oxide - Venkatasai Life Sciences. (n.d.). Venkatasai Life Sciences. Retrieved January 17, 2026, from [Link]
-
2-Chloro-4-nitropyridine 1-oxide | C5H3ClN2O3 | CID 84433 - PubChem. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
2-Chloro-6-methyl-4-nitropyridine 1-oxide - India Fine Chemicals. (n.d.). India Fine Chemicals. Retrieved January 17, 2026, from [Link]
-
Shafer, S. K., Lynch, W. E., & Padgett, C. W. (2018). 2-Chloro-4-nitropyridine N-oxide. IUCrData, 3(1), x180016. [Link]
Sources
- 1. indiamart.com [indiamart.com]
- 2. 2-CHLORO-6-METHYL-4-NITROPYRIDINE 1-OXIDE | 40314-84-9 [chemicalbook.com]
- 3. 40314-84-9|2-Chloro-6-methyl-4-nitropyridine 1-oxide|BLD Pharm [bldpharm.com]
- 4. 2-Chloro-6-methyl-4-nitropyridine 1-oxide | CAS No. 40314-84-9 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 5. 60323-96-8 CAS MSDS (2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. echemi.com [echemi.com]
Synthesis of "2-Chloro-6-methyl-4-nitropyridine 1-oxide"
An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methyl-4-nitropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocol for the synthesis of 2-Chloro-6-methyl-4-nitropyridine 1-oxide, a valuable heterocyclic intermediate in the development of pharmaceuticals and agrochemicals.[1][2] Its unique molecular structure, featuring a pyridine ring with chloro, methyl, nitro, and N-oxide functional groups, makes it a versatile building block for creating more complex molecules.[2] This document offers a deep dive into the synthetic pathway, including the underlying chemical principles and practical, field-proven insights for successful execution.
Synthetic Strategy: A Three-Step Approach
The synthesis of 2-Chloro-6-methyl-4-nitropyridine 1-oxide is most effectively achieved through a three-step sequence starting from the readily available 2,6-lutidine. The overall strategy involves:
-
N-Oxidation: The pyridine nitrogen of 2,6-lutidine is oxidized to form 2,6-lutidine N-oxide. This initial step is crucial as the N-oxide group activates the pyridine ring for subsequent electrophilic substitution.
-
Nitration: The electron-donating N-oxide group directs the regioselective nitration to the 4-position of the pyridine ring, yielding 4-nitro-2,6-lutidine 1-oxide.
-
Chlorination: The final step involves the selective monochlorination of one of the methyl groups to afford the target compound, 2-Chloro-6-methyl-4-nitropyridine 1-oxide.
Overall Synthetic Workflow
Caption: A three-step synthetic pathway from 2,6-lutidine to the target compound.
Detailed Synthetic Protocols and Mechanistic Insights
Step 1: N-Oxidation of 2,6-Lutidine
Causality: The N-oxidation of the pyridine ring is a critical first step. The resulting N-oxide group increases the electron density at the 2, 4, and 6 positions of the ring through resonance, thereby activating it for electrophilic aromatic substitution, specifically nitration at the 4-position. Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA).[3] The former is often preferred for larger-scale syntheses due to cost and availability.
Detailed Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,6-lutidine and glacial acetic acid.
-
Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide dropwise, ensuring the internal temperature is maintained below 70-80°C.[4][5]
-
After the addition is complete, heat the reaction mixture at 70-80°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is between 7 and 8.
-
Extract the aqueous layer multiple times with a suitable organic solvent such as chloroform or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,6-lutidine N-oxide, which can be purified further by recrystallization or distillation.[6][7]
Step 2: Nitration of 2,6-Lutidine N-oxide
Causality: The nitration of 2,6-lutidine N-oxide is a classic example of electrophilic aromatic substitution on an activated heterocyclic system.[8] The use of a mixed acid system, typically concentrated nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[6][8] The N-oxide group directs the substitution to the 4-position due to steric hindrance from the methyl groups at the 2 and 6 positions.
Detailed Protocol:
-
In a flask cooled in an ice-salt bath, carefully add concentrated sulfuric acid.
-
With vigorous stirring, slowly add 2,6-lutidine N-oxide portion-wise, maintaining a low temperature (0-5°C).
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it separately.
-
Add the cold nitrating mixture dropwise to the solution of 2,6-lutidine N-oxide in sulfuric acid, ensuring the temperature does not exceed 10°C.
-
After the addition, allow the reaction to warm to room temperature and then heat to 90-100°C for several hours, monitoring by TLC.[4][6]
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base, such as sodium carbonate or ammonium hydroxide, which will precipitate the crude 4-nitro-2,6-lutidine 1-oxide.
-
Filter the solid, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetone.
Step 3: Selective Chlorination of 4-Nitro-2,6-lutidine 1-oxide
Causality: The final and most challenging step is the selective monochlorination of one of the methyl groups. Direct chlorination of the pyridine ring is disfavored due to the electron-withdrawing nature of the nitro group and the N-oxide functionality. Therefore, chlorination of the methyl group is more plausible, likely proceeding through a free-radical mechanism. Reagents such as sulfuryl chloride (SO₂Cl₂) with a radical initiator (e.g., AIBN or benzoyl peroxide) or N-chlorosuccinimide (NCS) are suitable for this type of transformation. Careful control of stoichiometry and reaction conditions is paramount to avoid over-chlorination.
Proposed Protocol (based on analogous reactions):
-
Dissolve 4-nitro-2,6-lutidine 1-oxide in a suitable inert solvent like carbon tetrachloride or 1,2-dichloroethane in a flask equipped with a reflux condenser and a light source (for photo-initiation if needed).
-
Add a catalytic amount of a radical initiator, such as AIBN or benzoyl peroxide.
-
Slowly add one equivalent of sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and wash with a saturated solution of sodium bicarbonate to quench any remaining acidic byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, 2-Chloro-6-methyl-4-nitropyridine 1-oxide, can be purified by column chromatography on silica gel.
Quantitative Data Summary
| Parameter | Step 1: N-Oxidation | Step 2: Nitration | Step 3: Chlorination |
| Starting Material | 2,6-Lutidine | 2,6-Lutidine N-oxide | 4-Nitro-2,6-lutidine 1-oxide |
| Key Reagents | H₂O₂, Acetic Acid | HNO₃, H₂SO₄ | SO₂Cl₂ or NCS, Radical Initiator |
| Typical Yield | 85-95% | 70-85% | 40-60% (Estimated) |
| Product Purity | >95% after purification | >98% after recrystallization | >95% after chromatography |
| Molecular Formula | C₇H₉NO | C₇H₈N₂O₃ | C₆H₅ClN₂O₃ |
| Molecular Weight | 123.15 g/mol [9] | 168.15 g/mol | 188.57 g/mol [10] |
Safety Considerations
-
Acids and Oxidizers: Handle concentrated sulfuric acid, nitric acid, and hydrogen peroxide with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Chlorinating Agents: Sulfuryl chloride and N-chlorosuccinimide are corrosive and toxic. Handle them in a fume hood and avoid inhalation of vapors.
-
Exothermic Reactions: The nitration step is highly exothermic. Maintain strict temperature control and add reagents slowly to prevent runaway reactions.
-
Workup: Neutralization of strong acids is also exothermic and should be performed cautiously with adequate cooling.
Conclusion
The synthesis of 2-Chloro-6-methyl-4-nitropyridine 1-oxide is a multi-step process that requires careful execution and an understanding of the underlying reaction mechanisms. By following the detailed protocols and considering the safety precautions outlined in this guide, researchers can reliably produce this important synthetic intermediate for applications in drug discovery and agrochemical development.
References
- PrepChem. (n.d.). Synthesis of 2-chloro-4-nitropyridine-N oxide.
- ChemicalBook. (n.d.). 2-Chloro-4-nitropyridine synthesis.
- Chem-Impex. (n.d.). 2,6-Lutidine N-oxide.
- Venkatasai Life Sciences. (n.d.). 2-Chloro-6-methyl-4-nitropyridine 1-oxide.
- Journal of the Chemical Society B: Physical Organic. (1967). Heteroaromatic reactivity. Part II. The kinetics of nitration of pyridine 1-oxide, 2,6-lutidine 1-oxide, and isoquinoline 2-oxide.
- NIST. (n.d.). 2,6-Lutidine-N-oxide.
- IndiaMART. (n.d.). 2 Chloro 6 Methyl 4 Nitropyridine 1 Oxide, 98%.
- IUCr. (2018). 2-Chloro-4-nitropyridine N-oxide.
- Guidechem. (n.d.). How can 2-chloro-4-nitro pyridine-N-oxides be synthesized?.
- ChemicalBook. (n.d.). 2-CHLORO-6-METHYL-4-NITROPYRIDINE 1-OXIDE | 40314-84-9.
- PrepChem. (n.d.). Synthesis of 4-nitropyridine.
- BLDpharm. (n.d.). 40314-84-9|2-Chloro-6-methyl-4-nitropyridine 1-oxide.
- Google Patents. (2019). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
- Google Patents. (2022). CN115160220A - Synthesis process of pyridine-N-oxide.
- Thermo Scientific Chemicals. (n.d.). 2,6-Lutidine N-oxide, 98% 10 g.
- Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. m.indiamart.com [m.indiamart.com]
- 3. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. prepchem.com [prepchem.com]
- 7. 2-Chloro-4-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 8. Heteroaromatic reactivity. Part II. The kinetics of nitration of pyridine 1-oxide, 2,6-lutidine 1-oxide, and isoquinoline 2-oxide - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. 2,6-Lutidine-N-oxide [webbook.nist.gov]
- 10. 2-Chloro-6-methyl-4-nitropyridine 1-oxide | CAS No. 40314-84-9 | : Venkatasai Life Sciences [venkatasailifesciences.com]
A Comprehensive Technical Guide to the Reactivity and Functional Groups of 2-Chloro-6-methyl-4-nitropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the chemical reactivity and functional group interplay of 2-Chloro-6-methyl-4-nitropyridine 1-oxide. This compound is a highly functionalized heterocyclic intermediate with significant potential in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals.[1] We will explore the electronic effects of the constituent functional groups—the N-oxide, chloro, nitro, and methyl groups—and their collective influence on the molecule's reactivity, with a primary focus on nucleophilic aromatic substitution and reduction reactions. This guide will present the mechanistic underpinnings of these transformations, detailed experimental protocols, and relevant analytical data to provide a comprehensive resource for scientists working with this versatile building block.
Introduction: Unpacking the Multifaceted Nature of 2-Chloro-6-methyl-4-nitropyridine 1-oxide
2-Chloro-6-methyl-4-nitropyridine 1-oxide, with the chemical formula C₆H₅ClN₂O₃, is a pyridine derivative distinguished by a confluence of activating and directing functional groups.[1] The pyridine N-oxide moiety, first explored by Meisenheimer, dramatically alters the electronic landscape of the aromatic ring compared to its parent pyridine. This electronic perturbation, in concert with the chloro, methyl, and nitro substituents, imbues the molecule with a unique reactivity profile that is of significant interest to synthetic chemists. The strategic placement of these groups creates a scaffold primed for selective chemical modifications, making it a valuable intermediate in the synthesis of more complex molecular architectures.[1]
Table 1: Physicochemical Properties of 2-Chloro-6-methyl-4-nitropyridine 1-oxide
| Property | Value |
| CAS Number | 40314-84-9 |
| Molecular Formula | C₆H₅ClN₂O₃ |
| Molecular Weight | 188.57 g/mol |
| Appearance | Typically a solid |
| Purity | Commercially available up to 98% |
The Interplay of Functional Groups: An Electronic Perspective
The reactivity of 2-Chloro-6-methyl-4-nitropyridine 1-oxide is a direct consequence of the electronic interplay between its functional groups. Understanding these individual contributions is key to predicting and controlling its chemical behavior.
-
The N-oxide Group: The N-oxide functional group possesses a dual electronic nature. It acts as a potent π-donor through resonance, which increases the electron density at the 2-, 4-, and 6-positions of the pyridine ring. Simultaneously, it functions as a strong σ-acceptor due to the high electronegativity of the oxygen atom. This dual character is pivotal in activating the pyridine ring towards both electrophilic and nucleophilic attack.
-
The Nitro Group: The nitro group at the 4-position is a powerful electron-withdrawing group, both through inductive and resonance effects. This significantly decreases the electron density of the pyridine ring, making it highly susceptible to nucleophilic attack. The presence of the nitro group is crucial for the high reactivity of the molecule in nucleophilic aromatic substitution reactions.
-
The Chloro Group: The chlorine atom at the 2-position serves as an excellent leaving group in nucleophilic aromatic substitution reactions. Its electronegativity also contributes to the overall electron-deficient nature of the pyridine ring. The position of the chloro group, ortho to the N-oxide, makes it a prime site for nucleophilic attack.
-
The Methyl Group: The methyl group at the 6-position is an electron-donating group through an inductive effect. While this effect is modest compared to the other functional groups, it can subtly influence the regioselectivity and reaction rates.
The synergistic effect of the N-oxide and the nitro group makes the pyridine ring exceptionally electron-deficient and, therefore, highly activated for nucleophilic aromatic substitution.
Key Reactions and Mechanisms
Nucleophilic Aromatic Substitution (SNA_r): A Gateway to Diverse Derivatives
The most prominent reaction of 2-Chloro-6-methyl-4-nitropyridine 1-oxide is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, enhanced by the N-oxide and nitro groups, facilitates the attack of nucleophiles at the 2-position, leading to the displacement of the chloride ion.
The generally accepted mechanism is a two-step addition-elimination process that proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is a critical factor in the facility of the overall reaction.
Diagram 1: General Mechanism of Nucleophilic Aromatic Substitution
Caption: General Mechanism of Nucleophilic Aromatic Substitution.
Experimental Protocol: Synthesis of 2-Amino-6-methyl-4-nitropyridine 1-oxide
This protocol describes a general procedure for the amination of 2-Chloro-6-methyl-4-nitropyridine 1-oxide.
-
Materials:
-
2-Chloro-6-methyl-4-nitropyridine 1-oxide
-
Desired amine (e.g., ammonia, primary or secondary amine)
-
Anhydrous ethanol or other suitable solvent
-
Triethylamine (if using an amine salt)
-
-
Procedure:
-
Dissolve 2-Chloro-6-methyl-4-nitropyridine 1-oxide in a suitable amount of anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the desired amine (typically 1.1 to 2 equivalents) to the solution. If an amine salt is used, add an equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.
-
Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
-
Reduction of the Nitro Group: Accessing Amino Derivatives
The nitro group of 2-Chloro-6-methyl-4-nitropyridine 1-oxide can be selectively reduced to an amino group, providing a key synthetic route to valuable amino-pyridine derivatives. A variety of reducing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.
Commonly used methods for the reduction of aromatic nitro groups include:
-
Catalytic Hydrogenation: This method typically employs a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. It is often a clean and efficient method.
-
Metal-Acid Systems: Reagents such as tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid, or iron powder in acetic acid, are effective for nitro group reduction.
Diagram 2: Experimental Workflow for Nitro Group Reduction
Caption: Experimental Workflow for Nitro Group Reduction.
Experimental Protocol: Reduction using Tin(II) Chloride
-
Materials:
-
2-Chloro-6-methyl-4-nitropyridine 1-oxide
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid
-
Ethanol
-
Sodium bicarbonate solution
-
Ethyl acetate
-
-
Procedure:
-
Suspend 2-Chloro-6-methyl-4-nitropyridine 1-oxide in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and carefully neutralize it with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting amino derivative by column chromatography.
-
Spectroscopic Characterization
Table 2: Expected Spectroscopic Data for 2-Chloro-6-methyl-4-nitropyridine 1-oxide
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing and donating effects of the substituents. |
| ¹³C NMR | Resonances for the six carbon atoms of the pyridine ring and the methyl group. The chemical shifts of the ring carbons will indicate their electronic environment. |
| IR Spectroscopy | Characteristic absorption bands for the N-O stretching vibration of the N-oxide, the asymmetric and symmetric stretching vibrations of the NO₂ group, and C-Cl stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
For comparison, the ¹H NMR spectrum of the related 2-methylpyridine N-oxide shows a singlet for the methyl protons around 2.53 ppm and aromatic protons in the range of 7.20-8.30 ppm.[2] The ¹³C NMR spectrum of 2-chloropyridine N-oxide displays signals for the aromatic carbons between 123.8 and 141.5 ppm.[2]
Conclusion
2-Chloro-6-methyl-4-nitropyridine 1-oxide is a highly versatile and reactive building block in organic synthesis. The strategic combination of an N-oxide, a nitro group, a chloro substituent, and a methyl group on the pyridine ring creates a unique electronic environment that facilitates a range of chemical transformations. Its propensity for nucleophilic aromatic substitution at the 2-position and the selective reduction of its nitro group make it a valuable precursor for the synthesis of a wide array of functionalized pyridine derivatives. This guide has provided a detailed overview of its reactivity, key reaction mechanisms, and practical experimental protocols to aid researchers in harnessing the synthetic potential of this important intermediate.
References
-
Synthesis of 2-chloro-4-nitro-pyridine-1-oxide. PrepChem.com. Available at: [Link]
-
Klimkowski, K., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available at: [Link]
-
Gajeles, G., et al. N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of 2-chloro-4-nitropyridine-N oxide. PrepChem.com. Available at: [Link]
-
Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Shafer, S. K., Lynch, W. E., & Padgett, C. W. (2018). 2-Chloro-4-nitropyridine N-oxide. IUCrData, 3(1), x180016. Available at: [Link]
-
2 Chloro 6 Methyl 4 Nitropyridine 1 Oxide, 98%. IndiaMART. Available at: [Link]
Sources
A Senior Application Scientist's Guide to 2-Chloro-6-methyl-4-nitropyridine 1-oxide: A Versatile Intermediate in Modern Synthesis
Foreword: Unlocking Synthetic Potential
In the landscape of modern organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of building blocks available to the medicinal and materials chemist, heteroaromatic compounds hold a place of distinction. This guide provides an in-depth technical overview of 2-Chloro-6-methyl-4-nitropyridine 1-oxide, a highly functionalized pyridine derivative whose unique electronic properties make it a powerful and versatile intermediate.
Our exploration will move beyond a simple recitation of facts. We will delve into the causal relationships that govern its synthesis and reactivity, providing not just protocols, but the scientific rationale that underpins them. This document is designed for the practicing researcher, scientist, and drug development professional, offering field-proven insights to harness the full synthetic potential of this valuable compound.
Core Molecular Profile and Physicochemical Properties
2-Chloro-6-methyl-4-nitropyridine 1-oxide is a pyridine derivative distinguished by a unique convergence of functional groups: a chlorine atom at the 2-position, a methyl group at the 6-position, a nitro group at the 4-position, and an N-oxide moiety.[1] This specific arrangement is not accidental; it is a carefully orchestrated molecular design that dictates the compound's stability and, more importantly, its reactivity.[1] The N-oxide and the 4-nitro group act in concert as powerful electron-withdrawing groups, which profoundly influences the electron density of the pyridine ring and activates the 2-position for specific, predictable transformations.
The compound is typically a liquid at room temperature and is known for its stability under standard laboratory conditions, a crucial attribute for an intermediate used in multi-step syntheses.[1]
Table 1: Physicochemical and Identification Data
| Property | Value |
| CAS Number | 40314-84-9 |
| Molecular Formula | C₆H₅ClN₂O₃ |
| Molecular Weight | 188.57 g/mol |
| Form | Liquid |
| Purity | Typically ≥98% |
| Primary Usage | Laboratory chemical intermediate |
Data compiled from multiple sources.[1][2][3][4]
Characterization is typically achieved through standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), ensuring batch-to-batch consistency and purity.[5]
The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic utility of 2-Chloro-6-methyl-4-nitropyridine 1-oxide is derived from its high susceptibility to nucleophilic aromatic substitution (SNAr). Understanding the mechanism of this reaction is key to exploiting the intermediate effectively.
Mechanistic Rationale: An Electron-Deficient Arena
The pyridine ring is inherently electron-deficient compared to benzene. This effect is dramatically amplified by the presence of two strong electron-withdrawing groups:
-
The 4-Nitro Group (-NO₂): This group exerts a powerful -M (negative mesomeric) and -I (negative inductive) effect, pulling electron density from the ring.
-
The N-oxide Group: The N-oxide functionality further depletes the ring of electron density, particularly at the ortho (2 and 6) and para (4) positions.
This intense electron deficiency makes the carbon atom at the 2-position (C2) highly electrophilic and thus an excellent target for nucleophilic attack. The chlorine atom at this position serves as a competent leaving group, facilitating the substitution.[6][7]
The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism .[6]
-
Addition (Rate-Determining Step): A nucleophile (Nu⁻) attacks the electrophilic C2 carbon, breaking the aromaticity of the ring and forming a tetrahedral, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[6] The stability of this complex is the causal factor for the reaction's facility; the negative charge is effectively delocalized across the electron-withdrawing nitro and N-oxide groups.
-
Elimination: The aromaticity is restored as the chloride ion (Cl⁻)—a good leaving group—is expelled, yielding the final substituted product.[6][7]
Visualization of the SNAr Mechanism
The following diagram illustrates the stepwise process of nucleophilic attack, intermediate stabilization, and leaving group departure.
Sources
- 1. indiamart.com [indiamart.com]
- 2. 2-Chloro-6-methyl-4-nitropyridine 1-oxide | CAS No. 40314-84-9 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 3. 2-CHLORO-6-METHYL-4-NITROPYRIDINE 1-OXIDE | 40314-84-9 [amp.chemicalbook.com]
- 4. 2-Chloro-6-methyl-4-nitropyridine 1-oxide-India Fine Chemicals [indiafinechemicals.com]
- 5. 40314-84-9|2-Chloro-6-methyl-4-nitropyridine 1-oxide|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gacariyalur.ac.in [gacariyalur.ac.in]
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-6-methyl-4-nitropyridine 1-oxide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-Chloro-6-methyl-4-nitropyridine 1-oxide (CAS No. 40314-84-9), a key heterocyclic intermediate in synthetic chemistry.[1] Given the limited availability of published experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to present a detailed set of predicted data. This guide is intended for researchers, chemists, and drug development professionals, offering a robust framework for the identification, characterization, and quality control of this compound. The methodologies and theoretical explanations provided herein serve as a practical reference for anticipating and interpreting spectroscopic results.
Introduction and Molecular Structure
2-Chloro-6-methyl-4-nitropyridine 1-oxide is a polysubstituted pyridine derivative with significant potential as a building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. Its structure incorporates several key functional groups: a chloro group at the 2-position, a methyl group at the 6-position, a nitro group at the 4-position, and an N-oxide moiety. These substituents create a unique electronic environment that dictates the molecule's reactivity and its spectroscopic signature. Understanding this signature is paramount for confirming the compound's identity and purity during synthesis and downstream applications.
The molecular structure and atom numbering scheme used for spectroscopic assignment are presented below:
Molecular Formula: C₆H₅ClN₂O₃[1] Molecular Weight: 188.57 g/mol [1] Melting Point: 106-107 °C
Figure 1: Molecular Structure and IUPAC Numbering of 2-Chloro-6-methyl-4-nitropyridine 1-oxide.
Predicted Spectroscopic Data and Interpretation
The following sections detail the anticipated spectroscopic data for 2-Chloro-6-methyl-4-nitropyridine 1-oxide. The predictions are based on established substituent effects on the pyridine N-oxide scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum is expected to show two distinct signals for the aromatic protons and one signal for the methyl group protons. The electron-withdrawing nature of the nitro group and the N-oxide will significantly deshield the ring protons, shifting them downfield.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.2 | Doublet (d) | 1H | H-3 | This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding. It will appear as a doublet due to coupling with H-5. |
| ~ 7.9 | Doublet (d) | 1H | H-5 | This proton is meta to the nitro group and ortho to the methyl group. It is less deshielded than H-3. It will appear as a doublet due to coupling with H-3. |
| ~ 2.6 | Singlet (s) | 3H | H-7 (CH₃) | The methyl group protons are attached to an sp² carbon and will appear as a singlet in a typical region for such groups. |
Note: Predicted for CDCl₃ solvent. The coupling constant (J) between H-3 and H-5 is expected to be in the range of 2-3 Hz.
The ¹³C NMR spectrum will provide information on all six carbon atoms in the molecule. The chemical shifts are highly influenced by the attached functional groups.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 152 | C-6 | This carbon is attached to the electron-donating methyl group and the N-oxide, but also influenced by the chloro group, placing it downfield. |
| ~ 150 | C-2 | The carbon atom directly bonded to the electronegative chlorine atom will be significantly deshielded. |
| ~ 145 | C-4 | The carbon bearing the nitro group will be strongly deshielded due to the powerful electron-withdrawing effect of the NO₂ group. |
| ~ 125 | C-3 | This carbon is adjacent to the nitro group and will be deshielded. |
| ~ 118 | C-5 | This carbon is adjacent to the methyl group and is expected to be the most upfield of the aromatic carbons. |
| ~ 18 | C-7 (CH₃) | A typical chemical shift for a methyl group attached to an aromatic ring. |
Note: Predicted for CDCl₃ solvent.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Predicted Frequency (cm⁻¹) | Functional Group | Vibrational Mode |
| ~ 1540 - 1520 | Nitro Group (NO₂) | Asymmetric Stretch |
| ~ 1360 - 1340 | Nitro Group (NO₂) | Symmetric Stretch |
| ~ 1610 - 1580 | Aromatic Ring | C=C / C=N Stretch |
| ~ 1270 - 1240 | N-Oxide (N→O) | N-O Stretch |
| ~ 3100 - 3000 | Aromatic C-H | C-H Stretch |
| ~ 2980 - 2850 | Methyl C-H | C-H Stretch |
| ~ 800 - 750 | C-Cl | C-Cl Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
| m/z Value | Assignment | Rationale |
| 188 / 190 | [M]⁺ | Molecular Ion Peak: A characteristic doublet peak with an intensity ratio of approximately 3:1 will be observed due to the presence of the chlorine isotopes (³⁵Cl and ³⁷Cl). |
| 172 / 174 | [M-O]⁺ | Loss of the oxygen atom from the N-oxide group is a common fragmentation pathway for pyridine N-oxides. |
| 142 / 144 | [M-NO₂]⁺ | Loss of the nitro group (46 Da) from the molecular ion. |
| 126 / 128 | [M-O-NO₂]⁺ | Subsequent loss of the nitro group after the loss of the N-oxide oxygen. |
Experimental Protocols
The following are detailed, standardized protocols for acquiring the spectroscopic data discussed above. These represent best practices in a typical research and development setting.
NMR Data Acquisition Workflow
Caption: Workflow for NMR analysis.
Protocol Steps:
-
Sample Preparation:
-
Accurately weigh 10-15 mg of "2-Chloro-6-methyl-4-nitropyridine 1-oxide".
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Perform automatic or manual shimming to optimize magnetic field homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. Collect 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds. Collect 1024 or more scans.
-
-
Data Processing:
-
Apply a Fourier transform to the raw Free Induction Decay (FID) data.
-
Perform phase correction and baseline correction on the resulting spectra.
-
Reference the spectra using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum and perform peak picking for both ¹H and ¹³C spectra.
-
IR Data Acquisition Workflow
Caption: Workflow for ATR-FTIR analysis.
Protocol Steps:
-
Sample Preparation: No extensive preparation is needed for Attenuated Total Reflectance (ATR) FTIR. Ensure the sample is a dry, solid powder.
-
Instrument Setup:
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Acquire a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Place a small amount of the solid sample onto the ATR crystal.
-
Use the instrument's anvil to apply consistent pressure, ensuring good contact between the sample and the crystal.
-
Acquire the sample spectrum. A typical acquisition would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software will automatically perform the background subtraction.
-
Identify and label the major absorption peaks in the spectrum.
-
Correlate the peak frequencies to specific functional group vibrations.
-
MS Data Acquisition Workflow
Caption: Workflow for ESI-MS analysis.
Protocol Steps:
-
Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent like methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of ~1-10 µg/mL.
-
-
Instrument Setup:
-
Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Set the instrument to positive ion mode.
-
Calibrate the mass analyzer using a known calibration standard.
-
-
Data Acquisition:
-
Introduce the sample into the ESI source via direct infusion using a syringe pump or through an LC system.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).
-
-
Data Processing:
-
Analyze the resulting spectrum to identify the molecular ion peak.
-
Verify the characteristic 3:1 isotopic pattern for the chlorine atom.
-
Identify any significant fragment ions and propose fragmentation pathways.
-
References
-
IndiaMART (2024). 2 Chloro 6 Methyl 4 Nitropyridine 1 Oxide, 98%. Available at: [Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014).Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014).Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
Sources
The Solubility Profile of 2-Chloro-6-methyl-4-nitropyridine 1-oxide: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: Understanding the Significance of Solubility in Drug Discovery
2-Chloro-6-methyl-4-nitropyridine 1-oxide, a substituted pyridine N-oxide derivative, represents a class of compounds with significant potential in pharmaceutical and agrochemical research.[1] Its unique molecular architecture, featuring a pyridine ring with chloro, methyl, nitro, and N-oxide functionalities, makes it a versatile intermediate for the synthesis of novel bioactive molecules.[1] The journey of a promising compound from the laboratory bench to a viable product is critically dependent on its physicochemical properties, among which solubility stands as a paramount parameter. Poor solubility can impede formulation, reduce bioavailability, and ultimately lead to the failure of an otherwise potent drug candidate.
This technical guide provides a comprehensive overview of the solubility of 2-Chloro-6-methyl-4-nitropyridine 1-oxide in common laboratory solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes established principles of organic chemistry, data from analogous compounds, and detailed experimental protocols to empower researchers in their handling and application of this important synthetic intermediate.
Molecular Profile and Predicted Solubility Characteristics
Chemical Structure:
Caption: Key identifiers for 2-Chloro-6-methyl-4-nitropyridine 1-oxide.
The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2] The structure of 2-Chloro-6-methyl-4-nitropyridine 1-oxide presents a blend of polar and non-polar characteristics:
-
Polar Moieties: The N-oxide group and the nitro group are strongly polar and capable of engaging in dipole-dipole interactions. The N-oxide can also act as a hydrogen bond acceptor.[3]
-
Non-Polar Moieties: The pyridine ring itself has aromatic character, and the methyl and chloro substituents contribute to its lipophilicity.
This duality suggests a nuanced solubility profile. It is anticipated that the compound will exhibit greater solubility in polar aprotic solvents and some polar protic solvents, with limited solubility in non-polar solvents.
Predicted Solubility in Common Solvents
Based on the structural analysis and data from similar nitroaromatic and pyridine N-oxide compounds, the following solubility trends can be predicted. It is crucial to note that these are estimations and should be confirmed experimentally.[4][5][6]
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | High | |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | |
| Water | Low | ||
| Non-Polar | Hexane, Toluene, Diethyl ether | Low to Insoluble | |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate |
Experimental Determination of Solubility: Methodologies and Protocols
To obtain accurate solubility data, experimental determination is essential. The two most common methods employed in drug discovery are the equilibrium (thermodynamic) solubility assay and the kinetic solubility assay.
Equilibrium Solubility: The Shake-Flask Method
The shake-flask method is considered the gold standard for determining thermodynamic solubility, which represents the true equilibrium of a compound in a saturated solution.[7][8]
Principle: An excess of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined.
Experimental Protocol:
-
Preparation: Add an excess amount of 2-Chloro-6-methyl-4-nitropyridine 1-oxide to a known volume of the desired solvent in a sealed vial or flask.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[8][9]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Standard Curve: Prepare a standard curve of the compound in the same solvent to accurately quantify the concentration in the saturated solution.
Caption: Workflow for determining equilibrium solubility.
Kinetic Solubility Assay: A High-Throughput Approach
Kinetic solubility assays are widely used in early drug discovery for rapid screening of a large number of compounds.[10][11] This method measures the solubility of a compound that is rapidly precipitated from a stock solution (typically in DMSO) into an aqueous buffer.
Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The formation of a precipitate is monitored, and the concentration of the compound remaining in solution is determined.
Experimental Protocol (96-Well Plate Format):
-
Stock Solution: Prepare a high-concentration stock solution of 2-Chloro-6-methyl-4-nitropyridine 1-oxide in 100% DMSO (e.g., 10 mM).
-
Plate Preparation: In a 96-well plate, add the aqueous buffer of choice (e.g., phosphate-buffered saline, PBS).
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer in each well to achieve a range of final concentrations.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) with gentle shaking for a shorter period (e.g., 1-2 hours).[11]
-
Precipitate Removal: If a precipitate has formed, separate the solid from the solution using a 96-well filter plate.[12]
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a plate-based reader (e.g., UV-Vis spectroscopy) or by HPLC/LC-MS.[10][13]
Caption: Workflow for high-throughput kinetic solubility screening.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[16][17]
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[14]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[18]
Conclusion
The solubility of 2-Chloro-6-methyl-4-nitropyridine 1-oxide is a critical parameter for its effective use in research and development. While quantitative data is not widely published, an understanding of its molecular structure allows for reasoned predictions of its solubility in various common solvents. This guide has provided a framework for understanding these predictions and has detailed robust experimental protocols for the accurate determination of both its equilibrium and kinetic solubility. By employing these methods, researchers can generate the necessary data to inform their experimental design, from reaction setup to formulation development, thereby maximizing the potential of this versatile chemical intermediate.
References
-
Warren Center for Neuroscience Drug Discovery. (n.d.). Kinetic Solubility 96 –Well Protocol. Retrieved from [Link]
-
IndiaMART. (n.d.). 2 Chloro 6 Methyl 4 Nitropyridine 1 Oxide, 98%. Retrieved from [Link]
-
Venkatasai Life Sciences. (n.d.). 2-Chloro-6-methyl-4-nitropyridine 1-oxide. Retrieved from [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]
-
Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link]
-
ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]
-
ResearchGate. (2025). Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-methyl-4-nitropyridine N-oxide. Retrieved from [Link]
-
ResearchGate. (2025). Substituent effect on the properties of pyridine-N-oxides. Retrieved from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
-
Cynor Laboratories. (n.d.). 2-Hydroxy -5-Nitro -6-Methyl Pyridine(28489-45-4). Retrieved from [Link]
-
YouTube. (2020). Properties of pyridine N-oxide: reactions to prepared different substituted pyridine derivatives. Retrieved from [Link]
-
Arkat USA. (2001). Recent trends in the chemistry of pyridine N-oxides. Retrieved from [Link]
-
Semantic Scholar. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved from [Link]
Sources
- 1. indiamart.com [indiamart.com]
- 2. Khan Academy [khanacademy.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. echemi.com [echemi.com]
- 17. echemi.com [echemi.com]
- 18. echemi.com [echemi.com]
Technical Guide to the Safe Handling of 2-Chloro-6-methyl-4-nitropyridine 1-oxide
Section 1: Introduction & Scope
2-Chloro-6-methyl-4-nitropyridine 1-oxide (CAS No: 40314-84-9) is a substituted pyridine derivative utilized as a key intermediate in complex organic synthesis.[1] Its unique molecular structure, featuring a pyridine N-oxide core with chloro, methyl, and nitro functional groups, makes it a valuable building block in the development of novel pharmaceutical and agrochemical agents.[1]
However, the very reactivity that makes this compound useful also imparts significant health and safety hazards. This guide is intended for researchers, chemists, and laboratory professionals, providing a comprehensive framework for the safe handling, storage, and emergency management of 2-Chloro-6-methyl-4-nitropyridine 1-oxide. The protocols herein are designed to be self-validating, grounded in the known and potential hazards of the substance, to ensure the highest level of safety in a research and development setting.
Section 2: Hazard Identification & Risk Assessment
A thorough understanding of the hazards associated with 2-Chloro-6-methyl-4-nitropyridine 1-oxide is the foundation of its safe use. The primary risks involve acute toxicity, severe irritation to the skin and eyes, and potential respiratory tract irritation. While comprehensive toxicological data for this specific molecule is limited, analysis of its functional groups and data from structurally similar compounds allows for a robust risk assessment.[2][3][4]
GHS Classification
The hazard profile, based on data from analogous compounds, mandates a classification that necessitates careful handling.[2][3][4][5]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[2][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3][4][6] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[2][3][4][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3][4] |
GHS Pictograms:
Signal Word: Warning
Causality of Hazards
The hazardous nature of this compound stems from its chemical structure. The electrophilic character of the pyridine ring, enhanced by the electron-withdrawing nitro group and the N-oxide moiety, makes it reactive towards biological nucleophiles. This reactivity is the likely cause of its irritant properties. The presence of a chlorine atom provides a potential leaving group for substitution reactions. The combination of these features suggests that the compound can readily interact with biological systems, leading to the observed acute toxicity and irritation. Some related pyridine N-oxide compounds are also suspected of causing genetic defects, a possibility that must be considered in the absence of specific data for this molecule.[6][7]
Section 3: Exposure Control & Personal Protection
A multi-layered approach to exposure control is mandatory. This begins with robust engineering controls, supplemented by stringent personal protective equipment (PPE) protocols.
Engineering Controls
-
Primary Containment: All handling of 2-Chloro-6-methyl-4-nitropyridine 1-oxide in its solid/powder form must be conducted within a certified chemical fume hood to prevent inhalation of dust particles.[8][9]
-
Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed. Ensure that eyewash stations and safety showers are readily accessible and located close to the workstation.[4][8][9]
Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a critical barrier designed to protect against the specific hazards identified in Section 2.
-
Eye and Face Protection: Wear tightly fitting chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4][8][10] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.
-
Skin Protection:
-
Gloves: Wear chemically resistant, impervious gloves (e.g., nitrile rubber) at all times. Change gloves immediately if contamination is suspected.
-
Protective Clothing: A flame-retardant laboratory coat is required.[2][3] For larger quantities or tasks with a higher risk of exposure, wear appropriate protective clothing to prevent any possibility of skin exposure.[4][6][8]
-
-
Respiratory Protection: When engineering controls are not sufficient, or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary.[4][8] If irritation is experienced, a full-face respirator should be used.[2][3]
Section 4: Standard Operating Procedures for Handling & Storage
Safe Handling Protocol
-
Pre-Handling: Before use, review this guide and the relevant Safety Data Sheet (SDS). Ensure all necessary engineering controls and PPE are in place and functional.
-
Manipulation: Conduct all weighing and transfers within a chemical fume hood to minimize dust inhalation. Avoid creating dust during handling.[8][10][11]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[6][8][12] Wash hands, face, and any exposed skin thoroughly after handling, even if no direct contact is known to have occurred.[2][4][11][12]
-
Contamination: Immediately remove any clothing that becomes contaminated.[6]
Storage Requirements
-
Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.[6][8][10]
-
Container: Keep the container tightly closed to prevent moisture ingress and contamination.[3][6][8][10]
-
Security: The storage area should be secure and accessible only to authorized personnel. "Store locked up" is a recommended practice.[3][6][8]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[4][8][12]
Section 5: Emergency Protocols
Preparedness is key to mitigating the consequences of an accidental release or exposure.
Accidental Release (Spill) Protocol
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[12]
-
Ventilate: Increase ventilation to the area, if safe to do so.
-
Secure: Remove all sources of ignition.[12]
-
Protect: Don the appropriate PPE as described in Section 3.2, including respiratory protection.
-
Contain & Clean: Without creating dust, gently sweep or vacuum the spilled solid into a suitable, labeled container for hazardous waste disposal.[8][9][12][13]
-
Decontaminate: Thoroughly wash the spill area once the material has been removed.[12]
-
Dispose: Dispose of the container and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.
Emergency Response Workflow for a Chemical Spill
Caption: Emergency response workflow for a chemical spill.
First Aid Measures
Immediate and appropriate first aid is critical.
-
Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[3][6] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][14]
-
Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6][12][14] Seek medical attention if skin irritation occurs or persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of lukewarm water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[6][10][12][14] Remove contact lenses if present and easy to do.[3][6] Continue rinsing. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[3][14] Rinse the mouth thoroughly with water.[2][3][6] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[2][8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[3][8][12]
-
Specific Hazards: Thermal decomposition can produce highly toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas.[4][11]
-
Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode.[3][4][10][11]
Section 6: Toxicological & Ecological Profile
The available data provides a clear picture of acute hazards. However, a significant lack of information regarding long-term effects necessitates a conservative approach, treating the substance as potentially having unknown chronic toxicity.
-
Acute Effects: As classified, the compound is harmful if swallowed or absorbed through the skin and causes serious irritation to the eyes and skin.[2][3][4] Inhalation may lead to respiratory tract irritation.[3][4]
-
Chronic Effects: There is no specific data available on the carcinogenicity, reproductive toxicity, or teratogenicity of 2-Chloro-6-methyl-4-nitropyridine 1-oxide. As some related nitro-aromatic compounds and pyridine derivatives have shown mutagenic potential, this substance should be handled as a potential mutagen until proven otherwise.[6][7]
-
Ecotoxicity: No data is available on the ecological impact of this compound.[2][3] It should not be released into the environment, and all measures should be taken to prevent it from entering drains or waterways.[10][11]
Section 7: Disposal Considerations
Disposal of 2-Chloro-6-methyl-4-nitropyridine 1-oxide and its containers must be handled as hazardous waste. All waste materials should be collected in sealed, properly labeled containers. Disposal must be carried out by a licensed professional waste disposal service in strict accordance with all applicable local, state, and federal environmental regulations.[3][8][11]
References
-
Alfa Aesar. (2009). Material Safety Data Sheet: 4-Nitropyridine N-oxide. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine, 4-Nitro, 1-Oxide. Retrieved from [Link]
-
National Toxicology Program (NTP). (n.d.). Toxicological Summary for 2-Chloro-6-(trichloromethyl)pyridine. Retrieved from [Link]
-
IndiaMART. (n.d.). 2 Chloro 6 Methyl 4 Nitropyridine 1 Oxide, 98%. Retrieved from [Link]
-
Venkatasai Life Sciences. (n.d.). 2-Chloro-6-methyl-4-nitropyridine 1-oxide. Retrieved from [Link]
Sources
- 1. m.indiamart.com [m.indiamart.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 6. abdurrahmanince.net [abdurrahmanince.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. nj.gov [nj.gov]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. PYRIDINE, 4-NITRO-, 1-OXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A-Z Guide to 2-Chloro-6-methyl-4-nitropyridine 1-oxide: From Sourcing to Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-methyl-4-nitropyridine 1-oxide is a highly functionalized pyridine derivative that has garnered significant attention in the fields of medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring a chlorine atom, a methyl group, a nitro group, and an N-oxide moiety, makes it a versatile intermediate for the synthesis of a wide array of complex organic molecules.[1] This guide provides a comprehensive overview of its commercial availability, key chemical properties, and established synthetic protocols, offering valuable insights for researchers and drug development professionals. Pyridine N-oxides, in general, are of significant interest in organic chemistry and have been utilized in various transformations, including reactions with Grignard reagents and aromatic coupling reactions.[2]
The strategic placement of its functional groups allows for selective chemical modifications, making it a valuable building block in the construction of pharmaceutical agents and advanced materials.[1] This compound is particularly noted for its stability under standard conditions, which is a crucial attribute for its application in exploratory drug discovery studies.[1]
Chemical Properties and Characterization
A thorough understanding of the physicochemical properties of 2-Chloro-6-methyl-4-nitropyridine 1-oxide is paramount for its effective utilization in research and development.
| Property | Value | Source |
| CAS Number | 40314-84-9 | [1][3][4][5][6][7] |
| Molecular Formula | C6H5ClN2O3 | [1][4] |
| Molecular Weight | 188.57 g/mol | [4][8][9][10] |
| Appearance | Liquid | [1] |
| Purity | Typically ≥97% or 98% | [1][11] |
Structural Elucidation Workflow
The unambiguous characterization of 2-Chloro-6-methyl-4-nitropyridine 1-oxide is crucial to ensure its identity and purity before its use in synthetic applications. A multi-technique approach is recommended for comprehensive structural elucidation.
Caption: Workflow for the structural elucidation of 2-Chloro-6-methyl-4-nitropyridine 1-oxide.
Commercial Availability and Sourcing
2-Chloro-6-methyl-4-nitropyridine 1-oxide is commercially available from various chemical suppliers. Researchers can procure this compound in different quantities, typically for laboratory and research purposes.[1][11]
Key Suppliers:
-
Merck KGaA (Sigma-Aldrich)[3]
-
BLDpharm[5]
-
Venkatasai Life Sciences (offered for custom synthesis)[4]
-
IndiaMART lists suppliers such as Visa Chem Private Limited.[1]
It is important to note that this chemical is intended for professional manufacturing, research laboratories, and industrial or commercial usage only, and not for medical or consumer use.[11]
Applications in Drug Discovery and Organic Synthesis
The reactivity of 2-Chloro-6-methyl-4-nitropyridine 1-oxide, owing to its dual functional groups, makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1]
Precursor in the Synthesis of Finerenone
A notable application of a related compound, 2-chloro-5-methyl-4-nitropyridine N-oxide, is in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist.[10] The synthetic route involves the hydrogenation of the nitro and N-oxide groups to yield 2-chloro-5-methyl-4-pyridinamine.[10][12] This highlights the utility of such substituted pyridine N-oxides as key intermediates in the synthesis of complex drug molecules.
Role in Kinase Inhibitor Development
Substituted pyridines and pyrimidines are core structures in many kinase inhibitors. For instance, a series of 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides were identified as potent Src/Abl kinase inhibitors with significant antiproliferative activity.[13] The structural motifs present in 2-Chloro-6-methyl-4-nitropyridine 1-oxide make it a plausible starting material for the synthesis of analogous compounds for screening in kinase inhibitor discovery programs.
General Synthetic Utility
The presence of the chloro, nitro, and N-oxide groups provides multiple reaction sites for various chemical transformations:
-
Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by various nucleophiles.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized.
-
Deoxygenation of the N-oxide: The N-oxide can be removed to generate the corresponding pyridine.
This multi-functionality allows for the generation of a diverse library of compounds from a single starting material.
Experimental Protocols
Synthesis of 2-Chloro-4-nitropyridine from 2-Chloro-4-nitropyridine 1-oxide
Reaction Scheme:
Caption: Deoxygenation of 2-chloro-4-nitropyridine 1-oxide to 2-chloro-4-nitropyridine.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4-nitropyridine 1-oxide in anhydrous chloroform.[14]
-
Reagent Addition: Slowly add phosphorus trichloride to the solution at room temperature.[14]
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature overnight.[14]
-
Workup: After cooling to room temperature, carefully pour the reaction mixture into ice water.[14]
-
Neutralization: Adjust the pH of the aqueous solution to 7-8 using a saturated sodium bicarbonate solution.[14]
-
Extraction: Extract the aqueous phase twice with chloroform.[14]
-
Washing and Drying: Combine the organic phases and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.[14]
-
Isolation: Filter the solution and concentrate the organic phase under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or chromatography if necessary.[14]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Chloro-6-methyl-4-nitropyridine 1-oxide and related compounds.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin and eye contact.[15][16]
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[15]
-
Handling: Avoid ingestion and inhalation. Wash hands thoroughly after handling.[15]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[15]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[15][17] The GHS hazard classifications for a related compound, 2-chloro-5-methyl-4-nitropyridine N-oxide, include warnings for being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[9]
Conclusion
2-Chloro-6-methyl-4-nitropyridine 1-oxide is a commercially accessible and synthetically valuable building block for researchers in drug discovery and materials science. Its rich functionality allows for a wide range of chemical transformations, making it an attractive starting point for the synthesis of complex molecular targets. A thorough understanding of its properties, safe handling procedures, and synthetic applications is essential for its effective and responsible use in the laboratory.
References
-
2 Chloro 6 Methyl 4 Nitropyridine 1 Oxide, 98% at ₹ 42000/kg in Hyderabad - IndiaMART. [Link]
-
2-Chloro-6-methyl-4-nitropyridine 1-oxide - Venkatasai Life Sciences. [Link]
-
2-Chloro-6-methyl-4-nitropyridine 1-oxide - India Fine Chemicals. [Link]
-
2-Chloro-5-methyl-4-nitropyridine N-oxide | C6H5ClN2O3 | CID 12318010 - PubChem. [Link]
-
2-Chloro-5-Methyl-4-Nitro-Pyridine 1-Oxide, min 97%, 1 gram. [Link]
-
(IUCr) 2-Chloro-4-nitropyridine N-oxide. [Link]
-
Synthesis of 4-nitropyridine - PrepChem.com. [Link]
-
(PDF) 2-Chloro-4-nitropyridine N-oxide - ResearchGate. [Link]
-
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed. [Link]
- WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications. [Link]
Sources
- 1. indiamart.com [indiamart.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. 2-CHLORO-6-METHYL-4-NITROPYRIDINE 1-OXIDE | 40314-84-9 [amp.chemicalbook.com]
- 4. 2-Chloro-6-methyl-4-nitropyridine 1-oxide | CAS No. 40314-84-9 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 5. 40314-84-9|2-Chloro-6-methyl-4-nitropyridine 1-oxide|BLD Pharm [bldpharm.com]
- 6. 2-CHLORO-6-METHYL-4-NITROPYRIDINE 1-OXIDE | 40314-84-9 [chemicalbook.com]
- 7. 2-Chloro-6-methyl-4-nitropyridine 1-oxide-India Fine Chemicals [indiafinechemicals.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 2-Chloro-5-methyl-4-nitropyridine N-oxide | C6H5ClN2O3 | CID 12318010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. calpaclab.com [calpaclab.com]
- 12. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 13. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-Chloro-4-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. echemi.com [echemi.com]
A Comprehensive Technical Guide to the Applications of 2-Chloro-6-methyl-4-nitropyridine 1-oxide in Modern Organic Synthesis and Drug Discovery
Introduction
Substituted pyridine N-oxides are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and organic synthesis. The N-oxide functionality not only modulates the electronic properties of the pyridine ring, enhancing its reactivity towards certain transformations, but also serves as a key pharmacophoric element in a variety of bioactive molecules. Among these, 2-Chloro-6-methyl-4-nitropyridine 1-oxide has emerged as a particularly versatile building block. Its unique arrangement of functional groups—a nucleophilically displaceable chlorine atom, an electron-withdrawing nitro group, and a directing N-oxide—renders it a highly valuable intermediate for the synthesis of complex molecular architectures.
This in-depth technical guide provides a comprehensive overview of the synthesis, core reactivity, and applications of 2-Chloro-6-methyl-4-nitropyridine 1-oxide. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound in their synthetic endeavors. The guide will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and explore its utility in the synthesis of bioactive molecules, thereby serving as a practical resource for the design and execution of novel synthetic strategies.
Molecular Properties and Synthesis
2-Chloro-6-methyl-4-nitropyridine 1-oxide is a stable, crystalline solid at room temperature. Its key molecular properties are summarized in the table below.
| Property | Value |
| CAS Number | 40314-84-9[1][2][3] |
| Molecular Formula | C₆H₅ClN₂O₃[1] |
| Molecular Weight | 188.57 g/mol |
| Appearance | Yellow solid |
| Purity | Typically >98% |
Synthesis of 2-Chloro-6-methyl-4-nitropyridine 1-oxide
The synthesis of 2-Chloro-6-methyl-4-nitropyridine 1-oxide is achieved through the nitration of 2-chloro-6-methylpyridine 1-oxide. The N-oxide group directs the electrophilic nitration to the 4-position of the pyridine ring. The following protocol is adapted from a documented laboratory procedure.
Experimental Protocol: Synthesis of 2-Chloro-6-methyl-4-nitropyridine 1-oxide
-
Reagent Preparation: Prepare a 1:1 (v/v) mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃).
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-chloro-6-methylpyridine 1-oxide (1.00 equiv.).
-
Acid Addition: Add concentrated sulfuric acid (H₂SO₄) to the flask and cool the resulting solution to 0 °C in an ice-water bath. Stir for 15 minutes.
-
Nitration: Slowly add the pre-prepared 1:1 mixture of H₂SO₄ and HNO₃ to the cooled solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 2-Chloro-6-methyl-4-nitropyridine 1-oxide as a yellow solid.
Caption: General mechanism of SNAr on 2-Chloro-6-methyl-4-nitropyridine 1-oxide.
Applications in the Synthesis of Bioactive Molecules
The high reactivity of 2-Chloro-6-methyl-4-nitropyridine 1-oxide in SNAr reactions makes it a valuable precursor for the synthesis of a diverse range of substituted pyridines, many of which are scaffolds for bioactive molecules.
Case Study: Synthesis of Antifungal Agents
A notable application of 2-Chloro-6-methyl-4-nitropyridine 1-oxide is in the synthesis of novel indolizinyl derivatives with potential antifungal activity. In this context, the compound serves as an electrophilic partner in a reaction with a suitable nucleophile to construct the core of the target molecule.
Representative Protocol: Synthesis of a 2-Amino-6-methyl-4-nitropyridine 1-oxide Derivative
-
Reaction Setup: In a round-bottom flask, dissolve 2-Chloro-6-methyl-4-nitropyridine 1-oxide (1.0 equiv.) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Nucleophile Addition: Add the desired amine nucleophile (1.1 equiv.) to the solution. If the amine is used as a salt, add a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) (1.2 equiv.) to liberate the free amine.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to afford the desired 2-amino-6-methyl-4-nitropyridine 1-oxide derivative.
Caption: Synthetic route to potential antifungal agents.
Potential Application in Kinase Inhibitor Synthesis
Substituted pyridine and pyrimidine scaffolds are prevalent in a large number of approved kinase inhibitors. The 2-chloro-6-methylphenyl moiety, for instance, is a key component of the dual Src/Abl kinase inhibitor Dasatinib. While direct use of 2-Chloro-6-methyl-4-nitropyridine 1-oxide in the synthesis of Dasatinib is not the established route, its structural motifs suggest its potential as a building block for novel kinase inhibitors. The subsequent reduction of the nitro group to an amine and deoxygenation of the N-oxide would provide a di-functionalized pyridine core, amenable to further elaboration into kinase inhibitor scaffolds.
Potential for Cross-Coupling Reactions
In addition to SNAr reactions, the chloro-substituent on the pyridine ring can potentially participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This would allow for the introduction of aryl or vinyl groups at the C2 position, further expanding the synthetic utility of this building block.
General Protocol for a Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: To a reaction vessel, add 2-Chloro-6-methyl-4-nitropyridine 1-oxide (1.0 equiv.), a boronic acid or boronate ester (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C until the starting material is consumed.
-
Work-up and Purification: After cooling to room temperature, perform an aqueous work-up and extract the product with an organic solvent. The crude product is then purified by column chromatography.
Caption: Potential Suzuki-Miyaura cross-coupling reaction.
Summary and Future Outlook
2-Chloro-6-methyl-4-nitropyridine 1-oxide is a highly activated and versatile synthetic intermediate. Its facile participation in nucleophilic aromatic substitution reactions provides a reliable and efficient method for the introduction of a wide range of functional groups at the 2-position of the pyridine ring. The presence of the nitro group and the N-oxide not only activates the molecule for this key transformation but also offers handles for further synthetic manipulations.
The demonstrated use of this compound in the synthesis of potential antifungal agents, coupled with its potential for application in the development of kinase inhibitors and participation in cross-coupling reactions, underscores its significance as a valuable building block in drug discovery and medicinal chemistry. Future explorations into the reactivity of 2-Chloro-6-methyl-4-nitropyridine 1-oxide are likely to uncover novel synthetic methodologies and lead to the discovery of new bioactive molecules with therapeutic potential.
References
-
IndiaMART. 2 Chloro 6 Methyl 4 Nitropyridine 1 Oxide, 98%. Available at: [Link]
-
European Patent Office. (2013). IND0LIZIN-3-YL]-2-OXO-ACETAMIDE DERIVATIVES AS ANTIFUNGAL AGENTS. Patent EP 2097413. Available at: [Link]
Sources
Methodological & Application
Application Notes and Protocols for 2-Chloro-6-methyl-4-nitropyridine 1-oxide in Medicinal Chemistry and Drug Design
Introduction: The Strategic Value of a Multifunctional Heterocycle
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Chloro-6-methyl-4-nitropyridine 1-oxide is a pyridine derivative that serves as a highly versatile and reactive intermediate in pharmaceutical research and drug discovery.[1] Its molecular structure is engineered for selective reactivity, featuring multiple functional groups that can be manipulated to build diverse scaffolds.[1] The key attributes that underscore its utility are:
-
An Activated Leaving Group: The chlorine atom at the 2-position is an excellent leaving group, highly activated towards nucleophilic aromatic substitution (SNAr).
-
Electron-Deficient Aromatic Core: The inherent electron-deficient nature of the pyridine ring is further amplified by the potent electron-withdrawing effects of the 4-nitro group and the 1-oxide functionality. This electronic profile renders the C2 position exceptionally electrophilic.[2]
-
Tunable Functional Groups: The N-oxide and nitro groups are not mere activating auxiliaries; they offer avenues for subsequent chemical transformations. The N-oxide can enhance aqueous solubility and modulate the electronic properties of the ring, while the nitro group can be readily reduced to an amino group, providing a critical handle for further derivatization.[3]
This guide provides an in-depth exploration of the core applications of 2-Chloro-6-methyl-4-nitropyridine 1-oxide, focusing on detailed protocols for its use in nucleophilic aromatic substitution and its role as a foundational building block in the synthesis of biologically active agents, such as kinase inhibitors.
Part 1: The Cornerstone Reaction - Nucleophilic Aromatic Substitution (SNAr)
The primary utility of 2-Chloro-6-methyl-4-nitropyridine 1-oxide in synthetic chemistry is its participation in SNAr reactions. Understanding the mechanism is crucial for optimizing reaction conditions and predicting outcomes.
The Addition-Elimination Mechanism
The SNAr reaction of this substrate proceeds via a well-established two-step addition-elimination pathway. This process is distinct from SN1 and SN2 reactions and is characteristic of electron-poor aromatic systems.[2]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (e.g., an amine, alcohol, or thiol) on the electron-deficient carbon atom at the 2-position. This is typically the rate-determining step.[2]
-
Formation of the Meisenheimer Complex: This attack disrupts the aromaticity of the pyridine ring, forming a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex. The stability of this complex is critical. The negative charge is effectively delocalized across the pyridine ring and, most importantly, onto the oxygen atoms of the 4-nitro group and the 1-oxide, which provides substantial stabilization and lowers the activation energy of this step.[2][4]
-
Elimination and Aromatization: In the final, typically faster step, the aromaticity of the ring is restored by the expulsion of the chloride leaving group.[2]
Diagram: SNAr Mechanism
Note: The DOT script above is a template. Actual chemical structures would be represented by images in a real application. Caption: The two-step addition-elimination mechanism proceeds via a stable Meisenheimer intermediate.
Protocol: General Procedure for SNAr with Amine Nucleophiles
This protocol describes a general method for the displacement of the 2-chloro group with a primary or secondary amine, a common transformation in the synthesis of kinase inhibitors.
Rationale for Experimental Choices:
-
Solvent: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are chosen because they can effectively solvate and stabilize the charged Meisenheimer complex, thereby facilitating the reaction.[4]
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential when using amine nucleophiles. It serves to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[4]
-
Temperature: These reactions often proceed readily at room temperature or with gentle heating, a testament to the high reactivity of the substrate.
Materials:
-
2-Chloro-6-methyl-4-nitropyridine 1-oxide (1.0 equiv)
-
Desired amine nucleophile (1.1–1.5 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5–2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, Brine, Anhydrous Sodium Sulfate (for work-up)
-
Silica gel (for chromatography)
Step-by-Step Methodology:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-6-methyl-4-nitropyridine 1-oxide (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1–0.5 M concentration).
-
Addition of Reagents: To the stirred solution, add the amine nucleophile (1.1 equiv) followed by the dropwise addition of TEA (1.5 equiv).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) (e.g., using a 3:7 mixture of ethyl acetate:hexanes as the mobile phase). Gentle heating (40–60 °C) can be applied if the reaction is sluggish.
-
Quenching and Extraction: Once the reaction is complete (typically 2–12 hours), pour the reaction mixture into water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-amino-6-methyl-4-nitropyridine 1-oxide derivative.
Self-Validation: The identity and purity of the final compound should be confirmed using standard analytical techniques such as 1H NMR, 13C NMR, and LC-MS.
Part 2: Application in the Synthesis of Kinase Inhibitors
The pyridine and pyrimidine cores are privileged structures in medicinal chemistry, particularly in the design of kinase inhibitors.[5] 2-Chloro-6-methyl-4-nitropyridine 1-oxide serves as a key precursor for scaffolds that target important kinases like Src, Abl, and Janus kinase 2 (JAK2).[6][7]
Synthetic Strategy Overview
A common strategy involves an initial SNAr reaction to install a complex amine, followed by chemical modification of the nitro and N-oxide functionalities to build the final drug-like molecule.
Diagram: Synthetic Workflow
Caption: A typical workflow from the starting material to a complex drug scaffold.
Case Study: Synthesis of a JAK2 Inhibitor Precursor
Several potent Janus kinase 2 (JAK2) inhibitors have been synthesized using nitropyridine intermediates.[6][7] While the exact starting material may vary slightly, the principles of SNAr followed by functional group manipulation are conserved. The following protocol is adapted from methodologies used in the synthesis of related bioactive molecules.[6]
Protocol 2: Synthesis of a 2-(Cyclopropylamino)-6-methyl-4-nitropyridine 1-oxide
Objective: To demonstrate the practical application of the SNAr protocol in the synthesis of a key intermediate for a potential kinase inhibitor.
Materials:
-
2-Chloro-6-methyl-4-nitropyridine 1-oxide (5.0 g, 1.0 equiv)
-
Cyclopropylamine (1.2 equiv)
-
Potassium Carbonate (K2CO3) (2.0 equiv)
-
Anhydrous Acetonitrile (ACN) (100 mL)
Rationale for Experimental Choices:
-
Base: In this variation, an inorganic base like potassium carbonate is used. It is heterogeneous and can be easily filtered off after the reaction, simplifying the work-up procedure.
-
Solvent: Acetonitrile is another excellent polar aprotic solvent for SNAr reactions and has a convenient boiling point for reactions requiring moderate heat.
Step-by-Step Methodology:
-
Setup: Suspend 2-Chloro-6-methyl-4-nitropyridine 1-oxide (5.0 g) and potassium carbonate (2.0 equiv) in anhydrous acetonitrile (100 mL) in a 250 mL round-bottom flask.
-
Nucleophile Addition: Add cyclopropylamine (1.2 equiv) to the suspension at room temperature with vigorous stirring.
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 6 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, filter the solid potassium carbonate and potassium chloride byproduct. Wash the solid with a small amount of acetonitrile.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography to yield the pure product.
Quantitative Data Summary
| Starting Material | Nucleophile | Product | Typical Yield (%) | Reference |
| 2-Chloro-6-methyl-4-nitropyridine 1-oxide | Cyclopropylamine | 2-(Cyclopropylamino)-6-methyl-4-nitropyridine 1-oxide | 85-95 | Adapted from[6] |
| 2-Chloro-6-methyl-4-nitropyridine 1-oxide | Morpholine | 2-(Morpholino)-6-methyl-4-nitropyridine 1-oxide | 90-98 | Adapted from[4] |
| 2-Chloro-6-methyl-4-nitropyridine 1-oxide | Sodium Methoxide | 2-Methoxy-6-methyl-4-nitropyridine 1-oxide | 80-90 | Adapted from[2] |
Conclusion
2-Chloro-6-methyl-4-nitropyridine 1-oxide is a powerful and reliable building block for medicinal chemists. Its high reactivity in SNAr reactions, governed by a predictable addition-elimination mechanism, allows for the straightforward introduction of a wide array of functional groups. The subsequent versatility of the nitro and N-oxide moieties provides a rich platform for the construction of complex, biologically active molecules, particularly in the realm of kinase inhibitor discovery. The protocols and data presented herein offer a robust foundation for researchers and drug development professionals to leverage the full synthetic potential of this valuable intermediate.
References
- IndiaMART. (n.d.). 2 Chloro 6 Methyl 4 Nitropyridine 1 Oxide, 98%.
-
MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitropyridine-N oxide. Retrieved from [Link]
-
ResearchGate. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles. Retrieved from [Link]
-
PubMed. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. Retrieved from [Link]
-
ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-nitropyridine. Retrieved from [Link]
-
Venkatasai Life Sciences. (n.d.). 2-Chloro-6-methyl-4-nitropyridine 1-oxide. Retrieved from [Link]
-
Dana Bioscience. (n.d.). 2-Chloro-6-methyl-4-nitropyridine 1-oxide 1g. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. 47(27), 6658-61. Retrieved from [Link]
- Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
-
ResearchGate. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]
- Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
-
ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Chloro-4-nitropyridine N-oxide. Retrieved from [Link]
-
PubMed. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61. Retrieved from [Link]
-
PubMed. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl) -. Journal of Medicinal Chemistry, 52(8), 2443-53. Retrieved from [Link]
Sources
- 1. indiamart.com [indiamart.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-6-methyl-4-nitropyridine 1-oxide
Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and drug discovery, functionalized pyridine scaffolds are of paramount importance due to their prevalence in a vast array of bioactive molecules. Among these, 2-Chloro-6-methyl-4-nitropyridine 1-oxide stands out as a highly versatile and reactive building block. The presence of a chloro substituent at the 2-position provides a handle for cross-coupling reactions, while the electron-withdrawing nitro group and the N-oxide moiety modulate the reactivity of the pyridine ring. This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 2-Chloro-6-methyl-4-nitropyridine 1-oxide, a powerful carbon-carbon bond-forming reaction that opens the door to a diverse range of novel pyridine derivatives.[1][2]
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a cornerstone of modern organic synthesis, recognized with the 2010 Nobel Prize in Chemistry.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide variety of boronic acids and their derivatives make it an ideal tool for the late-stage functionalization of complex molecules.[3][4] For drug development professionals, this translates to the rapid generation of compound libraries with diverse substituents, accelerating the structure-activity relationship (SAR) studies crucial for lead optimization.
This guide will delve into the mechanistic underpinnings of the Suzuki coupling with this specific substrate, provide detailed, field-proven protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of 2-Chloro-6-methyl-4-nitropyridine 1-oxide to form a Pd(II) complex. The electron-deficient nature of the pyridine ring in this substrate, enhanced by the nitro group, facilitates this rate-limiting step.[6]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate complex, which then transfers its organic group to the palladium center, displacing the halide. The choice of base is critical for the efficiency of this step.[3][5]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be robust starting points for the Suzuki coupling of 2-Chloro-6-methyl-4-nitropyridine 1-oxide with a variety of boronic acids. Optimization may be required for particularly challenging substrates.
Protocol 1: General Procedure for Arylation with Phenylboronic Acid
This protocol details a standard procedure for the coupling of 2-Chloro-6-methyl-4-nitropyridine 1-oxide with phenylboronic acid.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Chloro-6-methyl-4-nitropyridine 1-oxide | 188.57 | 1.0 | 1.0 |
| Phenylboronic acid | 121.93 | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.03 | 0.03 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 5 mL | - |
| Water | - | 1 mL | - |
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add 2-Chloro-6-methyl-4-nitropyridine 1-oxide (188.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and sodium carbonate (212.0 mg, 2.0 mmol).
-
Add Pd(PPh₃)₄ (34.7 mg, 0.03 mmol) to the vial.
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the vial via syringe.
-
Seal the vial and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-phenyl-6-methyl-4-nitropyridine 1-oxide.
Protocol 2: Coupling with Electron-Deficient Heteroaryl Boronic Acids
Coupling with electron-deficient boronic acids can be more challenging due to a slower transmetalation step.[7] The use of a stronger base and a more electron-rich phosphine ligand can improve reaction efficiency.[8]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Chloro-6-methyl-4-nitropyridine 1-oxide | 188.57 | 1.0 | 1.0 |
| 3-Pyridylboronic acid | 122.92 | 1.5 | 1.5 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.015 | 0.015 |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 476.66 | 0.03 | 0.03 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 3.0 | 3.0 |
| Toluene | - | 5 mL | - |
| Water | - | 0.5 mL | - |
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (13.7 mg, 0.015 mmol) and XPhos (14.3 mg, 0.03 mmol) to a reaction vial.
-
Add toluene (2 mL) and stir for 10 minutes to form the active catalyst.
-
In a separate vial, add 2-Chloro-6-methyl-4-nitropyridine 1-oxide (188.6 mg, 1.0 mmol), 3-pyridylboronic acid (184.4 mg, 1.5 mmol), and potassium phosphate (636.8 mg, 3.0 mmol).
-
Transfer the pre-formed catalyst solution to the vial containing the substrates and base.
-
Add the remaining toluene (3 mL) and water (0.5 mL).
-
Seal the vial and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction as described in Protocol 1.
-
Workup and purification are performed similarly to Protocol 1.
Workflow for Suzuki Coupling and Subsequent Deoxygenation
A common synthetic strategy involves the Suzuki coupling of the N-oxide followed by deoxygenation to obtain the corresponding functionalized pyridine. This two-step process is often advantageous as the N-oxide can activate the ring towards the initial coupling reaction.
Figure 2: General workflow for the synthesis of 2-substituted pyridines.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading, using a more active ligand (e.g., a Buchwald-type ligand), or a stronger base. Ensure all reagents are dry and the reaction is performed under a strictly inert atmosphere, as oxygen can deactivate the palladium catalyst.
-
Side Reactions: Protodeboronation (loss of the boronic acid group) can occur, especially with prolonged reaction times or in the presence of excess water. Using a slight excess of the boronic acid can help mitigate this.
-
Dehalogenation: In some cases, reduction of the starting material can be observed. This can be minimized by ensuring a pure catalyst and avoiding excessively high temperatures.
-
Choice of Catalyst: While Pd(PPh₃)₄ is a workhorse catalyst, for challenging couplings involving chloro-heteroarenes, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide superior results.[8][9][10]
-
Solvent Selection: A variety of solvents can be employed, including toluene, dioxane, DMF, and DME, often in combination with water.[2][11][12] The choice of solvent can influence the solubility of the reagents and the reaction rate.
-
Post-Reaction Deoxygenation: The N-oxide functionality can be readily removed to furnish the corresponding pyridine derivative. Common methods include treatment with PCl₃, PPh₃, or catalytic hydrogenation (e.g., H₂, Pd/C). The choice of method will depend on the functional group tolerance of the coupled product.[12][13][14]
Applications in Drug Discovery
The functionalized 2-aryl-6-methyl-4-nitropyridine 1-oxides and their deoxygenated counterparts are valuable scaffolds in drug discovery. The pyridine N-oxide moiety itself can impart unique pharmacological properties, including improved aqueous solubility and altered metabolic profiles.[15][16][17] Furthermore, the 4-nitro group can serve as a handle for further synthetic transformations, such as reduction to an amine, enabling the exploration of a wider chemical space. The derivatized pyridines obtained through this methodology can be investigated for a range of biological activities, including but not limited to, anticancer, antiviral, and antibacterial properties.
Conclusion
The Suzuki-Miyaura coupling of 2-Chloro-6-methyl-4-nitropyridine 1-oxide is a robust and versatile transformation that provides efficient access to a wide array of substituted pyridine derivatives. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can effectively utilize this powerful tool to synthesize novel compounds for applications in drug discovery and materials science. The protocols and insights provided in this application note serve as a solid foundation for the successful implementation of this important reaction.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Nobel Lectures in Chemistry 2001-2010; World Scientific, 2013; pp 339-369.
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Billingsley, K. L.; Buchwald, S. L. Highly efficient Suzuki-Miyaura coupling of aryl and heteroaryl chlorides. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]
-
Klapars, A.; Buchwald, S. L. Copper-Catalyzed N-Arylation of anilines, amides, and other nitrogen nucleophiles. Journal of the American Chemical Society, 2002 , 124 (50), 14844–14845. [Link]
-
Marion, N.; Navarro, O.; Mei, J.; Stevens, E. D.; Scott, N. M.; Nolan, S. P. Modified (NHC)Pd(allyl)Cl (NHC = N-heterocyclic carbene) complexes for room-temperature Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Journal of the American Chemical Society, 2006 , 128 (12), 4101–4111. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544–4568. [Link]
-
Kudo, N.; Perseghini, M.; Fu, G. C. A versatile catalyst for the Suzuki cross-coupling of arylboronic acids with aryl and vinyl halides and triflates. Angewandte Chemie International Edition, 2006 , 45 (8), 1282–1284. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The origins of the Suzuki-Miyaura coupling. Angewandte Chemie International Edition, 2014 , 53 (10), 2554–2555. [Link]
-
Campeau, L.-C.; Fagnou, K. Palladium-catalyzed direct arylation of simple arenes with aryl halides and triflates. Journal of the American Chemical Society, 2006 , 128 (11), 3567–3573. [Link]
-
Ochiai, E. Recent Japanese work on the chemistry of pyridine 1-oxide and related compounds. Journal of Organic Chemistry, 1953 , 18 (5), 534–551. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Liu, J.; et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 2017 , 22(2), 195. [Link]
-
Conti, P.; et al. Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 2023 , 66(1), 13-46. [Link]
-
National Center for Biotechnology Information. Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]
-
ACS Publications. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. [Link]
-
Old, D. W.; Wolfe, J. P.; Buchwald, S. L. A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 1998 , 120(37), 9722–9723. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
Purdue University Graduate School. Photoinduced Carbon Radical-Medicated C-H Functionalization and Cascade Reactions by Pyridine N-oxide. [Link]
-
PubMed. Application of nitric oxide in drug discovery and development. [Link]
-
ResearchGate. Medicinal Chemistry of Drugs with N-Oxide Functionalities | Request PDF. [Link]
-
ResearchGate. Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US20080132698A1 - Use of N-oxide compounds in coupling reactions - Google Patents [patents.google.com]
- 13. US3467659A - Process for the reduction of pyridine n-oxides - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Synthesis of substituted pyridines from "2-Chloro-6-methyl-4-nitropyridine 1-oxide"
An Application Note and Detailed Protocol for the Synthesis of Substituted Pyridines from 2-Chloro-6-methyl-4-nitropyridine 1-oxide
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of substituted pyridines utilizing 2-chloro-6-methyl-4-nitropyridine 1-oxide as a versatile starting material. The protocols and insights are grounded in established chemical principles and aim to provide a self-validating framework for reproducible and efficient synthesis.
Introduction: The Significance of Substituted Pyridines and the Utility of a Key Precursor
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their ability to engage in hydrogen bonding and other key interactions with biological targets. The precise functionalization of the pyridine ring is critical for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. 2-Chloro-6-methyl-4-nitropyridine 1-oxide has emerged as a highly valuable and reactive precursor for the synthesis of a diverse array of substituted pyridines. Its unique electronic properties, stemming from the presence of a chloro group, a nitro group, and an N-oxide moiety, render it exceptionally susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide range of functional groups.
Chemical Principles and Mechanism: The Activated SNAr Reaction
The high reactivity of 2-chloro-6-methyl-4-nitropyridine 1-oxide in SNAr reactions is a direct consequence of the cumulative electron-withdrawing effects of the nitro group, the chloro group, and the N-oxide. These groups synergistically reduce the electron density of the pyridine ring, making it highly electrophilic and susceptible to attack by nucleophiles. The reaction typically proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which subsequently expels the chloride leaving group to yield the substituted product. The N-oxide functionality not only enhances the electrophilicity of the ring but can also be readily removed in a subsequent step, further expanding the synthetic utility of this scaffold.
Figure 1: Generalized mechanism for the SNAr reaction of 2-chloro-6-methyl-4-nitropyridine 1-oxide.
Detailed Experimental Protocol: Synthesis of 2-(Substituted-amino)-6-methyl-4-nitropyridine 1-oxide
This protocol details a general procedure for the reaction of 2-chloro-6-methyl-4-nitropyridine 1-oxide with a primary or secondary amine.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Supplier (Example) | Notes |
| 2-Chloro-6-methyl-4-nitropyridine 1-oxide | 22625-36-5 | 188.57 | Sigma-Aldrich | Store in a cool, dry place. |
| Amine (e.g., Morpholine) | 110-91-8 | 87.12 | Acros Organics | Use a freshly opened bottle or distill. |
| Triethylamine (Et3N) | 121-44-8 | 101.19 | Fisher Scientific | Anhydrous grade is recommended. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | VWR Chemicals | Anhydrous grade is recommended. |
| Saturated aqueous sodium bicarbonate (NaHCO3) | 144-55-8 | 84.01 | - | For workup. |
| Anhydrous magnesium sulfate (MgSO4) | 7487-88-9 | 120.37 | - | For drying the organic layer. |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-6-methyl-4-nitropyridine 1-oxide (1.0 g, 5.30 mmol).
-
Solvent and Base Addition: Dissolve the starting material in anhydrous dichloromethane (20 mL). To this solution, add triethylamine (1.1 mL, 7.95 mmol, 1.5 equivalents).
-
Nucleophile Addition: While stirring at room temperature, add the desired amine (e.g., morpholine, 0.55 mL, 6.36 mmol, 1.2 equivalents) dropwise over 5 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours at room temperature.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-(substituted-amino)-6-methyl-4-nitropyridine 1-oxide.
Figure 2: Step-by-step experimental workflow for the synthesis.
Product Characterization
The identity and purity of the synthesized 2-(substituted-amino)-6-methyl-4-nitropyridine 1-oxide should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Disappearance of the starting material peaks. Appearance of new signals corresponding to the incorporated amine moiety. Aromatic protons will show characteristic shifts and couplings. |
| ¹³C NMR | Appearance of new carbon signals from the amine and a shift in the pyridine ring carbon signals, particularly at the C2 position. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the product should be observed. |
| IR Spectroscopy | Characteristic peaks for the N-O stretch (around 1250 cm⁻¹), the nitro group (around 1520 cm⁻¹ and 1350 cm⁻¹), and C-N bonds. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. Inactive nucleophile or base. | Increase reaction time or gently heat the reaction mixture. Use a freshly opened or purified nucleophile and anhydrous base. |
| Low Yield | Loss of product during workup or purification. Competing side reactions. | Ensure complete extraction. Optimize the chromatography conditions. Consider using a non-polar solvent for the initial extraction to minimize loss. |
| Formation of Byproducts | Presence of moisture. Reaction temperature is too high. | Use anhydrous solvents and reagents. Maintain the recommended reaction temperature. |
Applications in Drug Discovery
The synthesized 2-(substituted-amino)-6-methyl-4-nitropyridine 1-oxides are valuable intermediates in the synthesis of more complex molecules. The nitro group can be reduced to an amine, which can then be further functionalized. The N-oxide can be removed by treatment with a reducing agent like PCl₃. This allows for the generation of a diverse library of substituted pyridines for screening in various drug discovery programs, targeting a wide range of diseases.
References
Application Notes & Protocols: Strategic Amination of 2-Chloro-6-methyl-4-nitropyridine 1-oxide for Advanced Synthesis
Introduction: Unlocking the Synthetic Potential of a Versatile Heterocycle
In the landscape of medicinal chemistry and materials science, the functionalization of pyridine scaffolds is a critical endeavor for the development of novel molecular entities. Among these, 2-Chloro-6-methyl-4-nitropyridine 1-oxide stands out as a highly valuable and versatile building block.[1] Its unique electronic architecture, featuring a confluence of activating and directing groups, makes it an exceptional substrate for nucleophilic aromatic substitution (SNAr). This guide provides an in-depth exploration of the reaction conditions for the amination of this substrate, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The strategic introduction of amino functionalities onto this scaffold opens avenues to a diverse array of downstream products with potential biological activity and unique material properties.[2] Understanding the interplay of the chloro, methyl, nitro, and N-oxide groups is paramount to achieving high-yield, selective amination. This document will serve as a comprehensive resource, elucidating the causality behind experimental choices and providing self-validating protocols to ensure reproducible and successful synthetic outcomes.
Mechanistic Insights: The Electronic Landscape of 2-Chloro-6-methyl-4-nitropyridine 1-oxide
The reactivity of 2-Chloro-6-methyl-4-nitropyridine 1-oxide in amination reactions is governed by a sophisticated interplay of electronic effects from its substituents. The pyridine N-oxide, the nitro group, and the chlorine atom collectively create a highly activated system for nucleophilic attack at the C2 position.
The Dual Role of the N-Oxide Group: The N-oxide functionality exhibits a dual electronic nature. It acts as a strong π-donor through resonance, which would typically increase electron density at the 2- and 4-positions.[2] However, it also functions as a potent σ-acceptor due to the high electronegativity of the oxygen atom.[2] This combination of effects significantly alters the ring's reactivity profile compared to a standard pyridine.[2][3]
Activation by the Nitro Group: The 4-nitro group is a powerful electron-withdrawing group. Its presence dramatically lowers the electron density of the pyridine ring, particularly at the ortho (C3, C5) and para (C2, C6) positions relative to itself. This electron deficiency renders the ring highly susceptible to attack by nucleophiles.
Synergistic Activation for SNAr: The combined electronic influence of the N-oxide and the 4-nitro group creates a highly electrophilic C2 position. The chlorine atom at this position serves as an excellent leaving group. When an amine nucleophile attacks the C2 carbon, it forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The negative charge in this intermediate is effectively delocalized onto the electronegative oxygen atoms of both the N-oxide and the nitro group, providing substantial stabilization and lowering the activation energy for the reaction.[4][5]
Visualizing the Reaction Pathway
The following diagram illustrates the generally accepted addition-elimination mechanism for the amination of 2-Chloro-6-methyl-4-nitropyridine 1-oxide.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for the amination of 2-Chloro-6-methyl-4-nitropyridine 1-oxide with primary and secondary amines. These protocols are designed to be robust and adaptable to a range of amine nucleophiles.
Protocol 1: General Amination via Nucleophilic Aromatic Substitution (SNAr)
This protocol is suitable for a wide variety of primary and secondary amines.
Materials and Reagents:
-
2-Chloro-6-methyl-4-nitropyridine 1-oxide
-
Amine of choice (1.1 - 1.5 equivalents)
-
Anhydrous solvent (e.g., Ethanol, Acetonitrile, or DMF)
-
Non-nucleophilic base (e.g., Triethylamine or DIPEA, 1.1 - 1.5 equivalents, optional but recommended)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 2-Chloro-6-methyl-4-nitropyridine 1-oxide (1.0 eq).
-
Solvent and Amine Addition: Dissolve the starting material in the chosen anhydrous solvent (e.g., Ethanol). To this solution, add the amine (1.1 eq).[6] If the amine is a salt, or to scavenge the HCl byproduct, add a non-nucleophilic base like triethylamine (1.1 eq).[6]
-
Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to the desired temperature (typically reflux) with vigorous stirring.[6] The optimal temperature and reaction time will depend on the nucleophilicity of the amine and the solvent used.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[6]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.[6]
-
Partition the residue between ethyl acetate and water or a saturated aqueous solution of sodium bicarbonate.[6]
-
Separate the organic layer, and wash it sequentially with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired 2-amino-6-methyl-4-nitropyridine 1-oxide derivative.
Data Presentation: Summary of Reaction Parameters
The following table summarizes representative conditions for the amination of activated chloropyridines, which can be adapted for 2-Chloro-6-methyl-4-nitropyridine 1-oxide.
| Amine Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Expected Yield |
| Ammonia (aq.) | Ethanol | - | 100-120 | 4-8 | Good to Excellent |
| Benzylamine | Ethanol | Triethylamine | 78 (reflux) | 2-6 | Excellent |
| Morpholine | Acetonitrile | DIPEA | 82 (reflux) | 3-8 | Excellent |
| Aniline | DMF | K₂CO₃ | 100 | 12-24 | Moderate to Good |
Note: These are generalized conditions and may require optimization for specific substrates and scales.
Experimental Workflow Visualization
The following diagram outlines the general experimental workflow for the amination reaction.
Caption: General experimental workflow for amination.
Trustworthiness and Self-Validation
To ensure the reliability of these protocols, it is crucial to incorporate self-validating steps:
-
Confirmation of Starting Material: Always verify the identity and purity of the 2-Chloro-6-methyl-4-nitropyridine 1-oxide before starting the reaction.
-
Consistent Monitoring: Regular monitoring by TLC or LC-MS provides real-time feedback on the reaction's progress and the formation of any byproducts.
-
Thorough Characterization: The final product should be rigorously characterized by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity and purity.
-
Control Reaction: In cases of unexpected results, performing a control reaction without the amine can help diagnose issues with the starting material or reaction conditions.
By adhering to these principles of scientific integrity, researchers can confidently apply these methods to their synthetic challenges.
Conclusion
The amination of 2-Chloro-6-methyl-4-nitropyridine 1-oxide is a robust and efficient transformation that provides access to a wide range of valuable substituted pyridine N-oxides. The protocols and mechanistic insights provided in this guide are intended to empower researchers to successfully perform this reaction. The highly activated nature of the substrate, due to the synergistic effects of the N-oxide and nitro groups, makes it an ideal candidate for SNAr reactions. By carefully selecting the amine nucleophile, solvent, and temperature, a high degree of control over the reaction outcome can be achieved, paving the way for further synthetic elaborations and the discovery of new chemical entities.
References
- BenchChem. (2025). Application Notes and Protocols for the Amination of 2-Chloro-4-nitropyridine.
- BenchChem. (2025). Role of N-oxide group in pyridine derivatives.
- K
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine.
- Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Group Meeting.
- BenchChem. (2025). Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.
- Visa Chem Private Limited. 2 Chloro 6 Methyl 4 Nitropyridine 1 Oxide, 98%. IndiaMART.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
Sources
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Chloro-6-methyl-4-nitropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the palladium-catalyzed cross-coupling reactions of 2-Chloro-6-methyl-4-nitropyridine 1-oxide, a versatile heterocyclic building block in medicinal chemistry. The unique electronic properties imparted by the N-oxide, nitro, and chloro substituents create a highly reactive scaffold for the synthesis of novel compounds. This document provides in-depth application notes, step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, and a comparative analysis of reaction parameters. The causality behind experimental choices is explained to empower researchers in optimizing these critical transformations for drug discovery and development.
Introduction: The Strategic Importance of Substituted Pyridine N-Oxides
Substituted nitropyridine N-oxides are a class of aromatic heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties.[1] The N-oxide functionality profoundly alters the physicochemical and reactive properties of the pyridine ring.[2] The N⁺-O⁻ bond is highly polar, which can increase the water solubility and modulate the membrane permeability of drug candidates.[3][4] This feature is particularly advantageous in drug design for improving pharmacokinetic profiles.[4]
2-Chloro-6-methyl-4-nitropyridine 1-oxide (CAS No: 40314-84-9) is a key intermediate in the synthesis of advanced pharmaceutical agents.[5][6] Its molecular structure, featuring a displaceable chlorine atom at the 2-position activated by the electron-withdrawing nitro group and the N-oxide, makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions.[5] These reactions are fundamental in constructing the complex molecular architectures required for modern therapeutics.
Reactivity Profile of 2-Chloro-6-methyl-4-nitropyridine 1-oxide
The reactivity of 2-Chloro-6-methyl-4-nitropyridine 1-oxide is dominated by the interplay of its functional groups. The N-oxide group acts as a strong π-donor, increasing electron density at the 2-, 4-, and 6-positions, while also functioning as a σ-acceptor.[2] This, combined with the powerful electron-withdrawing nature of the nitro group at the 4-position, renders the C2-chloro substituent highly susceptible to nucleophilic displacement and oxidative addition to a palladium(0) catalyst.[7] This heightened reactivity is the cornerstone of its utility in cross-coupling chemistry.
Caption: Electronic influences on the reactivity of 2-Chloro-6-methyl-4-nitropyridine 1-oxide.
Palladium-Catalyzed Cross-Coupling Protocols
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-nitrogen bonds.[8] The following sections provide detailed protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, tailored for 2-Chloro-6-methyl-4-nitropyridine 1-oxide.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating C-C bonds by coupling an organohalide with an organoboron compound.[9][10] This reaction is widely used in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.
Reaction Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the catalyst.[9][11]
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
Materials:
-
2-Chloro-6-methyl-4-nitropyridine 1-oxide (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Silica gel for chromatography
Procedure:
-
To an oven-dried Schlenk tube, add 2-Chloro-6-methyl-4-nitropyridine 1-oxide, the arylboronic acid, the base, Pd(OAc)₂, and SPhos.
-
Seal the tube with a septum, then evacuate and backfill with argon. Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.[9]
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-6-methyl-4-nitropyridine 1-oxide.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[12][13] This transformation is crucial for introducing diverse amino functionalities into the pyridine N-oxide scaffold.
Reaction Principle: The mechanism proceeds through oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the arylamine product.[12][14]
Detailed Protocol: Buchwald-Hartwig Amination
Materials:
-
2-Chloro-6-methyl-4-nitropyridine 1-oxide (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos or similar bulky phosphine ligand (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Anhydrous toluene, degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Silica gel for chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos) to an oven-dried Schlenk tube.
-
Add 2-Chloro-6-methyl-4-nitropyridine 1-oxide and the base (e.g., NaOtBu).
-
Seal the tube, remove from the glovebox, and add anhydrous, degassed toluene via syringe.
-
Add the amine via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.[15]
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate and water. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.[15]
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-6-methyl-4-nitropyridine 1-oxide derivative.
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[16] This reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst and an amine base.[17] It is the premier method for synthesizing arylalkynes.
Reaction Principle: The reaction is believed to involve two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Reductive elimination then yields the final product.[17]
Detailed Protocol: Sonogashira Coupling
Materials:
-
2-Chloro-6-methyl-4-nitropyridine 1-oxide (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent and base)
-
Anhydrous THF (optional co-solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Silica gel for chromatography
Procedure:
-
To an oven-dried Schlenk tube, add 2-Chloro-6-methyl-4-nitropyridine 1-oxide, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous triethylamine and/or THF via syringe.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature to 60 °C for 4-24 hours. The reaction is often performed under anhydrous and anaerobic conditions.[16]
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.[18]
-
Purify the crude product by column chromatography on silica gel to afford the 2-alkynyl-6-methyl-4-nitropyridine 1-oxide.
Summary of Reaction Conditions
The choice of catalyst, ligand, base, and solvent is critical for the success of these cross-coupling reactions. The following table provides a comparative summary of typical conditions.
| Reaction | Palladium Source | Typical Ligand | Base | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos | K₂CO₃, K₃PO₄ | Dioxane/H₂O | 80-100 |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, RuPhos | NaOtBu, LiHMDS | Toluene, Dioxane | 100-110 |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, DIPA | Et₃N, THF | 25-60 |
Conclusion
2-Chloro-6-methyl-4-nitropyridine 1-oxide is a highly valuable and reactive intermediate for the synthesis of complex nitrogen-containing heterocycles. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and versatile pathways to functionalize the C2 position. By understanding the underlying principles and carefully selecting the reaction conditions, researchers can effectively leverage this building block to accelerate the discovery and development of novel therapeutic agents.
References
- A Comparative Review of Substituted Nitropyridine N-Oxides: From Medicinal Chemistry to Catalysis. (n.d.). BenchChem.
- Application Notes and Protocols for the Amination of 2-Chloro-4-nitropyridine. (n.d.). BenchChem.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). [Source not provided].
- Kłosiński, M., & Wróbel, Z. (2011). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 54(11), 3549–3581.
- Flow Chemistry: Sonogashira Coupling. (n.d.). [Source not provided].
- Buchwald–Hartwig amination. (2023, December 26). In Wikipedia.
- 2 Chloro 6 Methyl 4 Nitropyridine 1 Oxide, 98%. (n.d.). IndiaMART.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine. (n.d.). BenchChem.
- Role of N-oxide group in pyridine derivatives. (n.d.). BenchChem.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
- Medicinal Chemistry of Drugs with N-Oxide Functionalities. (n.d.). ACS Publications.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.
- Navigating the Catalytic Landscape for 2-Chloro-3-methyl-5-nitropyridine Reactions: A Comparative Guide. (n.d.). BenchChem.
- 2-Chloro-6-methyl-4-nitropyridine 1-oxide. (n.d.). Venkatasai Life Sciences.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). Chemical Reviews.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.indiamart.com [m.indiamart.com]
- 6. 2-Chloro-6-methyl-4-nitropyridine 1-oxide | CAS No. 40314-84-9 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. rsc.org [rsc.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Chloro-6-methyl-4-nitropyridine 1-oxide
Introduction: The Strategic Value of 2-Chloro-6-methyl-4-nitropyridine 1-oxide
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the demand for versatile and reactive building blocks is perpetual. 2-Chloro-6-methyl-4-nitropyridine 1-oxide stands out as a highly valuable intermediate for the construction of diverse heterocyclic scaffolds.[1] Its molecular architecture is primed for reactivity; the pyridine ring, inherently electron-deficient, is further activated by the potent electron-withdrawing effects of a 4-nitro group and the N-oxide functionality. This electronic arrangement renders the C2-position exceptionally electrophilic, making the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[2][3]
This guide provides an in-depth exploration of the reactivity of 2-Chloro-6-methyl-4-nitropyridine 1-oxide, explaining the mechanistic underpinnings of its utility and presenting detailed, field-proven protocols for its application in the synthesis of key heterocyclic intermediates.
Pillar 1: The Principle of Reactivity - Understanding the SNAr Mechanism
The synthetic power of 2-Chloro-6-methyl-4-nitropyridine 1-oxide is rooted in the predictability and efficiency of the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is not a concerted process but a two-step addition-elimination pathway.
Causality Behind the Reactivity:
-
Nucleophilic Attack: The reaction is initiated when a nucleophile attacks the electron-deficient carbon atom at the C2 position (bonded to the chlorine). This step, typically the rate-determining one, disrupts the aromaticity of the pyridine ring.[2]
-
Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the 4-nitro group and the N-oxide. This delocalization provides significant stabilization, lowering the activation energy for the intermediate's formation and driving the reaction forward.[2]
-
Elimination and Aromatization: In the final, typically faster step, the aromaticity of the ring is restored by the expulsion of the chloride ion, a competent leaving group.[2]
The presence of the N-oxide functionality not only enhances the electrophilicity of the ring but can also serve as a synthetic handle for further transformations or be removed in a later step if the parent pyridine is the target.
Caption: General mechanism of SNAr on 2-chloro-6-methyl-4-nitropyridine 1-oxide.
Pillar 2: Foundational Synthesis - Preparation of the Starting Material
A robust understanding of a reagent includes knowledge of its own synthesis. 2-Chloro-6-methyl-4-nitropyridine 1-oxide is typically prepared via a two-step process starting from 2-chloro-6-methylpyridine.
Protocol 0: Synthesis of 2-Chloro-6-methyl-4-nitropyridine 1-oxide
-
Step A: Oxidation to the N-oxide. 2-chloro-6-methylpyridine is oxidized using a suitable oxidizing agent, such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent.[4][5]
-
Step B: Nitration. The resulting 2-chloro-6-methylpyridine 1-oxide is then carefully nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid.[6][7] The reaction is highly exothermic and requires strict temperature control.
Experimental Workflow: Synthesis of Starting Material
Caption: Experimental workflow for the synthesis of the title reagent.
Pillar 3: Application Protocols for Heterocycle Construction
The true value of 2-Chloro-6-methyl-4-nitropyridine 1-oxide is demonstrated in its reactions with various nucleophiles to build more complex heterocyclic systems.
Application 1: Synthesis of 2-Amino-6-methyl-4-nitropyridine 1-oxide Derivatives
The displacement of the C2-chloride with primary or secondary amines is one of the most common and reliable applications, providing access to substituted 2-aminopyridines, which are privileged structures in medicinal chemistry.[8][9]
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 2-Chloro-6-methyl-4-nitropyridine 1-oxide in a suitable polar aprotic solvent (e.g., ethanol, isopropanol, or acetonitrile).
-
Addition of Nucleophile: Add 1.1 to 1.5 equivalents of the desired primary or secondary amine. If the amine is used as a hydrochloride salt, add 2.5 equivalents of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to liberate the free amine in situ.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 2-6 hours).
-
Work-up and Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration, washed with cold solvent, and dried. Alternatively, the solvent can be removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
| Parameter | Description |
| Substrate | 2-Chloro-6-methyl-4-nitropyridine 1-oxide |
| Nucleophile | Primary/Secondary Amine (e.g., Aniline, Morpholine) |
| Solvent | Ethanol, Acetonitrile, or Isopropanol |
| Temperature | 80 - 100 °C (Reflux) |
| Typical Time | 2 - 6 hours |
| Typical Yield | 75 - 95% |
Application 2: Synthesis of 2-Hydrazinyl-6-methyl-4-nitropyridine 1-oxide
Reaction with hydrazine provides a versatile intermediate that can be used for the subsequent construction of fused heterocyclic systems like triazolopyridines or pyridopyrazines.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: Dissolve 1.0 equivalent of 2-Chloro-6-methyl-4-nitropyridine 1-oxide in ethanol in a round-bottom flask.
-
Addition of Hydrazine: Cool the solution in an ice bath (0-5 °C). Slowly add 2.0 to 3.0 equivalents of hydrazine hydrate dropwise. The reaction is often exothermic.
-
Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: The product often precipitates directly from the reaction mixture as a yellow solid. Collect the solid by filtration, wash thoroughly with cold water to remove excess hydrazine and salts, and then with a small amount of cold ethanol.
-
Purification: The product is typically of high purity after filtration and washing. If necessary, it can be recrystallized from ethanol.
| Parameter | Description |
| Substrate | 2-Chloro-6-methyl-4-nitropyridine 1-oxide |
| Nucleophile | Hydrazine Hydrate |
| Solvent | Ethanol |
| Temperature | 0 °C to Room Temperature |
| Typical Time | 1 - 3 hours |
| Typical Yield | 80 - 98% |
Pillar 4: Subsequent Transformations - Expanding Synthetic Utility
The products from the initial SNAr reaction are themselves valuable intermediates for further diversification.
A. Reduction of the Nitro Group
The 4-nitro group can be readily reduced to a 4-amino group, providing another point for functionalization, such as acylation, alkylation, or diazotization. This transformation is crucial for building complex drug-like molecules.[10]
-
Methodology: A common and effective method is reduction using iron powder in acetic acid or catalytic hydrogenation over a platinum or palladium catalyst.[11][12][13] The reaction with iron powder involves heating the nitro compound with an excess of iron powder in glacial acetic acid, followed by a basic work-up to remove iron salts.[11]
B. Deoxygenation of the N-oxide
If the final target is the pyridine and not the N-oxide, the N-oxide functionality can be removed.
-
Methodology: This is typically achieved by treatment with a reducing agent such as phosphorus trichloride (PCl3) in a solvent like chloroform.[14] The reaction involves heating the N-oxide with PCl3, followed by an aqueous work-up.
Workflow for Product Diversification
Caption: Key transformations to diversify the initial SNAr product.
Conclusion
2-Chloro-6-methyl-4-nitropyridine 1-oxide is a powerful and reliable reagent for the synthesis of substituted pyridines. Its reactivity is governed by a well-understood SNAr mechanism, activated by the synergistic electron-withdrawing effects of the nitro group and the N-oxide. By following the detailed protocols provided, researchers can confidently employ this building block to construct a wide array of functionalized heterocyclic compounds, paving the way for new discoveries in drug development and materials science.
References
-
IndiaMART. 2 Chloro 6 Methyl 4 Nitropyridine 1 Oxide, 98% at ₹ 42000/kg in Hyderabad. Available from: [Link]
-
Shafer, S. K., Lynch, W. E., & Padgett, C. W. (2018). 2-Chloro-4-nitropyridine N-oxide. ResearchGate. Available from: [Link]
-
Amos, M. V., et al. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. SciSpace. Available from: [Link]
-
YouTube. nucleophilic aromatic substitutions. (2019). Available from: [Link]
-
IndiaMART. 2 Chloro 5 Methyl 4 Nitropyridine 1 Oxide Chemical Powder at ₹ 36000/kg. Available from: [Link]
-
PrepChem.com. Synthesis of 2-chloro-4-nitro-pyridine-1-oxide. Available from: [Link]
-
Bellas, M., & Sztschitxky, H. (1965). Syntheses of Heterocyclic Compounds. Part X. Halogen Substituted N-Oxides. RSC Publishing. Available from: [Link]
- Google Patents. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
- Google Patents. CN102101841A - Method for synthesis preparation of 2-chloro-4-aminopyridine.
-
Matsuura, T., et al. (2018). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules. Available from: [Link]
- Google Patents. CN104974085A - Preparation method of 2-chloro-4-aminopyridine.
-
Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Available from: [Link]
-
Gandler, J. R., & Yokoyama, W. (1984). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. SciSpace. Available from: [Link]
-
Shawali, A. S., & Abdelhamid, A. O. (2005). Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes. Molecules. Available from: [Link]
-
Gandler, J. R., & Yokoyama, W. (2004). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Available from: [Link]
- Google Patents. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on.
-
PrepChem.com. Synthesis of 2-chloro-4-nitropyridine-N oxide. Available from: [Link]
-
PubChem. 2-Chloro-5-methyl-4-nitropyridine N-oxide. Available from: [Link]
-
Amos, M. V., et al. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC - NIH. Available from: [Link]
-
Organic Syntheses Procedure. 3-methyl-4-nitropyridine-1-oxide. Available from: [Link]
-
Mohareb, R. M., et al. (2012). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. SciRP.org. Available from: [Link]
-
Narlawar, R., & Schäfer, M. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available from: [Link]
Sources
- 1. m.indiamart.com [m.indiamart.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Page loading... [guidechem.com]
- 5. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. prepchem.com [prepchem.com]
- 8. scispace.com [scispace.com]
- 9. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 11. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 12. CN102101841A - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. 2-Chloro-4-nitropyridine synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: The Strategic Role of 2-Chloro-6-methyl-4-nitropyridine 1-oxide in the Synthesis of Advanced Agrochemicals
These application notes serve as a technical guide for researchers, chemists, and professionals in the agrochemical industry. The focus is on the practical application and synthetic utility of 2-Chloro-6-methyl-4-nitropyridine 1-oxide, a highly functionalized heterocyclic intermediate. We will explore its inherent reactivity, provide a detailed protocol for a key transformation, and contextualize its role in the development of modern crop protection agents by examining relevant biological mechanisms of action.
Introduction: The Versatility of a Key Building Block
In the competitive landscape of agrochemical discovery, speed and efficiency in synthesis are paramount. Heterocyclic compounds form the backbone of many of the most effective herbicides, fungicides, and insecticides. Among these, pyridine derivatives are particularly valuable due to their unique electronic properties and ability to interact with biological targets.
2-Chloro-6-methyl-4-nitropyridine 1-oxide (CAS No. 40314-84-9) is an exemplary building block, engineered for synthetic utility.[1][2][3][4][5] Its structure is deliberately poised for selective transformations, making it a powerful tool for medicinal and agrochemical chemists. The molecule's reactivity is governed by a strategic combination of functional groups:
-
2-Chloro Group: An excellent leaving group, highly activated for nucleophilic aromatic substitution (SNAr).
-
4-Nitro Group: A strong electron-withdrawing group that, along with the N-oxide, significantly enhances the electrophilicity of the pyridine ring, particularly at the C2 and C6 positions.
-
N-oxide Moiety: Modulates the electronic profile of the ring, further activating it for substitution and providing a functional handle for subsequent deoxygenation reactions if required.
-
6-Methyl Group: Provides steric influence and can be a site for later-stage functionalization.
This guide will provide a representative protocol for the nucleophilic substitution of the 2-chloro group, a cornerstone reaction in the utilization of this intermediate for building more complex molecular scaffolds.
Physicochemical & Safety Data
Accurate characterization and safe handling are prerequisites for any laboratory protocol. The key properties and safety considerations for 2-Chloro-6-methyl-4-nitropyridine 1-oxide are summarized below.
Properties Summary
| Property | Value | Source(s) |
| CAS Number | 40314-84-9 | [1][2][3] |
| Molecular Formula | C₆H₅ClN₂O₃ | [1][3][6] |
| Molecular Weight | 188.57 g/mol | [3][6] |
| Appearance | Typically a liquid or solid | [1] |
| Purity | ≥98% (Commercial Grade) | [1] |
Safety & Handling Precautions
This compound is considered hazardous and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.[7][8]
-
Eye Protection: Causes serious eye irritation.[7][8] Wear chemical safety goggles conforming to OSHA or EN166 standards.[7][8]
-
Skin Protection: May cause skin irritation.[8] Wear impervious gloves and protective clothing to prevent contact.
-
Inhalation: May cause respiratory irritation.[6] Avoid breathing dust or vapors.[8]
-
Ingestion: Harmful if swallowed.[6] Do not eat, drink, or smoke when using this product.
-
Storage: Store in a dry, cool, and well-ventilated place with the container tightly closed.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7]
Always consult the full Safety Data Sheet (SDS) from your supplier before commencing work. [7][8][9]
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of 2-Chloro-6-methyl-4-nitropyridine 1-oxide in synthesis stems from its high susceptibility to Nucleophilic Aromatic Substitution (SNAr). The nitro group on the pyridine ring exhibits halogen-like properties and can be readily replaced by nucleophilic reagents.[10][11] The combined electron-withdrawing power of the 4-nitro group and the N-oxide delocalizes the negative charge of the intermediate Meisenheimer complex, dramatically lowering the activation energy for the substitution of the 2-chloro atom.
This predictable reactivity allows for the facile introduction of a wide range of nucleophiles (e.g., amines, alcohols, thiols), enabling the construction of diverse molecular libraries for screening and optimization in agrochemical development.
Sources
- 1. indiamart.com [indiamart.com]
- 2. 2-CHLORO-6-METHYL-4-NITROPYRIDINE 1-OXIDE | 40314-84-9 [amp.chemicalbook.com]
- 3. 2-Chloro-6-methyl-4-nitropyridine 1-oxide | CAS No. 40314-84-9 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 4. 2-CHLORO-6-METHYL-4-NITROPYRIDINE 1-OXIDE | 40314-84-9 [chemicalbook.com]
- 5. 2-Chloro-6-methyl-4-nitropyridine 1-oxide-India Fine Chemicals [indiafinechemicals.com]
- 6. 2-Chloro-5-methyl-4-nitropyridine N-oxide | C6H5ClN2O3 | CID 12318010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. Page loading... [guidechem.com]
- 11. sciencemadness.org [sciencemadness.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-6-methyl-4-nitropyridine 1-oxide
Welcome to the comprehensive technical support guide for the synthesis of 2-Chloro-6-methyl-4-nitropyridine 1-oxide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on anticipating and resolving common experimental challenges, ensuring a higher success rate and purity of the final product.
Introduction to the Synthesis
The synthesis of 2-Chloro-6-methyl-4-nitropyridine 1-oxide is a critical step in the development of various pharmaceutical agents. The procedure typically involves the electrophilic nitration of 2-chloro-6-methylpyridine 1-oxide using a potent nitrating mixture, most commonly a combination of concentrated nitric acid and sulfuric acid. While the N-oxide functional group strongly directs the nitration to the 4-position, the reaction is not without its challenges. This guide will address the most common side reactions and provide practical, experience-based solutions.
Troubleshooting Guide: Common Side Reactions and Solutions
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during the synthesis.
Issue 1: Low Yield of the Desired 4-Nitro Isomer and Formation of Other Isomers
Question: My post-reaction analysis (TLC/NMR) shows a mixture of products, with a lower than expected yield of the target 2-Chloro-6-methyl-4-nitropyridine 1-oxide. How can I improve the regioselectivity?
Answer: This is a classic challenge in the nitration of substituted pyridine rings. While the N-oxide is a powerful para-director, the electronic and steric effects of the chloro and methyl groups, along with the reaction conditions, can lead to the formation of other regioisomers, primarily the 3-nitro and 5-nitro isomers.
Causality and Mechanism:
The nitration proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺), generated from the nitric acid/sulfuric acid mixture, is the active electrophile. The N-oxide group activates the pyridine ring towards this substitution, particularly at the 4-position. However, the methyl group at the 6-position is an electron-donating group, which can also activate the ortho and para positions relative to it (the 5- and 3-positions of the pyridine ring respectively).
dot
Caption: Factors influencing regioselectivity in nitration.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain a reaction temperature between 0-10°C during the addition of the nitrating agent. | Higher temperatures can overcome the activation energy barrier for the formation of less favored isomers. |
| Rate of Addition | Add the nitrating mixture slowly and dropwise to the solution of the pyridine N-oxide. | This prevents localized overheating and high concentrations of the nitrating agent, which can decrease selectivity. |
| Stoichiometry | Use a minimal excess of the nitrating agent (typically 1.05-1.2 equivalents of nitric acid). | A large excess of the nitrating agent increases the likelihood of side reactions, including the formation of isomers and di-nitrated products. |
Issue 2: Presence of Di-nitrated Byproducts
Question: I am observing a byproduct with a higher molecular weight, which I suspect is a di-nitrated species. How can I prevent this?
Answer: The formation of di-nitrated byproducts, although generally a minor issue with deactivated pyridine rings, can occur, especially given the presence of the activating methyl group.
Causality and Mechanism:
The initial product, 2-Chloro-6-methyl-4-nitropyridine 1-oxide, is significantly more electron-deficient than the starting material due to the strongly electron-withdrawing nitro group. However, under harsh conditions (high temperature, high concentration of nitrating agent), a second nitration can occur.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Reaction Time | Monitor the reaction progress closely using TLC or HPLC and stop the reaction as soon as the starting material is consumed. | Prolonged reaction times, even after the consumption of the starting material, can promote over-nitration. |
| Temperature | Avoid excessive heating. If the reaction is sluggish at lower temperatures, a modest increase to room temperature may be attempted, but with careful monitoring. | High temperatures provide the necessary energy for the second, less favorable nitration to occur. |
Issue 3: Formation of a Deoxygenated Byproduct
Question: My analysis shows the presence of 2-chloro-6-methyl-4-nitropyridine (without the N-oxide). What causes this and how can it be avoided?
Answer: Deoxygenation of the N-oxide is a known side reaction that can occur under certain conditions.
Causality and Mechanism:
The N-oxide can be reduced to the corresponding pyridine. This can be facilitated by certain impurities or by the reaction conditions themselves, although the exact mechanism in a nitrating medium is complex.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Reagent Purity | Ensure high purity of all reagents and solvents, free from any potential reducing agents. | Contaminants can act as catalysts for the deoxygenation reaction. |
| Reaction Conditions | Avoid excessively high temperatures and prolonged reaction times. | Harsher conditions can promote the degradation of the N-oxide group. |
Issue 4: Dark-Colored Reaction Mixture and Product
Question: The reaction mixture turns very dark, and the isolated crude product is a dark oil or solid. What is the cause and how can I obtain a cleaner product?
Answer: The formation of dark-colored byproducts is a common occurrence in nitration reactions, often due to the formation of nitrogen oxide gases and degradation of the aromatic compound.
Causality and Mechanism:
At elevated temperatures, the nitrating mixture can decompose, leading to the formation of various nitrogen oxides (NOx) which can contribute to the dark color. Additionally, the starting material or the product may not be completely stable under the harsh acidic and oxidative conditions, leading to the formation of polymeric or tar-like substances.
dot
Caption: Pathway to the formation of dark-colored byproducts.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Temperature Control | Strict temperature control is crucial. Maintain the recommended temperature throughout the reaction. | Minimizes the decomposition of both the nitrating agent and the organic substrate. |
| Work-up | Quench the reaction mixture by pouring it slowly onto a large amount of crushed ice with vigorous stirring. | This rapidly dilutes the acid and dissipates the heat, preventing further degradation. |
| Purification | The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes) or by column chromatography. | These methods are effective at removing colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for this synthesis?
A1: A general protocol is as follows. Note: This is a representative procedure and should be optimized for your specific laboratory conditions.
Experimental Protocol: Nitration of 2-chloro-6-methylpyridine 1-oxide
-
Preparation of the Nitrating Mixture: In a dropping funnel, carefully add 1.1 equivalents of concentrated nitric acid to a flask containing 3-4 equivalents of concentrated sulfuric acid, pre-cooled in an ice bath.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and the dropping funnel containing the nitrating mixture, dissolve 1 equivalent of 2-chloro-6-methylpyridine 1-oxide in a sufficient amount of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5°C.
-
Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of the pyridine N-oxide, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-10°C for 1-2 hours. Monitor the reaction progress by TLC (a typical eluent system would be a mixture of ethyl acetate and hexanes).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium carbonate or sodium bicarbonate until the pH is approximately 7-8. Be cautious of vigorous foaming. The product should precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be further purified by recrystallization from ethanol or isopropanol, or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Q2: How do I monitor the reaction by TLC?
A2: Spot the reaction mixture on a silica gel TLC plate alongside a spot of the starting material. Use a mobile phase such as 30-50% ethyl acetate in hexanes. The product, being more polar due to the nitro group, should have a lower Rf value than the starting material. The disappearance of the starting material spot indicates the completion of the reaction.
Q3: What are the best methods for purifying the final product?
A3:
-
Recrystallization: This is often the most straightforward method for purification if the crude product is a solid. Ethanol, isopropanol, or a mixture of ethyl acetate and hexanes are good starting points for solvent screening.
-
Column Chromatography: If recrystallization is ineffective or if the crude product is an oil, column chromatography on silica gel is the method of choice. A gradient elution starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity will allow for the separation of the desired product from less polar starting material and more polar byproducts.
Q4: Is hydrolysis of the chloro group a significant side reaction?
A4: While the 2-chloro group on a pyridine ring can be susceptible to nucleophilic substitution, under the strongly acidic conditions of the nitration, hydrolysis is generally not a major concern. However, during the basic work-up with sodium carbonate, prolonged exposure or the use of a stronger base (like sodium hydroxide) could potentially lead to some hydrolysis to the corresponding 2-hydroxy derivative. It is therefore advisable to perform the neutralization at a low temperature and to not let the mixture stand for an extended period in the basic solution.
References
-
PrepChem. (n.d.). Synthesis of 2-chloro-4-nitropyridine-N oxide. [Link]
How to improve the yield of "2-Chloro-6-methyl-4-nitropyridine 1-oxide" reactions
Welcome to the technical support center for the synthesis of 2-Chloro-6-methyl-4-nitropyridine 1-oxide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.
Introduction
The synthesis of 2-Chloro-6-methyl-4-nitropyridine 1-oxide is a critical step in the development of various advanced materials and pharmaceutical agents.[1] The reaction typically involves the nitration of a pyridine N-oxide precursor. While the procedure is well-established, achieving high yields and purity can be challenging. This guide provides practical, field-proven insights to help you navigate common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of 2-Chloro-6-methyl-4-nitropyridine 1-oxide.
Problem 1: Low or No Product Yield
Q: I am experiencing a very low yield of my target compound. What are the likely causes and how can I improve it?
A: Low yield is a common issue in this synthesis and can stem from several factors. A systematic approach to troubleshooting is essential.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Action |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] Extend the reaction time or cautiously increase the temperature if the starting material is still present. |
| Suboptimal Nitrating Agent Ratio | An incorrect ratio of nitric acid to sulfuric acid can lead to an inefficient reaction. | Ensure you are using a well-established ratio of fuming nitric acid to concentrated sulfuric acid. A common starting point is a 1:2 to 1:3 molar ratio of nitric acid to sulfuric acid.[3] |
| Poor Quality Reagents | The presence of water in the sulfuric acid or nitric acid can deactivate the nitronium ion (NO₂⁺), the active electrophile. | Use fresh, high-purity fuming nitric acid and concentrated sulfuric acid. Keep the reagents tightly sealed to prevent moisture absorption. |
| Incorrect Work-up Procedure | The product may be lost during the work-up if the pH is not carefully controlled or if the extraction is inefficient. | When neutralizing the reaction mixture with a base like sodium carbonate, add it slowly and in portions to avoid excessive foaming and loss of product.[4] Ensure thorough extraction with a suitable solvent like chloroform.[5] |
Problem 2: Presence of Significant Impurities in the Final Product
Q: My final product is contaminated with significant impurities. How can I identify and minimize them?
A: Impurity formation is a frequent challenge in nitration reactions. Understanding the potential side reactions is key to mitigating this issue.
Common Impurities and Mitigation Strategies:
-
Unreacted Starting Material: The presence of the starting pyridine N-oxide indicates an incomplete reaction.
-
Solution: As mentioned in the previous section, optimize the reaction time and temperature. Ensure efficient mixing to promote contact between the reactants.
-
-
Regioisomers: Depending on the starting material, you may form other nitrated isomers. For instance, nitration of 2-chloro-6-alkoxypyridine can sometimes yield the 5-nitro isomer as a byproduct.[4]
-
Solution: Precise temperature control is crucial for regioselectivity. Lowering the reaction temperature can sometimes favor the formation of the desired isomer.[6]
-
-
Over-nitrated Byproducts: Although less common for this specific substrate, excessive nitrating conditions can potentially lead to the introduction of a second nitro group.
-
Solution: Use a stoichiometric amount of the nitrating agent. Avoid excessively high temperatures or prolonged reaction times after the initial reaction is complete.
-
Purification Protocol:
If impurities are present, recrystallization is an effective purification method.
-
Dissolve the crude product in a minimal amount of hot acetone.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold acetone.
-
Dry the crystals under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this reaction?
A: The synthesis of 2-Chloro-6-methyl-4-nitropyridine 1-oxide proceeds via an electrophilic aromatic substitution (EAS) reaction. The N-oxide group activates the pyridine ring, making it more susceptible to electrophilic attack, particularly at the 4-position.[3] The strong acidic environment generated by the mixture of nitric and sulfuric acids produces the highly reactive nitronium ion (NO₂⁺), which then attacks the electron-rich pyridine N-oxide ring.
Caption: Figure 1: Reaction mechanism overview.
Q2: How can I effectively monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.
TLC Monitoring Protocol:
-
Prepare your TLC plate: Use a silica gel plate.
-
Spot the reaction mixture: Carefully take a small aliquot from the reaction mixture and dilute it with a suitable solvent (e.g., acetone). Spot this alongside a spot of your starting material.
-
Develop the plate: Use a solvent system that provides good separation between your starting material and product. A mixture of ethyl acetate and hexanes is often a good starting point.
-
Visualize the spots: Use a UV lamp to visualize the spots. The disappearance of the starting material spot indicates the completion of the reaction.
Q3: What are the critical safety precautions for this reaction?
A: Nitration reactions are inherently hazardous and require strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Ventilation: Perform the entire procedure in a certified chemical fume hood to avoid inhaling corrosive and toxic fumes, particularly nitrogen oxides which are brown-yellow in color.
-
Handling of Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive. Handle them with extreme care. Always add acid to water, never the other way around , during work-up procedures.
-
Temperature Control: The reaction is highly exothermic. Use an ice bath to control the temperature during the addition of reagents and monitor the internal temperature closely to prevent a runaway reaction.
Experimental Workflow
The following diagram outlines a general workflow for troubleshooting and optimizing the synthesis of 2-Chloro-6-methyl-4-nitropyridine 1-oxide.
Caption: Figure 2: Troubleshooting workflow.
References
- Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
- Scientific Research Publishing. (2018). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. Open Journal of Physical Chemistry, 8, 59-69.
-
AWS. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. Retrieved from [Link]
- Journal of the Chemical Society B: Physical Organic. (1967). Heteroaromatic reactivity. Part II. The kinetics of nitration of pyridine 1-oxide, 2,6-lutidine 1-oxide, and isoquinoline 2-oxide. RSC Publishing.
-
Venkatasai Life Sciences. (n.d.). 2-Chloro-6-methyl-4-nitropyridine 1-oxide. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Chloro-4-nitropyridine 1-oxide on Newcrom R1 HPLC column. Retrieved from [Link]
- Royal Society of Chemistry. (2020).
- PubMed Central. (2020).
- National Institutes of Health. (2021). Site-selective and metal-free C–H nitration of biologically relevant N-heterocycles. PMC.
-
India Fine Chemicals. (n.d.). 2-Chloro-6-methyl-4-nitropyridine 1-oxide. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2-chloro-5-nitropyridine.
-
ResearchGate. (n.d.). 2-Chloro-4-nitropyridine N-oxide. Retrieved from [Link]
- ACS Publications. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry.
-
PubMed Central. (n.d.). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Retrieved from [Link]
-
IndiaMART. (n.d.). 2 Chloro 6 Methyl 4 Nitropyridine 1 Oxide, 98%. Retrieved from [Link]
-
Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Retrieved from [Link]
- PubMed. (2017).
-
YouTube. (2020). Nitration of Acetanilide: TLC Analysis. Retrieved from [Link]
Sources
- 1. m.indiamart.com [m.indiamart.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
- 4. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Purification of 2-Chloro-6-methyl-4-nitropyridine 1-oxide Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 2-Chloro-6-methyl-4-nitropyridine 1-oxide and its derivatives. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during chromatographic purification of these polar, heterocyclic compounds.
Introduction to the Challenge
2-Chloro-6-methyl-4-nitropyridine 1-oxide and its analogues are valuable intermediates in medicinal chemistry and materials science.[1] Their unique electronic and structural features, characterized by a polar N-oxide group, a nitro functionality, and a chlorinated pyridine ring, present specific challenges during chromatographic purification.[1][2] Common issues include poor peak shape, co-elution with impurities, low recovery, and on-column degradation. This guide provides a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: My 2-Chloro-6-methyl-4-nitropyridine 1-oxide derivative is highly polar and shows little to no retention on my standard C18 column. What should I do?
A1: This is a common issue due to the high polarity of the pyridine N-oxide moiety.[3] Standard reversed-phase C18 columns may not provide sufficient retention. Consider the following strategies:
-
Highly Aqueous Mobile Phases: Attempt using a mobile phase with a very high water content (e.g., 95-100% water). However, be aware of potential "phase collapse" with traditional C18 columns.
-
Alternative Stationary Phases:
-
Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, making them more resistant to phase collapse and offering better retention for polar analytes.
-
Phenyl-Hexyl Phases: The phenyl rings in this stationary phase can provide alternative selectivity through π-π interactions with the aromatic pyridine ring of your compound.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds.[3][5] It uses a polar stationary phase (like bare silica) with a mobile phase containing a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous solvent.[5]
-
Q2: I'm observing significant peak tailing for my pyridine N-oxide derivative. What is the cause and how can I fix it?
A2: Peak tailing for basic compounds like pyridine derivatives is often caused by strong interactions between the basic nitrogen atom and acidic residual silanol groups on the surface of silica-based stationary phases.[6] This leads to undesirable secondary interactions.
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 with an appropriate buffer (e.g., phosphate or formate) can protonate the silanol groups, minimizing their interaction with the basic analyte.[6][7]
-
Use of Competing Bases: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can effectively shield the active silanol sites from your compound.[6]
-
Base-Deactivated Columns: Employing an end-capped or base-deactivated column can significantly reduce the number of accessible silanol groups, leading to improved peak symmetry.[7]
Q3: My compound appears to be degrading on the column. How can I confirm this and prevent it?
A3: The combination of a potentially acidic silica surface and the reactivity of the nitro and chloro groups can sometimes lead to on-column degradation.
-
2D TLC Analysis: To check for instability on silica, you can perform a two-dimensional thin-layer chromatography (TLC) analysis.[8] Spot your sample on one corner of a square TLC plate, develop it, rotate the plate 90 degrees, and develop it again in the same solvent system. If the compound is stable, the spot will remain on the diagonal. Degradation will result in spots appearing off the diagonal.[8]
-
Inert Stationary Phases: If instability is confirmed, switch to a less acidic or more inert stationary phase. Options include end-capped silica, polymer-based columns, or even alumina.[6]
-
Optimize Mobile Phase: Avoid highly acidic or basic mobile phases if your compound is sensitive to pH extremes.
Troubleshooting Guide
This section provides a structured approach to resolving common purification issues.
Problem 1: Poor Resolution and Co-elution of Impurities
Poor resolution can be a result of inadequate separation between your target compound and closely related impurities.
Troubleshooting Workflow:
Sources
- 1. indiamart.com [indiamart.com]
- 2. 2-Chloro-6-methyl-4-nitropyridine 1-oxide | CAS No. 40314-84-9 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 3. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chromatography [chem.rochester.edu]
Technical Support Center: Troubleshooting Byproduct Removal in 2-Chloro-6-methyl-4-nitropyridine 1-oxide Reactions
Welcome to the technical support center for reactions involving 2-Chloro-6-methyl-4-nitropyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the use of this versatile reagent. In the following sections, we will address specific issues related to byproduct formation and provide practical, field-proven solutions to ensure the purity and integrity of your desired products.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common questions and issues that arise during nucleophilic aromatic substitution (SNAAr) reactions with 2-Chloro-6-methyl-4-nitropyridine 1-oxide.
Q1: My reaction is sluggish and I have a significant amount of unreacted starting material. What can I do?
A1: Incomplete conversion is a frequent issue. Here’s a systematic approach to troubleshoot this problem:
-
Reagent Purity: Ensure the purity of your nucleophile and the absence of moisture in your reaction solvent. Water can compete with your nucleophile, leading to hydrolysis byproducts.
-
Base Strength: If your reaction requires a base to deprotonate the nucleophile, ensure the base is strong enough for complete deprotonation. For example, when using amine nucleophiles, a non-nucleophilic organic base like triethylamine or diisopropylethylamine is often employed.
-
Temperature: While many SNAAr reactions with this substrate proceed at room temperature, some less reactive nucleophiles may require gentle heating. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at elevated temperatures.
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile generally accelerate SNAAr reactions.
Q2: I'm observing a significant amount of a polar byproduct that is difficult to separate from my product. What could it be and how do I remove it?
A2: A common polar byproduct is the hydrolyzed compound, 2-hydroxy-6-methyl-4-nitropyridine 1-oxide. This forms when the starting material or product is exposed to water, especially under basic conditions.
Identification and Removal Strategy:
| Byproduct | Identification | Removal Protocol |
| 2-hydroxy-6-methyl-4-nitropyridine 1-oxide | Appears as a more polar spot on TLC. Can be confirmed by LC-MS. | Acid-Base Extraction: 1. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate. 2. Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic hydroxy compound will be deprotonated and move into the aqueous layer. 3. Separate the layers and wash the organic layer with brine. 4. Dry the organic layer over anhydrous sodium sulfate and concentrate. |
Causality: The chloro group at the 2-position is activated for nucleophilic attack by the electron-withdrawing nitro group and the N-oxide functionality. Water, being a nucleophile, can attack this position to yield the corresponding hydroxy derivative.
Q3: My product seems to have a lower molecular weight than expected, and I suspect the nitro group has been reduced. How can I confirm this and prevent it?
A3: Unintended reduction of the nitro group is a potential side reaction, especially if certain reagents are present. The nitro group can be reduced to a nitroso, hydroxylamino, or amino group.
Troubleshooting Nitro Group Reduction:
-
Avoid Reductive Reagents: Be cautious of any reagents in your reaction that can act as reducing agents. For instance, certain sulfur-based nucleophiles or residual metals from previous synthetic steps can cause this issue.
-
Reaction Conditions: Prolonged heating or exposure to light can sometimes promote reduction, especially in the presence of trace impurities.
-
Chemoselective Reduction: If a reduction is desired at a different site of the molecule, it's important to choose reagents that are chemoselective. For example, catalytic hydrogenation with Pd/C can reduce both the nitro group and the N-oxide.[1]
Confirmation: The reduction of the nitro group can be confirmed by mass spectrometry (observing a decrease in molecular weight) and ¹H NMR (changes in the aromatic proton chemical shifts).
Q4: I am trying to perform a reaction with an amine, but the yield is low and the mixture is complex. What are the likely side reactions?
A4: Amination reactions with 2-chloro-4-nitropyridine N-oxides are generally efficient.[2] However, several factors can lead to a complex reaction mixture.
Potential Issues and Solutions:
-
Over-alkylation: If the amine nucleophile has more than one reactive N-H bond, multiple substitutions can occur. Using a slight excess of the amine can sometimes mitigate this.
-
Base-Induced Decomposition: Strong bases at elevated temperatures can lead to decomposition of the starting material or product.
-
Solvent Effects: Ensure your solvent is not reacting with your starting material or product. For instance, using an alcohol as a solvent with a strong base can lead to the formation of the corresponding alkoxy byproduct.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol provides a general method for the reaction of 2-Chloro-6-methyl-4-nitropyridine 1-oxide with a primary or secondary amine.
-
To a solution of 2-Chloro-6-methyl-4-nitropyridine 1-oxide (1.0 eq) in a suitable solvent (e.g., ethanol, acetonitrile, or DMF; 0.1-0.5 M) at room temperature, add the amine (1.1-1.5 eq).
-
If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizing Reaction Pathways and Workflows
Diagram 1: General Nucleophilic Aromatic Substitution (SNAAr) Pathway
Caption: The two-step addition-elimination mechanism of the SNAAr reaction.
Diagram 2: Troubleshooting Workflow for Byproduct Removal
Caption: A systematic workflow for identifying and removing common byproducts.
References
-
IndiaMART. (n.d.). 2 Chloro 6 Methyl 4 Nitropyridine 1 Oxide, 98%. Retrieved from [Link]
- Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 8(21), 4593–4596.
- Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-n-oxide with iron and mineral acids. ECSOC-4, a0082.
-
Wikipedia. (2023, December 1). Reduction of nitro compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
- den Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4-nitropyridine-n-oxide. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590.
- Shafer, S. K., Lynch, W. E., & Padgett, C. W. (2018). 2-Chloro-4-nitropyridine N-oxide.
-
PrepChem. (n.d.). Synthesis of 2-chloro-4-nitropyridine-N oxide. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]
- Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
- Schenk, T., Müller, C., & Knackmuss, H. J. (2000). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of bacteriology, 182(19), 5467–5473.
-
Pearson Study Prep. (2015, February 23). Reduction of Nitro Groups [Video]. YouTube. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Pyridine Derivatives: Part VI Malonations of Substituted Nitropyridines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]
-
Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]
Sources
Optimizing temperature and solvent for "2-Chloro-6-methyl-4-nitropyridine 1-oxide" reactions
Technical Support Center: Optimizing Reactions of 2-Chloro-6-methyl-4-nitropyridine 1-oxide
Welcome to the technical support center for 2-Chloro-6-methyl-4-nitropyridine 1-oxide (CAS No: 40314-84-9).[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of utilizing this versatile reagent. Here, we address common challenges in optimizing reaction conditions, specifically temperature and solvent selection, to ensure successful and reproducible outcomes in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What makes 2-Chloro-6-methyl-4-nitropyridine 1-oxide so reactive towards nucleophiles?
The high reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions stems from a powerful combination of electronic factors. The pyridine ring is inherently electron-deficient. This effect is significantly amplified by the presence of the strongly electron-withdrawing nitro group at the 4-position and the N-oxide functionality.[3][4] Both groups work synergistically to pull electron density from the ring, making the carbon atoms at the 2- and 6-positions highly electrophilic and thus susceptible to nucleophilic attack.[5] The chlorine atom at the 2-position serves as an excellent leaving group, facilitating the substitution.[5]
Q2: How does the N-oxide group specifically enhance the reactivity for SNAr?
The N-oxide group is a critical activating feature. It exerts a strong electron-withdrawing effect through resonance, further polarizing the pyridine ring and increasing the electrophilicity of the carbon attached to the chlorine atom. This activation is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction.[4][5] The stabilization of this intermediate lowers the activation energy of the reaction, often leading to faster reaction rates and milder required conditions compared to the corresponding non-oxidized pyridine.
Q3: My SNAr reaction is sluggish or not proceeding to completion. What are the first parameters I should investigate?
If you're experiencing low or no conversion, the primary parameters to troubleshoot are the solvent and temperature .
-
Solvent Choice: SNAr reactions are highly sensitive to the solvent environment. The reaction proceeds through a charged Meisenheimer complex, which must be stabilized.[5][6] Polar aprotic solvents are typically the best choice.
-
Reaction Temperature: Many SNAr reactions require heating to overcome the activation energy barrier, especially if the nucleophile is weak or sterically hindered.[6][7]
A systematic approach to troubleshooting this issue is outlined in the workflow diagram below.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Low or No Product Yield
Q: I've set up my reaction with an amine nucleophile in ethanol, but after several hours at room temperature, TLC analysis shows mostly starting material. What's wrong?
A: This is a classic solvent and temperature issue. While ethanol is a polar solvent, its protic nature can be detrimental.
-
Scientific Rationale: Protic solvents like ethanol can form hydrogen bonds with the nucleophile (your amine), creating a solvent cage around it.[6] This solvation shell reduces the nucleophile's availability and reactivity, slowing down the rate-determining step of the reaction. Furthermore, room temperature may be insufficient to drive the reaction to completion.
-
Recommended Solutions:
-
Switch to a Polar Aprotic Solvent: Change the solvent to dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN).[6] These solvents will stabilize the charged Meisenheimer intermediate without deactivating the nucleophile through hydrogen bonding.[6]
-
Increase the Temperature: Gently heat the reaction mixture. A good starting point is 60-80 °C. For less reactive nucleophiles, temperatures of 100-120 °C may be necessary.[6] Always monitor the reaction by TLC or LCMS to avoid potential decomposition at higher temperatures.
-
Consider a Base: If your nucleophile is an amine salt, or if the reaction generates HCl, adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be beneficial to neutralize the acid and free up the nucleophile.[5]
-
Issue 2: Formation of Multiple Side Products
Q: My reaction is consuming the starting material, but my crude product is a complex mixture with multiple spots on the TLC plate. How can I improve selectivity?
A: The formation of side products often points to issues with temperature control or the intrinsic reactivity of your chosen reagents.
-
Scientific Rationale: Excessively high temperatures can provide enough energy to overcome the activation barriers for undesired reaction pathways, leading to side products or decomposition.[8] Additionally, some solvents can participate in the reaction; for example, using an alcohol as a solvent with a strong base can generate a competing alkoxide nucleophile.[6]
-
Recommended Solutions:
-
Optimize Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Consider running a temperature gradient experiment (e.g., 40 °C, 60 °C, 80 °C) to find the optimal balance between reaction speed and cleanliness.
-
Ensure Inert Conditions: If your nucleophile or product is sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Re-evaluate Solvent Choice: Ensure your solvent is non-nucleophilic and will not compete with your primary reagent. If you suspect solvent participation, switch to a more inert option like dioxane or toluene (though this may require higher temperatures).[6]
-
Data & Protocols for Optimization
Solvent Selection Table
The choice of solvent is critical for stabilizing the charged Meisenheimer intermediate formed during the SNAr reaction.[6] Below is a summary of commonly used solvents and their properties.
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations |
| DMSO | Polar Aprotic | 47 | 189 | Excellent for stabilizing intermediates; can be difficult to remove. |
| DMF | Polar Aprotic | 37 | 153 | Good general-purpose solvent for SNAr; difficult to remove.[6] |
| Acetonitrile | Polar Aprotic | 36 | 82 | Easier to remove than DMF/DMSO; may be less effective for challenging reactions. |
| Ethanol | Polar Protic | 24 | 78 | Can slow reactions by H-bonding with nucleophiles; useful for simple, reactive systems.[5][6] |
| Dioxane | Nonpolar Aprotic | 2.2 | 101 | Used when a non-polar environment is needed; often requires higher temperatures. |
| Toluene | Nonpolar Aprotic | 2.4 | 111 | In nonpolar solvents, the activation energy is typically high, leading to little or no reaction.[6] |
General Experimental Protocol (Amine Nucleophile)
This protocol provides a robust starting point for the reaction of 2-Chloro-6-methyl-4-nitropyridine 1-oxide with a primary or secondary amine.
-
Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-6-methyl-4-nitropyridine 1-oxide (1.0 eq). Purge the flask with an inert gas (N₂ or Ar).
-
Solvent Addition: Add a polar aprotic solvent, such as DMF (approximately 0.1 M concentration).[6]
-
Base (Optional): If required, add a non-nucleophilic base such as DIPEA (1.5 eq).[6]
-
Nucleophile Addition: Add the amine nucleophile (1.1-1.2 eq) dropwise at room temperature.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LCMS until the starting material is consumed.[6]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a large volume of water and extract the product with an organic solvent like ethyl acetate.[5] Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Visualization of Key Processes
To aid in experimental design and troubleshooting, the following diagrams illustrate the SNAr mechanism and a logical workflow for addressing common reaction failures.
Caption: S-N-Ar addition-elimination mechanism.
Caption: A decision tree for troubleshooting S-N-Ar reactions.
References
- BenchChem. (n.d.). Managing solvent effects in fluoropyridine reactions.
- BenchChem. (n.d.). Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.
- IndiaMART. (n.d.). 2 Chloro 6 Methyl 4 Nitropyridine 1 Oxide, 98%.
- WordPress. (2026). SNAr Reaction in Common Molecular Solvents Under Pressure.
- Venkatasai Life Sciences. (n.d.). 2-Chloro-6-methyl-4-nitropyridine 1-oxide.
- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3-Chloro-4-nitropyridine N-oxide.
- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine.
- BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Ethyl-4-nitropyridine 1-oxide.
- BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for 6-Methylnicotinonitrile.
Sources
- 1. m.indiamart.com [m.indiamart.com]
- 2. 2-Chloro-6-methyl-4-nitropyridine 1-oxide | CAS No. 40314-84-9 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Preventing decomposition of "2-Chloro-6-methyl-4-nitropyridine 1-oxide" during reactions
Welcome to the dedicated technical support resource for 2-Chloro-6-methyl-4-nitropyridine 1-oxide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this versatile but sensitive reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and resolve challenges in your synthetic endeavors, ensuring the integrity of your reactions and preventing the decomposition of this valuable intermediate.
Introduction to the Reactivity and Stability of 2-Chloro-6-methyl-4-nitropyridine 1-oxide
2-Chloro-6-methyl-4-nitropyridine 1-oxide is a highly functionalized heterocyclic compound, prized for its utility in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the electron-withdrawing nitro group at the 4-position and the N-oxide functionality. This makes the chlorine atom at the 2-position a good leaving group for a variety of nucleophiles.
However, the same features that make this molecule reactive also introduce potential stability issues. Understanding the interplay of these functional groups is critical to preventing unwanted side reactions and decomposition. This guide will address the most common challenges encountered during the use of this reagent.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction is sluggish or incomplete. What are the likely causes?
-
A1: Several factors can contribute to a slow or incomplete SNAr reaction with this substrate:
-
Nucleophile Reactivity: Weak nucleophiles will react more slowly. If you are using a neutral amine or alcohol, the addition of a non-nucleophilic base can increase its reactivity by generating the corresponding anion.
-
Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally recommended as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction. Protic solvents can solvate the nucleophile, reducing its efficacy.
-
Temperature: While heating can increase the reaction rate, it also raises the risk of decomposition. A careful balance is required. We recommend a stepwise increase in temperature, closely monitoring the reaction by TLC or LC-MS for the appearance of degradation products.
-
Q2: I'm observing multiple spots on my TLC analysis, suggesting the formation of byproducts. What are the most common side reactions?
-
A2: The most prevalent side reactions with 2-Chloro-6-methyl-4-nitropyridine 1-oxide include:
-
Hydrolysis: The chloro group can be displaced by water to form 2-hydroxy-6-methyl-4-nitropyridine 1-oxide, especially at elevated temperatures or in the presence of moisture. Ensure you are using anhydrous solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Deoxygenation: The N-oxide can be reduced to the corresponding pyridine. This can be promoted by certain reagents and conditions, particularly in the presence of reducing agents or some transition metals.
-
Reaction at the Nitro Group: While less common under typical SNAr conditions, strong nucleophiles or harsh conditions could potentially lead to reactions involving the nitro group.
-
Q3: Can the nitro group be displaced during the reaction?
-
A3: Displacement of the nitro group is less common than displacement of the chloro group in nucleophilic aromatic substitution. However, under forcing conditions, such as prolonged heating in strong acid, displacement of the nitro group has been observed in related 4-nitropyridine N-oxides.[1] For most applications, the chloro group is the more labile leaving group.
Q4: What are the recommended storage conditions for 2-Chloro-6-methyl-4-nitropyridine 1-oxide?
-
A4: To ensure the long-term stability of this reagent, it should be stored in a cool, dry, and dark place. Exposure to light and moisture should be minimized. It is also advisable to store it under an inert atmosphere if it is to be kept for an extended period.
Troubleshooting Guides
This section provides a more detailed, scenario-based approach to resolving common issues.
Scenario 1: Low Yield of the Desired SNAr Product
| Observation | Potential Cause | Troubleshooting Steps & Rationale |
| Starting material remains, even after extended reaction time. | Insufficient Reactivity: The nucleophile may not be strong enough, or the reaction conditions are not sufficiently forcing. | 1. Increase Nucleophilicity: If using a neutral nucleophile (e.g., an alcohol or amine), add a non-nucleophilic base (e.g., NaH for alcohols, or an organic base like triethylamine for amines) to generate the more reactive anionic species. 2. Optimize Solvent: Switch to a polar aprotic solvent like DMF or DMSO to better solvate the transition state and accelerate the reaction. 3. Increase Temperature Cautiously: Incrementally raise the reaction temperature (e.g., in 10 °C steps) while monitoring for byproduct formation. |
| Multiple spots on TLC, with one possibly being the hydrolyzed product. | Hydrolysis of the Starting Material: Presence of water in the reaction mixture. | 1. Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Flame-dry glassware before use. 2. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent the ingress of atmospheric moisture. |
| Desired product is formed, but in low yield, with significant baseline material on TLC. | Thermal Decomposition: The reaction temperature may be too high, leading to degradation of the starting material or product. | 1. Lower the Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 2. Consider a Milder Base: If a strong base is being used, it could be promoting decomposition. A weaker base may be sufficient to promote nucleophilicity without causing degradation. |
Scenario 2: Formation of Unexpected Byproducts
| Byproduct Identity (or Hypothesis) | Potential Cause | Troubleshooting Steps & Rationale |
| A product with a mass corresponding to the loss of an oxygen atom from the starting material or desired product. | Deoxygenation of the N-oxide: The reaction conditions are promoting the reduction of the N-oxide. | 1. Reagent Compatibility: Evaluate if any of the reagents, such as certain nucleophiles or additives, could have reducing properties. 2. Avoid Reductive Metals: If a metal-based reagent is being used, consider if it could be facilitating the deoxygenation. |
| A product with a mass corresponding to the replacement of the chloro group with a hydroxyl group. | Hydrolysis: As detailed in Scenario 1, this is due to the presence of water. | 1. Strict Anhydrous Conditions: Re-emphasize the need for dry solvents and an inert atmosphere. |
| A complex mixture of unidentifiable products. | Gross Decomposition: The reaction conditions are too harsh, leading to multiple degradation pathways. | 1. Systematic Parameter Optimization: Return to a lower temperature and systematically vary one parameter at a time (e.g., solvent, base, concentration) to identify the source of decomposition. 2. Protecting Groups: If the nucleophile has other reactive functional groups, consider if they need to be protected to prevent side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 2-Chloro-6-methyl-4-nitropyridine 1-oxide (1.0 eq.).
-
Solvent and Reagents: Dissolve the starting material in a suitable anhydrous solvent (e.g., acetonitrile or DMF). Add the amine nucleophile (1.1-1.5 eq.). If the amine is used as a salt, add a non-nucleophilic base such as triethylamine (1.5-2.0 eq.).
-
Reaction Conditions: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Forced Degradation Study (Illustrative)
This protocol is a general guideline for assessing the stability of 2-Chloro-6-methyl-4-nitropyridine 1-oxide.
-
Acidic Conditions: Dissolve a small amount of the compound in a solution of 0.1 M HCl. Stir at room temperature and at an elevated temperature (e.g., 60 °C). Monitor for degradation over time by LC-MS.
-
Basic Conditions: Dissolve a small amount of the compound in a solution of 0.1 M NaOH. Stir at room temperature and at an elevated temperature. Monitor for degradation.
-
Oxidative Conditions: Dissolve a small amount of the compound in a solution of 3% hydrogen peroxide. Stir at room temperature and monitor for degradation.
-
Thermal Stress: Heat a solid sample of the compound at a controlled temperature (e.g., starting at 80 °C) and monitor for any changes in appearance or purity over time.
-
Photolytic Stress: Expose a solution of the compound to UV light (e.g., 254 nm) and monitor for degradation.
Visualizing Decomposition Pathways and Troubleshooting
Potential Decomposition Pathways
Caption: Potential decomposition pathways for 2-Chloro-6-methyl-4-nitropyridine 1-oxide.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting reactions.
References
-
den Hertog, H. J., & Overhoff, J. (1950). Reactivity of 4-nitropyridine-N-oxide. Recueil des Travaux Chimiques des Pays-Bas, 69(4), 468-473. Available at: [Link]
-
Ochiai, E. (1953). Recent Japanese work on the chemistry of pyridine 1-oxide and related compounds. Journal of Organic Chemistry, 18(5), 534-551. Available at: [Link]
- Forced degradation studies are discussed in various regulatory guidelines, such as those from the International Council for Harmonisation (ICH). A general overview can be found in review articles on the topic.
-
Sciencemadness.org. (n.d.). reactivity of 4-nitropyridine-n-oxide. Available at: [Link]
Sources
Technical Support Center: Monitoring "2-Chloro-6-methyl-4-nitropyridine 1-oxide" Reactions by TLC Analysis
Welcome to the technical support center for monitoring reactions involving 2-Chloro-6-methyl-4-nitropyridine 1-oxide. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate. As a substituted pyridine N-oxide, this compound is a valuable building block in the synthesis of pharmaceuticals and other advanced materials due to its unique reactivity. Thin-Layer Chromatography[1][2][3] (TLC) is an indispensable, rapid, and cost-effective technique for real-time reaction monitoring, ensuring optimal yields and purity.
This document provides i[4]n-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and extensive field experience.
Troubleshooting Guide: Common TLC Issues & Solutions
This section addresses specific challenges you may encounter while performing TLC analysis on reactions with 2-Chloro-6-methyl-4-nitropyridine 1-oxide.
Q1: My spots are streaking or tailing down the plate. What's causing this and how can I fix it?
Answer: Spot streaking is a common issue that can obscure results and make it difficult to determine reaction completion. There are several potenti[5][6]al causes:
-
Sample Overloading: Applying too much sample to the TLC plate is the most frequent cause of streaking. The stationary phase beco[5][6]mes saturated, leading to a continuous "tail" as the solvent moves up the plate.
-
Solution: Dilute your reaction mixture sample before spotting it on the plate. A 1% solution is often a good starting point. Apply the sample in small[5], repeated applications to the same spot, allowing the solvent to evaporate between each application to keep the spot size small and concentrated.
-
-
High Polarity of t[6][7]he Compound: 2-Chloro-6-methyl-4-nitropyridine 1-oxide and its derivatives can be quite polar. If your solvent system (mobile phase) is not polar enough, the compound will have a very strong affinity for the polar silica gel (stationary phase), causing it to move very little and streak.
-
Solution: Increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. You can also try adding a small amount of a more polar solvent like methanol.
-
-
Compound Instabili[7][8]ty on Silica Gel: Some compounds can decompose on the acidic surface of standard silica gel plates.
-
Solution: To [9]test for stability, you can run a 2D TLC. Spot the compound in one corner of a square plate, run it in one direction, then turn the plate 90 degrees and run it again in a different solvent system. If the spot appears on the diagonal, the compound is stable. If new spots appear off the diagonal, it is decomposing. In such cases, using TLC [9]plates with a different stationary phase, like alumina or reverse-phase plates, may be necessary.
-
Q2: My starting m[9]aterial and product have very similar Rf values, making them difficult to separate. What can I do?
Answer: Poor separation between spots with close Retention Factor (Rf) values is a frequent challenge. The Rf is a measure of how far a compound travels up the plate relative to the solvent front.
-
Optimize the Mobil[7]e Phase: The key to improving separation is to test different solvent systems. The goal is to find a system where the affinities of your starting material and product for the stationary versus the mobile phase are different enough to result in distinct Rf values.
-
Solution: Experiment with solvent mixtures of varying polarities. Try combinations of hexane, ethyl acetate, dichloromethane, and methanol in different ratios. Sometimes, adding a small[7][8] amount of a third solvent, like a drop of acetic acid or triethylamine, can significantly improve separation, especially if your compounds have acidic or basic functionalities.
-
-
Use a Co-spot: A co-spot is a lane on the TLC plate where you apply both the starting material and the reaction mixture at the same point.
-
Solution: If the starting material and product are truly different compounds, the co-spot will often appear as an elongated or "snowman" shaped spot if the separation is not perfect, confirming that two different species are present. If the reaction is complete, you should see two distinct spots in the reaction mixture lane.
-
Q3: I don't see a[7]ny spots on my TLC plate after development, even under the UV lamp.
Answer: The absence of visible spots can be perplexing, but it usually points to one of a few issues.
-
Non-UV Active Compounds: While the pyridine ring in 2-Chloro-6-methyl-4-nitropyridine 1-oxide and many of its derivatives are UV active due to their aromatic nature, some potential products or byproducts may not be.
-
Solution: Use[4][10] a chemical staining method for visualization. Potassium permanganate (KMnO₄) stain is a good general stain for oxidizing functional groups and will appear as yellow-brown spots on a purple background. An iodine chamber is anot[4][11]her excellent, semi-non-destructive method that visualizes many organic compounds as brownish spots.
-
-
Sample is Too Dilu[10][12]te: The concentration of your compound might be below the limit of detection for your visualization method.
-
Solvent Level Too High in the Chamber: If the solvent level in the developing chamber is above the baseline where you spotted your samples, the compounds will dissolve into the solvent pool instead of migrating up the plate.
-
Solution: Alw[6]ays ensure the solvent level is below the spotting line on your TLC plate.
-
Frequently Asked Q[7]uestions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of reactions involving 2-Chloro-6-methyl-4-nitropyridine 1-oxide?
Answer: A good starting point for moderately polar compounds like this is a mixture of a non-polar and a polar solvent. A 1:1 mixture of hexane and ethyl acetate is a common initial choice. From there, you can adjust the ratio to achieve an optimal Rf value for your starting material (ideally between 0.2 and 0.4) to allow room for both more and less polar products to resolve. For very polar compounds, a system like 5% methanol in dichloromethane may be more effective.
Q2: How do I prop[8]erly visualize the spots on my TLC plate?
Answer: Given the chemical nature of 2-Chloro-6-methyl-4-nitropyridine 1-oxide, a multi-step visualization process is recommended:
-
UV Light (Non-destructive): First, view the dried plate under a UV lamp at 254 nm. Aromatic and conjugated c[4]ompounds will appear as dark spots against a fluorescent green background. This method is non-destru[10][12]ctive, meaning you can proceed to other visualization techniques with the same plate.
-
Iodine Chamber (Sem[4]i-destructive): Place the plate in a sealed chamber containing a few crystals of iodine. Many organic compounds will form colored complexes with iodine, appearing as yellow-brown spots.
-
Potassium Permangan[12]ate (KMnO₄) Stain (Destructive): Prepare a solution by dissolving 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water. Dip the plate in this sol[4]ution or spray it evenly. Compounds that can be oxidized will show up as yellow to brown spots against a purple background. Gentle heating can sometimes accelerate the staining.
-
Nitro Group-Specifi[4][11]c Stain (Destructive): For specific visualization of the nitro group, a chemical reduction followed by derivatization can be used. This involves spraying the plate with a solution of stannous chloride (SnCl₂) in HCl to reduce the nitro group to an amine. After heating, the plate is treated with sodium nitrite and then a coupling agent like β-naphthol to produce a brightly colored azo dye.
Q3: How can I be [13]sure my reaction is complete using TLC?
Answer: To confirm reaction completion, you should run a TLC plate with three lanes:
-
Lane 1: The starting material (2-Chloro-6-methyl-4-nitropyridine 1-oxide).
-
Lane 2: A co-spot of the starting material and the reaction mixture.
-
Lane 3: The reaction mixture.
The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane (Lane 3), and a new spot corresponding to the product is clearly visible.
Data Summary & Exp[7]erimental Workflow
Recommended TLC Solvent Systems
The optimal solvent system will depend on the specific reaction being monitored. The following table provides starting points for developing a suitable mobile phase.
| Polarity of Expected Product | Recommended Starting Solvent System (v/v) | Rationale |
| Low to Medium | 30-50% Ethyl Acetate in Hexane | Good for separating compounds of moderate polarity. |
| Medium to High | [8]5-10% Methanol in Dichloromethane | Effective for more polar compounds that do not move in less polar systems. |
| High (Basic Compoun[8]ds) | 5% (10% NH₄OH in Methanol) in Dichloromethane | The basic additive helps to deprotonate basic spots, preventing streaking and improving resolution. |
Workflow f[8]or TLC Method Optimization
The following diagram outlines the logical steps for developing and troubleshooting a TLC method for your reaction.
Caption: Workflow for TLC analysis and optimization.
References
- BenchChem. (n.d.). Application Notes and Protocols for TLC Visualization of Nitro Compounds.
- BenchChem. (n.d.). Application Notes and Protocols for Thin Layer Chromatography (TLC) Visualization of 2-Nitrocinnamic Acid.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- Searle Separations Department. (n.d.). Thin Layer Chromatography.
- Semantic Scholar. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides.
- (n.d.). TLC Visualization Methods.
- University of Colorado Boulder, Organic Chemistry. (n.d.). Thin Layer Chromatography (TLC).
- ACS Publications. (2025, January 9). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry.
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- University of Michigan. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides.
- IndiaMART. (n.d.). 2 Chloro 6 Methyl 4 Nitropyridine 1 Oxide, 98%.
- ResearchGate. (2025, August 6). Synthesis of 2-substituted pyridines from pyridine N-oxides.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. m.indiamart.com [m.indiamart.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Work-up Procedures for 2-Chloro-6-methyl-4-nitropyridine 1-oxide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-6-methyl-4-nitropyridine 1-oxide. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the work-up of reactions involving this versatile chemical intermediate. The protocols and insights provided herein are designed to ensure procedural robustness and scientific integrity in your experimental work.
Introduction to the Reactivity of 2-Chloro-6-methyl-4-nitropyridine 1-oxide
2-Chloro-6-methyl-4-nitropyridine 1-oxide is a highly activated substrate for nucleophilic aromatic substitution (SNAr) at the 2-position. The electron-withdrawing effects of the 4-nitro group and the N-oxide functionality render the C2 and C6 positions electron-deficient and thus susceptible to nucleophilic attack. The chlorine atom at the C2 position is a good leaving group, facilitating substitution by a wide range of nucleophiles.
Furthermore, the nitro group at the 4-position can be readily reduced to an amino group, providing a pathway to a variety of 4-aminopyridine derivatives. This dual reactivity makes it a valuable building block in medicinal chemistry and materials science.
Troubleshooting Guide
This section addresses common issues encountered during the work-up of reactions involving 2-Chloro-6-methyl-4-nitropyridine 1-oxide.
Issue 1: Incomplete Reaction or Low Conversion
Observation: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of starting material remaining.
Potential Causes & Solutions:
-
Insufficient reaction time or temperature: SNAr reactions with less reactive nucleophiles may require elevated temperatures and longer reaction times. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Inadequate base: For nucleophiles that are protonated (e.g., amine hydrochlorides or alcohols), a non-nucleophilic base is often required to generate the active nucleophile. Ensure at least a stoichiometric amount of a suitable base, such as triethylamine or potassium carbonate, is used.
-
Moisture in the reaction: For moisture-sensitive reagents like sodium hydride used to deprotonate alcohol nucleophiles, ensure anhydrous conditions are maintained. Use flame-dried glassware and anhydrous solvents.
-
Poor nucleophile reactivity: The nucleophilicity of the reacting partner is crucial. If the reaction is sluggish, consider using a stronger nucleophile or a different solvent system to enhance reactivity.
Issue 2: Presence of an Insoluble Precipitate Upon Quenching
Observation: Pouring the reaction mixture into water results in the formation of a large amount of an unmanageable solid, making extraction difficult.
Potential Causes & Solutions:
-
Precipitation of the product or starting material: Both 2-Chloro-6-methyl-4-nitropyridine 1-oxide and its substitution products can be sparingly soluble in water.
-
Protocol: Instead of quenching in pure water, consider quenching in a biphasic mixture of water and an organic solvent (e.g., ethyl acetate or dichloromethane) with vigorous stirring. This will help to keep the organic components dissolved in the organic layer.
-
-
Precipitation of inorganic salts: If a large amount of base was used, quenching may precipitate inorganic salts.
-
Protocol: Add water to the reaction mixture before extraction to dissolve the salts. If the product is a solid, it may be possible to isolate it by filtration, followed by washing with water to remove the inorganic salts.
-
Issue 3: Difficulty in Separating Product from Starting Material
Observation: The product and starting material have very similar Rf values on TLC, making purification by column chromatography challenging.
Potential Causes & Solutions:
-
Similar polarity: The product may have a polarity very close to that of the starting material.
-
Optimization of Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient or isocratic elution with a carefully chosen solvent mixture can improve separation. Consider using a different stationary phase if silica gel is not effective.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method.[1] Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes, chloroform/ethanol) to find one that provides good differential solubility between the product and starting material.[2]
-
Issue 4: Formation of a Yellow, Oily Residue After Solvent Removal
Observation: After evaporation of the organic solvent, the product is obtained as a yellow oil that is difficult to crystallize.
Potential Causes & Solutions:
-
Presence of impurities: The oil may contain impurities that are inhibiting crystallization.
-
Purification: Attempt to purify the oil by column chromatography before another crystallization attempt.
-
-
Product is an oil at room temperature: The desired product may simply be a low-melting solid or an oil.
-
Characterization: Characterize the oil by NMR and MS to confirm its identity. If the product is indeed an oil, further purification may require techniques such as distillation under high vacuum if thermally stable.
-
Issue 5: Unidentified Byproducts in the Crude Reaction Mixture
Observation: NMR or LC-MS analysis shows the presence of unexpected signals or masses.
Potential Causes & Solutions:
-
Hydrolysis of the chloro group: In the presence of water and base, the 2-chloro group can be hydrolyzed to a hydroxyl group, forming 2-hydroxy-6-methyl-4-nitropyridine 1-oxide.[3] This is more likely at elevated temperatures.
-
Mitigation: Ensure the reaction is carried out under anhydrous conditions if possible. During work-up, avoid prolonged exposure to basic aqueous solutions.
-
-
Reaction at the 6-methyl group: While less common, strong bases could potentially deprotonate the methyl group, leading to side reactions. This is generally not a major concern under typical SNAr conditions.
-
Ring-opening reactions: Under harsh basic conditions, some highly activated nitropyridines can undergo ring-opening reactions.[3]
-
Mitigation: Use milder bases and reaction conditions where possible.
-
Frequently Asked Questions (FAQs)
Q1: What is a general work-up procedure for a nucleophilic substitution reaction with an amine?
A1: A typical work-up for the reaction of 2-Chloro-6-methyl-4-nitropyridine 1-oxide with an amine is as follows:
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.[4]
-
Solvent Removal: If the reaction was performed in a high-boiling solvent like DMF or DMSO, it is often beneficial to remove the solvent under reduced pressure.
-
Aqueous Work-up: Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.[4]
-
Washing: Wash the organic layer sequentially with water and then with brine to remove any remaining water-soluble impurities.[4]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[4]
Q2: How should I work up a reaction where an alkoxide was used as the nucleophile?
A2: When using a strong base like sodium hydride to generate an alkoxide, the work-up requires careful quenching.
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride or water to quench any unreacted sodium hydride.
-
Extraction: Add more water and an organic solvent (e.g., ethyl acetate). Separate the layers.
-
Washing: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purification: Purify by column chromatography or recrystallization.
Q3: What is a typical work-up for the reduction of the nitro group?
A3: A common method for reducing the nitro group is catalytic hydrogenation (e.g., using Pd/C and H2).[5]
-
Catalyst Filtration: After the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent (e.g., methanol or ethanol).
-
Solvent Removal: Concentrate the filtrate under reduced pressure.
-
Purification: The resulting crude 2-chloro-6-methyl-4-aminopyridine 1-oxide can often be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.[5]
Q4: What are the stability and storage considerations for 2-Chloro-6-methyl-4-nitropyridine 1-oxide?
A4: Like many nitropyridine N-oxides, this compound should be stored in a cool, dry, and dark place. It may be sensitive to light and moisture. It is important to consult the Safety Data Sheet (SDS) for specific handling and storage information, as some related compounds are noted to have explosive potential under certain conditions.
Experimental Workflow & Data Presentation
General Work-up Decision Tree
The following diagram illustrates a general decision-making process for the work-up of reactions involving 2-Chloro-6-methyl-4-nitropyridine 1-oxide.
Caption: Decision tree for a general work-up procedure.
Typical Solvent Properties for Work-up
| Solvent | Boiling Point (°C) | Density (g/mL) | Water Solubility | Common Use in Work-up |
| Dichloromethane | 39.6 | 1.33 | 1.3 g/100 mL | Extraction (forms lower layer) |
| Ethyl Acetate | 77.1 | 0.902 | 8.3 g/100 mL | Extraction (forms upper layer) |
| Diethyl Ether | 34.6 | 0.713 | 6.9 g/100 mL | Extraction (forms upper layer) |
| Hexanes | ~69 | ~0.66 | Insoluble | Anti-solvent for recrystallization |
| Ethanol | 78.4 | 0.789 | Miscible | Solvent for recrystallization |
| Acetone | 56 | 0.784 | Miscible | Solvent for recrystallization[6][7] |
References
-
Organic Syntheses. (n.d.). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 2-methyl-4- amino pyridine-N-oxide. Available at: [Link]
-
ResearchGate. (2018). 2-Chloro-4-nitropyridine N-oxide. Available at: [Link]
-
Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Available at: [Link]
-
Mąkosza, M., & Winiarski, J. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 259–263. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 2-chloro-4-nitropyridine-N oxide. Available at: [Link]
- Google Patents. (2012). CN102718704B - Preparation method of 2-chloropyridine n-oxides.
-
ResearchGate. (2010). 2-Chloro-5-nitropyridine. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 4-nitropyridine. Available at: [Link]
-
Canadian Science Publishing. (1953). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry, 31(12), 1181-1194. Available at: [Link]
-
National Institutes of Health. (2010). Redetermination of 2-methyl-4-nitropyridine N-oxide. Acta Crystallographica Section E, 66(Pt 4), o842. Available at: [Link]
-
den Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4-nitropyridine-n-oxide. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590. Available at: [Link]
-
ResearchGate. (1951). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Available at: [Link]
-
Semantic Scholar. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Available at: [Link]
-
ResearchGate. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Available at: [Link]
- Google Patents. (2022). CN115160220A - Synthesis process of pyridine-N-oxide.
- Google Patents. (2006). CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and.
-
Venkatasai Life Sciences. (n.d.). 2-Chloro-6-methyl-4-nitropyridine 1-oxide. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
Technical Support Center: A-Z Guide to Scaling the Synthesis of 2-Chloro-6-methyl-4-nitropyridine 1-oxide Derivatives
Welcome to the technical support center for the synthesis of 2-Chloro-6-methyl-4-nitropyridine 1-oxide and its derivatives. This guide is designed for researchers, chemists, and professionals in drug development who are looking to troubleshoot and scale up their synthesis processes. Here, we will address common challenges and provide in-depth, field-tested solutions to ensure the successful and efficient production of these valuable compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yields and Incomplete Conversion in the N-Oxidation Step
Question: My initial N-oxidation of 2-chloro-6-methylpyridine is resulting in low yields and significant amounts of unreacted starting material. What are the critical parameters to optimize for this transformation?
Answer: This is a common hurdle, and the efficiency of the N-oxidation step is paramount for the overall success of the synthesis. The pyridine ring, while containing a nitrogen atom, can be deactivated towards oxidation, especially with an electron-withdrawing chloro group present.
Causality and Expert Insights: The choice of oxidant and reaction conditions are the primary determinants of success. Peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA), are often employed. However, issues can arise from oxidant decomposition, suboptimal temperatures, or insufficient reaction times.
Troubleshooting Steps:
-
Oxidant Selection and Stoichiometry:
-
While various oxidants can be used, hydrogen peroxide in the presence of acetic acid is a cost-effective and efficient choice for large-scale synthesis.[1]
-
Ensure a slight excess of the oxidizing agent is used, typically 1.1 to 1.5 equivalents, to drive the reaction to completion. However, a large excess can lead to side reactions.
-
-
Temperature Control:
-
Reaction Monitoring:
-
Regularly monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent the formation of byproducts.
-
Experimental Protocol: N-Oxidation of 2-Chloro-6-methylpyridine
-
In a well-ventilated fume hood, charge a reaction vessel with 2-chloro-6-methylpyridine and glacial acetic acid.
-
With vigorous stirring, slowly add a 30% aqueous solution of hydrogen peroxide to the mixture, ensuring the temperature does not exceed 80°C.[1]
-
Heat the reaction mixture to 80°C and maintain for 3-4 hours, monitoring by TLC.[1]
-
Upon completion, cool the reaction mixture and carefully quench any excess peroxide with a reducing agent like sodium metabisulfite.
-
Concentrate the mixture under reduced pressure to remove the bulk of the acetic acid.
-
The resulting crude 2-chloro-6-methylpyridine 1-oxide can then be carried forward to the nitration step.
Issue 2: Poor Regioselectivity and Byproduct Formation During Nitration
Question: During the nitration of 2-chloro-6-methylpyridine 1-oxide, I am observing the formation of multiple nitrated isomers and other byproducts, leading to difficult purification and reduced yield of the desired 4-nitro isomer. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in the nitration of substituted pyridine N-oxides is a well-documented challenge. The directing effects of the existing substituents and the reaction conditions play a critical role.
Causality and Expert Insights: The N-oxide group is an activating group and directs electrophilic substitution to the 4-position.[3] However, the chloro and methyl groups also exert their own electronic and steric effects. Harsh nitrating conditions can overcome these directing effects, leading to a mixture of products.
Troubleshooting Steps:
-
Nitrating Agent:
-
A mixture of fuming nitric acid and concentrated sulfuric acid is the standard nitrating agent for this transformation.[4] The ratio of these acids is crucial and should be carefully controlled.
-
-
Controlled Addition and Temperature:
-
The nitration of pyridine N-oxides is highly exothermic.[2] The reaction should be performed at a low temperature, typically 0-5°C, with the slow, dropwise addition of the substrate to the pre-cooled nitrating mixture.
-
After the addition is complete, the reaction temperature is carefully raised to promote the reaction, often to around 90-100°C.[1]
-
-
Work-up Procedure:
-
The reaction mixture must be quenched carefully by pouring it onto crushed ice. This dissipates the heat and dilutes the strong acids.
-
Neutralization should be carried out slowly with a base such as sodium carbonate or sodium hydroxide, keeping the temperature low to avoid degradation of the product.[5]
-
Quantitative Data Summary: Typical Nitration Conditions
| Parameter | Recommended Range | Rationale |
| Substrate Concentration | 1 M in H₂SO₄ | Ensures efficient mixing and heat transfer. |
| HNO₃/H₂SO₄ Ratio (v/v) | 1:2 to 1:3 | Provides a potent nitrating medium while controlling exothermicity.[4] |
| Addition Temperature | 0-10°C | Minimizes side reactions and controls the initial exotherm. |
| Reaction Temperature | 90-130°C | Drives the reaction to completion after the initial controlled addition.[4][5] |
| Reaction Time | 3-5 hours | Typically sufficient for complete conversion, should be monitored by TLC/HPLC.[4][5] |
Issue 3: Challenges in Scaling Up the Synthesis
Question: I have a successful lab-scale procedure, but I am encountering difficulties with heat management and safety when attempting to scale up the synthesis. What are the key considerations for a safe and efficient scale-up?
Answer: Scaling up nitration reactions, in particular, requires careful planning and engineering controls due to their highly exothermic nature and the potential for runaway reactions.
Causality and Expert Insights: The surface-area-to-volume ratio decreases as the scale of the reaction increases, making heat dissipation less efficient. This can lead to localized hotspots, increased byproduct formation, and potentially hazardous situations.
Key Scale-Up Considerations:
-
Reactor and Equipment:
-
Utilize a jacketed reactor with efficient overhead stirring and a calibrated temperature probe.
-
Ensure the cooling system for the reactor jacket is robust and can handle the heat load of the reaction.
-
-
Continuous Flow Chemistry:
-
For larger scales, transitioning from batch to continuous flow processing can offer significant safety and efficiency advantages.[6][7]
-
Continuous flow reactors have a much higher surface-area-to-volume ratio, allowing for superior heat transfer and precise temperature control.[6] This minimizes the risk of thermal runaways.[6]
-
Workflow Diagram: Batch vs. Continuous Flow Nitration
Caption: Comparison of batch and continuous flow synthesis workflows.
Issue 4: Product Purification and Isolation
Question: The crude product after work-up is often an oil or a dark solid that is difficult to purify. What are the recommended purification techniques for 2-Chloro-6-methyl-4-nitropyridine 1-oxide?
Answer: Effective purification is crucial to obtain a high-purity product suitable for downstream applications. The choice of method depends on the nature of the impurities.
Troubleshooting Steps:
-
Crystallization:
-
Column Chromatography:
-
If crystallization is not effective, silica gel column chromatography can be used.
-
A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
-
Washing and Extraction:
-
After the initial quench and neutralization, a thorough extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) is necessary to separate the product from the aqueous layer.[5][9]
-
Washing the combined organic layers with brine can help to remove residual water and some water-soluble impurities.[5][9]
-
Troubleshooting Decision Tree: Purification Strategy
Caption: Decision tree for selecting a purification method.
Safety Precautions
The synthesis of nitropyridine derivatives involves the use of hazardous materials and potentially energetic intermediates.[2][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.[10][11][12][13]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[10][12]
-
Handling of Reagents: Concentrated acids and oxidizing agents should be handled with extreme care. Always add acid to water, not the other way around.
-
Emergency Procedures: Be familiar with the location and use of safety showers, eyewash stations, and fire extinguishers. In case of skin or eye contact, rinse immediately with copious amounts of water and seek medical attention.[10][11][12][13]
References
- Technical Support Center: Synthesis of Nitropyridines - Benchchem. (n.d.).
- Continuous Flow Synthesis of Nitropyridines: Application Notes and Protocols - Benchchem. (n.d.).
- A Two-Step Continuous Flow Synthesis of 4-Nitropyridine - ResearchGate. (2015).
- Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration - Benchchem. (n.d.).
- 2-Amino-5-nitropyridine Safety Data Sheet - Jubilant Ingrevia. (2024).
- MATERIAL SAFETY DATA SHEETS 3-NITROPYRIDINE - Cleanchem Laboratories. (n.d.).
- challenges in the scale-up of 3-Amino-4-nitropyridine 1-oxide production - Benchchem. (n.d.).
- 2-Chloro-6-methyl-4-nitropyridine 1-oxide - Venkatasai Life Sciences. (n.d.).
- 4-Nitropyridine SDS, 1122-61-8 Safety Data Sheets - ECHEMI. (n.d.).
- Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (n.d.).
- 3-Hydroxy-2-nitropyridine SDS, 15128-82-2 Safety Data Sheets - ECHEMI. (n.d.).
- 3-Nitropyridine - Safety Data Sheet - ChemicalBook. (2025).
- 2-Chloro-4-nitropyridine N-oxide - IUCr. (2018).
- Technical Support Center: Pyridine Synthesis Troubleshooting - Benchchem. (n.d.).
- SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.).
- 2-Chloro-4-nitropyridine synthesis - ChemicalBook. (n.d.).
- 2 Chloro 6 Methyl 4 Nitropyridine 1 Oxide, 98% at ₹ 42000/kg in Hyderabad - IndiaMART. (n.d.).
- How can 2-chloro-4-nitro pyridine-N-oxides be synthesized? - FAQ - Guidechem. (n.d.).
- Nitropyridine: Synthesis, reactions, applications, side effects and storage - Chempanda. (n.d.).
- Synthesis of 4-nitropyridine - PrepChem.com. (n.d.).
- Process for preparation of nitropyridine derivatives - Google Patents. (n.d.).
- 2-Chloro-6-methyl-4-nitropyridine 1-oxide - BLDpharm. (n.d.).
- Redetermination of 2-methyl-4-nitropyridine N-oxide - PMC - NIH. (n.d.).
- 2-CHLORO-6-METHYL-4-NITROPYRIDINE 1-OXIDE | 40314-84-9 - ChemicalBook. (n.d.).
- PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES - Canadian Science Publishing. (n.d.).
- 3-methyl-4-nitropyridine-1-oxide - Organic Syntheses Procedure. (n.d.).
- Method for preparing 2-chloro-5-nitropyridine - Google Patents. (n.d.).
- (PDF) 2-Chloro-4-nitropyridine N-oxide - ResearchGate. (n.d.).
Sources
- 1. Page loading... [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 2-Chloro-4-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. echemi.com [echemi.com]
- 13. echemi.com [echemi.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Chloro-6-methyl-4-nitropyridine 1-oxide and Its Derivatives
In the landscape of modern drug discovery and materials science, the structural elucidation of novel heterocyclic compounds is of paramount importance. Among these, substituted pyridine N-oxides represent a class of molecules with significant biological and chemical interest. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 2-Chloro-6-methyl-4-nitropyridine 1-oxide and its derivatives. By leveraging comparative data and established spectroscopic principles, this document serves as a practical resource for researchers, scientists, and professionals in drug development for the confident characterization of this important class of compounds.
The Significance of Substituted Pyridine N-Oxides
Pyridine N-oxides and their derivatives are key building blocks in medicinal chemistry and are integral to the synthesis of various pharmaceuticals. The introduction of substituents such as halogens, alkyl, and nitro groups onto the pyridine N-oxide core dramatically influences their electronic properties, reactivity, and biological activity. Accurate and unambiguous structural confirmation is therefore a critical step in the development of new chemical entities based on this scaffold. NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the molecular framework.
Deciphering the NMR Spectra of Pyridine N-Oxides: A Foundational Approach
The interpretation of the NMR spectra of substituted pyridine N-oxides relies on a fundamental understanding of how the electronic environment of each nucleus is affected by the substituents on the aromatic ring. The N-oxide functional group itself exerts a significant influence, generally leading to a shielding of the protons at the C-2 and C-6 positions and a deshielding of the C-4 proton relative to the parent pyridine. However, the interplay of additional substituents creates a more complex and nuanced spectral pattern.
The general strategy for interpreting the NMR spectra of these compounds involves a systematic evaluation of chemical shifts, coupling constants, and signal integrations.[1]
Key Analytical Steps in NMR Interpretation:
-
Chemical Shift Analysis: The position of a signal in the NMR spectrum (its chemical shift) is indicative of the electronic environment of the nucleus. Electron-withdrawing groups (like the nitro group and the chlorine atom) will deshield nearby protons and carbons, shifting their signals to a higher frequency (downfield). Conversely, electron-donating groups (like the methyl group) will cause an upfield shift.
-
Spin-Spin Coupling: The splitting of NMR signals into multiplets provides information about the connectivity of atoms. The coupling constant (J-value) is a measure of the interaction between neighboring nuclei and is invaluable for assigning the relative positions of substituents.
-
Signal Integration: The area under a proton NMR signal is proportional to the number of protons giving rise to that signal. This allows for a quantitative assessment of the different types of protons in the molecule.
Comparative NMR Data Analysis: Building a Predictive Framework
Table 1: ¹H NMR Chemical Shift Data of Substituted Pyridine N-oxides
| Compound | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | Other (ppm) | Solvent |
| Pyridine N-oxide | 8.26 | 7.36 | 7.36 | 7.36 | 8.26 | - | CDCl₃ |
| 2-Chloropyridine N-oxide[2] | - | 7.28-7.32 (m) | 7.55-7.58 (m) | 7.28-7.32 (m) | 8.40-8.41 (m) | - | CDCl₃ |
| 2-Methylpyridine N-oxide[2] | - | 7.20-7.32 (m) | 7.20-7.32 (m) | 7.20-7.32 (m) | 8.29-8.30 (d) | 2.53 (s, -CH₃) | CDCl₃ |
| 4-Methylpyridine N-oxide[2] | 8.13 (s) | 7.12 (s) | - | 7.12 (s) | 8.13 (s) | 2.37 (s, -CH₃) | CDCl₃ |
| 3-Methyl-4-nitropyridine N-oxide | 8.32 (d) | - | - | 7.38 (dd) | 7.05 (d) | 2.50 (s, -CH₃) | CDCl₃ |
Table 2: ¹³C NMR Chemical Shift Data of Substituted Pyridine N-oxides
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Other (ppm) | Solvent |
| Pyridine N-oxide | 138.5 | 125.5 | 125.3 | 125.5 | 138.5 | - | CDCl₃ |
| 2-Chloropyridine N-oxide[2] | 141.5 | 126.0 | 126.9 | 123.8 | 140.3 | - | CDCl₃/DMSO |
| 2-Methylpyridine N-oxide[2] | 148.5 | 125.5 | 126.1 | 123.2 | 138.8 | 17.3 (-CH₃) | CDCl₃ |
| 4-Methylpyridine N-oxide[2] | 138.0 | 126.6 | 138.4 | 126.6 | 138.0 | 20.1 (-CH₃) | CDCl₃ |
| 2-Chloro-4-methyl-5-nitropyridine | 155.6 | 123.0 | 136.3 | 136.0 | 148.7 | 24.0 (-CH₃) | CDCl₃ |
Predicted ¹H and ¹³C NMR Analysis of 2-Chloro-6-methyl-4-nitropyridine 1-oxide
Based on the established trends from the comparative data, we can now construct a predicted NMR analysis for the target molecule, 2-Chloro-6-methyl-4-nitropyridine 1-oxide.
Molecular Structure and Expected Proton Environment:
Caption: Predicted proton environments in 2-Chloro-6-methyl-4-nitropyridine 1-oxide.
Predicted ¹H NMR Spectrum:
-
Aromatic Protons (H-3 and H-5): We expect two distinct signals in the aromatic region. The nitro group at C-4 is a strong electron-withdrawing group and will significantly deshield the adjacent protons at C-3 and C-5. The chlorine at C-2 and the methyl group at C-6 will also influence the chemical shifts. We can predict that the proton at C-5 will be a singlet, and the proton at C-3 will also appear as a singlet due to the absence of adjacent protons. The expected chemical shift for these protons would likely be in the range of 8.0-8.5 ppm.
-
Methyl Protons (-CH₃): The methyl group at C-6 will give rise to a singlet in the upfield region of the spectrum, likely around 2.5-2.7 ppm.
Predicted ¹³C NMR Spectrum:
-
Aromatic Carbons: Six distinct signals are expected for the six carbons of the pyridine ring.
-
C-2 and C-6: These carbons, being attached to a chlorine and a methyl group respectively, and adjacent to the N-oxide, will be significantly deshielded. C-2, bonded to the electronegative chlorine, is expected to be further downfield than C-6.
-
C-4: The carbon bearing the nitro group will be highly deshielded due to the strong electron-withdrawing nature of the NO₂ group.
-
C-3 and C-5: These carbons will also be deshielded by the adjacent nitro group and the overall electron-deficient nature of the ring.
-
-
Methyl Carbon (-CH₃): The methyl carbon will appear as a signal in the upfield region, typically around 18-22 ppm.
Experimental Protocols
The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of substituted pyridine N-oxides, based on established methodologies.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution. The choice of solvent is critical for both solubility and spectral resolution.[3]
NMR Spectroscopy:
NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Spectroscopy:
-
A standard single-pulse experiment is typically sufficient.
-
Key acquisition parameters include a spectral width of ~15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
Chemical shifts should be referenced to the residual solvent peak.
-
-
¹³C NMR Spectroscopy:
-
A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
-
A wider spectral width of ~200 ppm is necessary.
-
A greater number of scans and a longer relaxation delay are often required due to the lower natural abundance of the ¹³C isotope.
-
Logical Workflow for NMR Characterization:
The following diagram illustrates a logical workflow for the comprehensive NMR characterization of substituted pyridine N-oxides.
Sources
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of "2-Chloro-6-methyl-4-nitropyridine 1-oxide" Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and materials science research, the functionalization of heterocyclic scaffolds is a cornerstone of novel molecular design. Among these, pyridine N-oxides are a particularly versatile class of intermediates. Their unique electronic properties render them susceptible to a range of chemical transformations, enabling the synthesis of diverse and complex molecules. This guide provides an in-depth technical comparison of mass spectrometry for the analysis of reaction products derived from "2-Chloro-6-methyl-4-nitropyridine 1-oxide," a key building block in medicinal chemistry. We will explore the causality behind experimental choices, present detailed protocols, and objectively compare mass spectrometry with alternative analytical techniques, supported by illustrative data.
The Chemistry of 2-Chloro-6-methyl-4-nitropyridine 1-oxide: A Hub for Nucleophilic Substitution
The reactivity of 2-Chloro-6-methyl-4-nitropyridine 1-oxide is dominated by the interplay of its functional groups. The pyridine N-oxide moiety, in conjunction with the strongly electron-withdrawing nitro group at the 4-position, significantly activates the pyridine ring towards nucleophilic attack. This electronic deficit is most pronounced at the 2- and 6-positions. Consequently, the chlorine atom at the 2-position is an excellent leaving group, making this position the primary site for nucleophilic aromatic substitution (SNAr) reactions.[1]
Common nucleophiles, such as primary and secondary amines, alkoxides, and thiolates, readily displace the chloride to yield a variety of 2-substituted-6-methyl-4-nitropyridine 1-oxide derivatives. Understanding the identity and purity of these products is paramount for the successful progression of any synthetic campaign.
Mass Spectrometry: The Gold Standard for Reaction Product Identification
Mass spectrometry (MS) stands out as a premier analytical technique for the rapid and sensitive analysis of organic reaction mixtures. Its ability to provide molecular weight information and structural insights through fragmentation analysis makes it an indispensable tool for confirming the identity of expected products, identifying byproducts, and tracking reaction progress.
Expected Reaction Products and Their Mass Spectometric Signatures
Let's consider two common nucleophilic substitution reactions of 2-Chloro-6-methyl-4-nitropyridine 1-oxide: reaction with a generic primary amine (R-NH₂) and a generic alkoxide (R-O⁻).
Caption: A typical workflow for the LC-MS analysis of reaction products.
Step-by-Step Methodology:
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture by adding it to a vial containing a suitable solvent (e.g., water or a buffer). This is crucial to stop the reaction and prevent further side reactions.
-
Dilute the quenched sample with the initial mobile phase of the LC method to ensure good peak shape. A typical dilution factor is 1:100 to 1:1000.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is a good starting point for the separation of these moderately polar compounds.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly used. The formic acid aids in the protonation of the analytes for positive ion ESI.
-
Gradient: A typical gradient might start at 10% acetonitrile and ramp up to 95% over 15-20 minutes.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is standard for analytical LC-MS.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive ion electrospray ionization (ESI+) is generally preferred for pyridine derivatives as the ring nitrogen is readily protonated.
-
Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used. TOF analyzers provide high mass accuracy, which is beneficial for confirming elemental compositions.
-
Data Acquisition: Acquire data in both full scan mode to identify all ions present and in tandem MS (MS/MS) mode on the expected product masses to obtain fragmentation data for structural confirmation.
-
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive analysis often involves orthogonal techniques. High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy are common alternatives.
Table 2: Comparison of Analytical Techniques
| Feature | Mass Spectrometry (LC-MS) | HPLC-UV | NMR Spectroscopy |
| Sensitivity | Very high (ng to pg level) | High (µg to ng level) | Moderate to low (mg to µg level) |
| Specificity | Very high (molecular weight and fragmentation) | Moderate (retention time and UV spectrum) | Very high (atomic connectivity) |
| Speed | Fast (minutes per sample) | Fast (minutes per sample) | Slower (minutes to hours per sample) |
| Structural Information | Molecular weight and fragmentation patterns | Limited (chromophoric information) | Detailed 3D structure and connectivity |
| Quantitative Capability | Good with appropriate standards | Excellent with appropriate standards | Excellent with appropriate standards |
| Sample Requirement | Low | Low | High |
| Cost | High | Moderate | Very High |
The Synergy of a Multi-Technique Approach
The choice of analytical technique is dictated by the specific question at hand.
-
For rapid reaction monitoring and product identification: LC-MS is the method of choice due to its speed, sensitivity, and specificity.
-
For routine purity checks and quantification: HPLC-UV is a robust and cost-effective option, provided the analytes have a UV chromophore and are well-separated. [2]* For unambiguous structural elucidation of novel compounds: NMR spectroscopy is unparalleled in its ability to provide detailed structural information. [3] In a drug development setting, a typical workflow would involve using LC-MS for initial reaction screening and optimization. Once a promising lead compound is identified and synthesized on a larger scale, HPLC-UV would be employed for routine purity analysis, and NMR spectroscopy would be used for definitive structural confirmation.
Conclusion
The analysis of reaction products from "2-Chloro-6-methyl-4-nitropyridine 1-oxide" is a critical step in the synthesis of novel chemical entities. Mass spectrometry, particularly when coupled with liquid chromatography, offers a powerful platform for the rapid and accurate identification and characterization of these products. Its high sensitivity, specificity, and ability to provide structural information through fragmentation analysis make it an indispensable tool for the modern research scientist. While alternative techniques such as HPLC-UV and NMR spectroscopy have their own strengths, the comprehensive insights provided by mass spectrometry are often crucial for making informed decisions in a timely manner. By understanding the principles of the underlying chemistry and the nuances of the analytical techniques, researchers can confidently navigate the complexities of their synthetic endeavors and accelerate the pace of discovery.
References
- BenchChem. (2025). Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide. Retrieved from a relevant BenchChem technical note.
-
SIELC Technologies. (n.d.). Separation of 2-Chloro-4-nitropyridine 1-oxide on Newcrom R1 HPLC column. Retrieved from [Link]
- Brooks, R. T., & Sternglanz, P. D. (1959). Titanometric Determination of N-Oxide Group in Pyridine-N-Oxide and Related Compounds. Analytical Chemistry, 31(4), 561–562.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3-Chloro-4-nitropyridine N-oxide. Retrieved from a relevant BenchChem technical note.
- Royal Society of Chemistry. (2020). N-oxidation of Pyridine Derivatives - Supporting Information.
Sources
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 2-Chloro-6-methyl-4-nitropyridine 1-oxide
In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates is a critical determinant of final product quality, safety, and efficacy. One such key intermediate is 2-Chloro-6-methyl-4-nitropyridine 1-oxide, a versatile compound used in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its unique molecular structure, featuring a substituted pyridine ring with chloro, methyl, nitro, and N-oxide groups, necessitates robust analytical methods for accurate purity assessment.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive purity profiling of this compound.
The Critical Need for Purity Analysis
The presence of impurities, even in trace amounts, can significantly impact the downstream reactions and the pharmacological profile of the final drug substance. Regulatory bodies worldwide mandate stringent control over impurities in pharmaceutical products. Therefore, employing sensitive and specific analytical techniques is not just a matter of quality control but a fundamental requirement for regulatory compliance. Stability-indicating methods are particularly crucial, as they can distinguish the intact drug substance from its degradation products.[2][3]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC, particularly in its reversed-phase (RP-HPLC) modality, is the cornerstone of purity analysis in the pharmaceutical industry.[4] Its wide applicability to a vast range of compounds, coupled with high precision and sensitivity, makes it an indispensable tool.[2][4]
The Rationale Behind Method Selection for 2-Chloro-6-methyl-4-nitropyridine 1-oxide
For a polar compound like a pyridine N-oxide derivative, RP-HPLC is a suitable starting point.[5] The choice of a C18 column is standard due to its versatility in retaining a broad spectrum of analytes.[5] However, the high polarity of N-oxides can sometimes lead to poor retention on traditional C18 phases.[5] In such cases, alternative stationary phases or chromatographic modes like Hydrophilic Interaction Liquid Chromatography (HILIC) may be considered.[5]
A stability-indicating HPLC method is designed to separate the main component from all potential process-related impurities and degradation products.[2][4] This is typically achieved using gradient elution, which provides the necessary peak capacity to resolve complex mixtures.[4]
Experimental Protocol: A Stability-Indicating RP-HPLC Method
This protocol outlines a robust RP-HPLC method for the purity assessment of 2-Chloro-6-methyl-4-nitropyridine 1-oxide.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: A C18 column (e.g., Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in Water. The use of formic acid provides good peak shape for nitrogen-containing compounds and is compatible with mass spectrometry if LC-MS analysis is desired.[6]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program: A typical gradient would start with a low percentage of organic phase (e.g., 5-10% B) and ramp up to a high percentage (e.g., 90-95% B) to elute any less polar impurities. A re-equilibration step at the initial conditions is crucial for reproducible retention times.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant column temperature ensures retention time stability.
-
Detection: UV detection at a wavelength that provides a good response for the main peak and expected impurities. A PDA detector is advantageous as it can provide spectral information to aid in peak identification and purity assessment.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the 2-Chloro-6-methyl-4-nitropyridine 1-oxide sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
Data Presentation: Expected Performance of the HPLC Method
| Parameter | Expected Performance | Rationale |
| Specificity | Baseline resolution of the main peak from all known impurities and degradation products. | A stability-indicating method must be able to unequivocally assess the analyte in the presence of its potential impurities.[2] |
| Linearity | r² > 0.999 over a concentration range of LOQ to 150% of the target concentration. | Demonstrates a direct proportional relationship between detector response and analyte concentration.[3][7] |
| Limit of Detection (LOD) | Typically in the range of 0.01-0.05% of the target concentration. | Ensures that even trace-level impurities can be detected. |
| Limit of Quantitation (LOQ) | Typically in the range of 0.05-0.1% of the target concentration. | The lowest concentration at which an impurity can be reliably quantified. |
| Accuracy | Recovery of 98-102% for spiked samples. | Confirms the closeness of the measured value to the true value. |
| Precision (RSD) | < 2.0% for replicate injections. | Indicates the reproducibility of the method. |
Visualizing the HPLC Workflow
Sources
- 1. indiamart.com [indiamart.com]
- 2. ijtsrd.com [ijtsrd.com]
- 3. Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS - Arabian Journal of Chemistry [arabjchem.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 6. Separation of 2-Chloro-4-nitropyridine 1-oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
A Comparative Guide to the Structural Analysis of 2-Chloro-6-methyl-4-nitropyridine 1-oxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise determination of molecular structure is paramount. The family of substituted pyridine N-oxides, including 2-chloro-6-methyl-4-nitropyridine 1-oxide, represents a class of compounds with significant potential in medicinal chemistry and as versatile synthetic intermediates.[1] Their nuanced electronic and steric properties, dictated by the arrangement of substituents on the pyridine ring, necessitate a multi-faceted approach to structural elucidation. This guide provides an in-depth comparison of X-ray crystallography with complementary spectroscopic and computational techniques for the comprehensive analysis of these derivatives.
The Decisive Power of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides a detailed and unambiguous map of bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the solid-state behavior and structure-activity relationships of a molecule.
For pyridine N-oxide derivatives, SCXRD can definitively establish the geometry of the pyridine ring, the orientation of the nitro and chloro substituents, and the conformation of the methyl group. This precise spatial information is invaluable for computational modeling and for understanding how the molecule might interact with biological targets.
Case Study: Structural Insights from Analogues of 2-Chloro-6-methyl-4-nitropyridine 1-oxide
While a publicly available crystal structure for 2-chloro-6-methyl-4-nitropyridine 1-oxide (CAS 40314-84-9) is not readily found in open-access crystallographic databases, analysis of closely related structures provides a strong foundation for predicting its molecular geometry and packing behavior.
Table 1: Crystallographic Data for Structurally Related Pyridine N-oxide Derivatives
| Parameter | 2-Chloro-4-nitropyridine N-oxide[2] | 2,6-dichloro-4-nitropyridine N-oxide[3] |
| Formula | C5H3ClN2O3 | C5H2Cl2N2O3 |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pbca | P21/c |
| Unit Cell Dimensions | a = 5.9238(14) Å, b = 9.735(2) Å, c = 22.444(8) Å | a = 5.964(4) Å, b = 9.510(6) Å, c = 26.192(16) Å |
| Key Torsion Angle (NO2) | 6.48(8)° (twist from ring plane) | 4.00(6)° (twist from ring plane) |
The data from these analogues suggest that the nitro group in such compounds is nearly coplanar with the pyridine ring, a feature that influences the electronic properties of the molecule. The crystal packing is often characterized by herringbone patterns, though specific intermolecular interactions can vary.[2][3]
Complementary Spectroscopic Techniques: A Holistic View
While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic methods offer insights into the molecule's structure and dynamics in solution and can confirm the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. ¹H and ¹³C NMR are particularly informative for organic compounds.
-
¹H NMR: Provides information about the chemical environment of hydrogen atoms. The chemical shifts, splitting patterns, and integration of signals reveal the number of different types of protons and their neighboring atoms. For 2-chloro-6-methyl-4-nitropyridine 1-oxide, one would expect distinct signals for the aromatic protons and the methyl group protons.
-
¹³C NMR: Reveals the chemical environment of carbon atoms. The number of signals corresponds to the number of non-equivalent carbon atoms in the molecule.
Table 2: Predicted and Observed ¹H and ¹³C NMR Chemical Shifts (ppm) for Pyridine N-oxide Derivatives
| Compound | ¹H NMR (Aromatic) | ¹H NMR (Methyl) | ¹³C NMR (Aromatic) | ¹³C NMR (Methyl) |
| 2-Methylpyridine N-oxide[4] | 7.20-7.32 (m), 8.29-8.30 (d) | 2.53 (s) | 123.2, 125.5, 126.1, 138.8, 148.5 | 17.3 |
| 2-Chloropyridine N-oxide[4] | 7.28-7.32 (m), 7.55-7.58 (m), 8.40-8.41 (m) | - | 123.8, 126.0, 126.9, 140.3, 141.5 | - |
| 2-Chloro-6-methyl-4-nitropyridine 1-oxide (Predicted) | ~7.5-8.5 | ~2.6 | ~120-155 | ~18 |
Note: Predicted values are estimations based on substituent effects on related pyridine N-oxide systems.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
For 2-chloro-6-methyl-4-nitropyridine 1-oxide, characteristic vibrational bands would be expected for:
-
N-O stretching: Typically in the range of 1200-1300 cm⁻¹.
-
NO₂ stretching: Asymmetric and symmetric stretches, usually appearing around 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively.
-
C-Cl stretching: Generally observed in the 800-600 cm⁻¹ region.
-
C-H stretching (aromatic and methyl): Around 3100-3000 cm⁻¹ and 2980-2850 cm⁻¹, respectively.
-
Aromatic C=C and C=N stretching: In the 1600-1400 cm⁻¹ region.
Analysis of the FTIR spectrum of the unoxidized precursor, 2-chloro-6-methyl pyridine, can provide a baseline for identifying the changes upon N-oxidation and nitration.[5]
The Predictive Power of Computational Chemistry
Density Functional Theory (DFT) calculations have become an invaluable tool for complementing experimental data. By modeling the electronic structure of molecules, DFT can predict geometries, vibrational frequencies, and NMR chemical shifts with a reasonable degree of accuracy. These theoretical predictions can aid in the assignment of experimental spectra and provide insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of molecular orbitals.
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount. Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is a common method. Vapor diffusion of a non-solvent into a solution of the compound can also be effective.
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled (typically to 100-150 K) to reduce thermal vibrations and then irradiated with monochromatic X-rays. A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, high-resolution structure.
Caption: Workflow for Single-Crystal X-ray Diffraction.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra. Additional experiments like COSY, HSQC, and HMBC can be performed to establish connectivity.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on known substituent effects and correlation experiments.
FTIR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the compound with dry potassium bromide and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.
-
Data Acquisition: Place the sample in the FTIR spectrometer and record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Caption: Workflow for Spectroscopic Analysis.
Conclusion: An Integrated Approach for Unambiguous Characterization
While single-crystal X-ray diffraction provides the most definitive structural information for crystalline materials like 2-chloro-6-methyl-4-nitropyridine 1-oxide and its derivatives, a comprehensive understanding relies on an integrated analytical approach. NMR and FTIR spectroscopy serve to confirm the molecular structure in solution and identify key functional groups, providing a crucial link between the solid-state and solution-phase behavior. Furthermore, computational modeling with DFT can bridge the gap between experimental observations and theoretical understanding, offering predictive power and deeper insights into the electronic nature of these important molecules. For drug development professionals and researchers, the synergy of these techniques is essential for the confident and complete characterization of novel pyridine N-oxide derivatives.
References
-
Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives - Supporting Information. The Royal Society of Chemistry. (2020). [Link]
-
Experimental and theoretical study on the molecular structure and vibrational spectra of 2-chloro-6-methylaniline. ResearchGate. (2014). [Link]
-
13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Human Metabolome Database. [Link]
-
13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Human Metabolome Database. [Link]
-
Supporting Information for Deoxygenation of Amine N-oxides. The Royal Society of Chemistry. [Link]
-
Crystal structure of 2,6-dichloro-4-nitropyridine N-oxide. National Center for Biotechnology Information. (2015). [Link]
-
2-Chloro-6-methyl-4-nitropyridine 1-oxide. Venkatasai Life Sciences. [Link]
-
2 Chloro 6 Methyl 4 Nitropyridine 1 Oxide, 98%. IndiaMART. [Link]
-
FTIR Spectrum of 2-chloro-6-methyl pyridine. ResearchGate. [Link]
-
Synthesis of 4-nitropyridine. PrepChem.com. [Link]
-
Ftir Spectrum of 2-Chloro-6-Methyl Pyridine. Oriental Journal of Chemistry. (2006). [Link]
-
2-Chloro-4-nitropyridine N-oxide. ResearchGate. (2018). [Link]
- Method for preparing 2-chloro-5-nitropyridine.
-
FTIR Spectrum of 2-chloro-6-methyl pyridine. ResearchGate. (2020). [Link]
-
Crystal structure of YTHDC1 in complex with Compound 31 (ZA_400). Protein Data Bank Japan. (2023). [Link]
-
4-Chloro-pyridine 1-oxide - Optional[FTIR] - Spectrum. SpectraBase. [Link]
-
Crystal structure of PA0884, the SBP component of a Pseudomonas aeruginosa PAO1 Tripartite ATP-independent Periplasmic (TRAP) transporter, complexed with succinate. RCSB PDB. (2025). [Link]
-
9AVN: Crystal Structure of CARD9 coiled-coil K156-K214 bound to Compound 1. National Center for Biotechnology Information. (2024). [Link]
-
Crystal structure of Cas9 bound to PAM-containing DNA target. RCSB PDB. (2014). [Link]
-
Crystal structure of the first bromodomain of human BRD4 in complex with the dual BET/HDAC inhibitor NB462. RCSB PDB. (2023). [Link]
Sources
Spectroscopic Confirmation of Functional Group Transformations on 2-Chloro-6-methyl-4-nitropyridine 1-oxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, substituted pyridine N-oxides are invaluable scaffolds for the synthesis of novel compounds with diverse biological and physical properties. Among these, 2-Chloro-6-methyl-4-nitropyridine 1-oxide stands out as a versatile building block, primed for selective functional group transformations. The presence of a chloro substituent at the activated 2-position, a nitro group at the 4-position, and the N-oxide moiety create a unique electronic environment that allows for targeted modifications.
This guide provides an in-depth technical comparison of two key functional group transformations on 2-Chloro-6-methyl-4-nitropyridine 1-oxide: the nucleophilic substitution of the 2-chloro group and the reduction of the 4-nitro group. We will delve into the underlying principles of these reactions, present detailed experimental protocols, and offer a comprehensive spectroscopic analysis to confirm the successful transformation of the functional groups. By comparing the spectroscopic signatures of the starting material with those of the resulting products, this guide aims to equip researchers with the practical knowledge to confidently synthesize and characterize these important pyridine derivatives.
I. Core Principles of Functional Group Transformation
The reactivity of 2-Chloro-6-methyl-4-nitropyridine 1-oxide is largely dictated by the interplay of its functional groups. The electron-withdrawing nature of the nitro group and the N-oxide functionality renders the pyridine ring electron-deficient, thereby activating the chloro-substituted carbon for nucleophilic aromatic substitution (SNAr). Concurrently, the nitro group itself is susceptible to reduction to an amino group, a common and powerful transformation in organic synthesis.
A. Nucleophilic Aromatic Substitution (SNAr) at the 2-Position
The chloro group at the 2-position of the pyridine ring is an excellent leaving group in SNAr reactions. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The stability of this intermediate is enhanced by the delocalization of the negative charge onto the electronegative nitro group and the N-oxide oxygen.
A variety of nucleophiles can be employed to displace the chloride, including alkoxides, amines, and thiols, allowing for the introduction of a wide range of functional groups at this position. For the purpose of this guide, we will focus on the substitution with a methoxide group.
B. Reduction of the 4-Nitro Group
The transformation of a nitro group to an amine is a fundamental reaction in the synthesis of aromatic and heteroaromatic amines. These amines are often key intermediates in the production of pharmaceuticals and other biologically active molecules. The reduction of the nitro group in 2-Chloro-6-methyl-4-nitropyridine 1-oxide can be achieved using various reducing agents, with catalytic hydrogenation being a common and efficient method. This transformation is generally chemoselective, leaving the chloro and N-oxide functionalities intact under controlled conditions.
II. Experimental Protocols and Spectroscopic Confirmation
The following sections detail the experimental procedures for the nucleophilic substitution of the chloro group with a methoxy group and the reduction of the nitro group. Each section is accompanied by a comparative analysis of the expected spectroscopic data for the starting material and the product, highlighting the key changes that confirm the functional group transformation.
Note on Spectroscopic Data: Direct experimental spectra for 2-Chloro-6-methyl-4-nitropyridine 1-oxide and its direct derivatives are not widely available in the public domain. Therefore, the spectroscopic data presented in this guide are a combination of data from commercial suppliers for the starting material and predicted values for the products based on the analysis of closely related and structurally analogous compounds found in the literature. This approach allows for a scientifically sound and instructive comparison.
A. Nucleophilic Substitution: Synthesis of 2-Methoxy-6-methyl-4-nitropyridine 1-oxide
This protocol outlines the displacement of the 2-chloro group with a methoxy group, a common and straightforward SNAr reaction.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-Chloro-6-methyl-4-nitropyridine 1-oxide (1.0 mmol) in dry methanol (10 mL) in a round-bottom flask equipped with a reflux condenser, add sodium methoxide (1.2 mmol) portion-wise at room temperature.
-
Reaction Execution: The reaction mixture is then heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in dichloromethane (20 mL) and washed with water (2 x 10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 2-Methoxy-6-methyl-4-nitropyridine 1-oxide.
Spectroscopic Confirmation:
The successful substitution of the chloro group with a methoxy group can be confirmed by analyzing the changes in the FTIR, 1H NMR, 13C NMR, and Mass spectra.
| Spectroscopic Technique | 2-Chloro-6-methyl-4-nitropyridine 1-oxide (Starting Material) | 2-Methoxy-6-methyl-4-nitropyridine 1-oxide (Product) | Rationale for Change |
| FTIR (cm-1) | ~1520-1560 (asym. NO2 stretch), ~1340-1360 (sym. NO2 stretch), ~1250-1300 (N-O stretch), ~750-800 (C-Cl stretch) | ~1520-1560 (asym. NO2 stretch), ~1340-1360 (sym. NO2 stretch), ~1250-1300 (N-O stretch), ~2850-2950 (C-H stretch of OCH3), ~1020-1080 (C-O stretch) | Disappearance of the C-Cl stretching vibration and the appearance of characteristic C-H and C-O stretching vibrations of the methoxy group. |
| 1H NMR (ppm) | ~8.2-8.4 (s, 1H, H-3), ~7.8-8.0 (s, 1H, H-5), ~2.5-2.7 (s, 3H, CH3) | ~7.8-8.0 (s, 1H, H-3), ~7.3-7.5 (s, 1H, H-5), ~3.9-4.1 (s, 3H, OCH3), ~2.4-2.6 (s, 3H, CH3) | Appearance of a new singlet in the downfield region corresponding to the methoxy protons. The chemical shifts of the aromatic protons will also be affected by the change in the electronic nature of the substituent at C-2. |
| 13C NMR (ppm) | ~150-152 (C-2), ~148-150 (C-6), ~142-144 (C-4), ~120-122 (C-3), ~115-117 (C-5), ~18-20 (CH3) | ~160-162 (C-2), ~149-151 (C-6), ~142-144 (C-4), ~110-112 (C-3), ~105-107 (C-5), ~55-57 (OCH3), ~17-19 (CH3) | A significant downfield shift of the C-2 carbon due to the attachment of the more electronegative oxygen atom. Appearance of a new signal for the methoxy carbon. |
| Mass Spec (m/z) | 188.0 (M+), 190.0 (M+2)+ (characteristic isotopic pattern for chlorine) | 184.1 (M+) | Loss of the chlorine isotopic pattern and a shift in the molecular ion peak corresponding to the substitution of Cl with OCH3. |
Reaction Workflow: Nucleophilic Substitution
Caption: Workflow for the nucleophilic substitution of 2-Chloro-6-methyl-4-nitropyridine 1-oxide.
B. Nitro Group Reduction: Synthesis of 4-Amino-2-chloro-6-methylpyridine 1-oxide
This protocol describes the reduction of the 4-nitro group to a 4-amino group using catalytic hydrogenation, a clean and efficient method.
Experimental Protocol:
-
Reaction Setup: In a hydrogenation vessel, dissolve 2-Chloro-6-methyl-4-nitropyridine 1-oxide (1.0 mmol) in ethanol (15 mL). To this solution, add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 10 mol%).
-
Reaction Execution: The vessel is then purged with hydrogen gas and the reaction mixture is stirred under a hydrogen atmosphere (balloon pressure or in a Parr hydrogenator) at room temperature for 8-12 hours. The reaction progress can be monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product. If necessary, the product can be purified by recrystallization from a suitable solvent system like ethanol/water to afford 4-Amino-2-chloro-6-methylpyridine 1-oxide.
Spectroscopic Confirmation:
The reduction of the nitro group to an amino group results in significant and easily identifiable changes in the spectroscopic data.
| Spectroscopic Technique | 2-Chloro-6-methyl-4-nitropyridine 1-oxide (Starting Material) | 4-Amino-2-chloro-6-methylpyridine 1-oxide (Product) | Rationale for Change |
| FTIR (cm-1) | ~1520-1560 (asym. NO2 stretch), ~1340-1360 (sym. NO2 stretch), ~1250-1300 (N-O stretch) | ~3300-3500 (N-H stretch, two bands for primary amine), ~1600-1650 (N-H bend), ~1250-1300 (N-O stretch) | Disappearance of the strong NO2 stretching vibrations and the appearance of characteristic N-H stretching and bending vibrations of the primary amino group. |
| 1H NMR (ppm) | ~8.2-8.4 (s, 1H, H-3), ~7.8-8.0 (s, 1H, H-5), ~2.5-2.7 (s, 3H, CH3) | ~6.8-7.0 (s, 1H, H-3), ~6.5-6.7 (s, 1H, H-5), ~5.5-6.0 (br s, 2H, NH2), ~2.3-2.5 (s, 3H, CH3) | Appearance of a broad singlet corresponding to the amino protons. Significant upfield shift of the aromatic protons due to the electron-donating nature of the amino group compared to the electron-withdrawing nitro group. |
| 13C NMR (ppm) | ~150-152 (C-2), ~148-150 (C-6), ~142-144 (C-4), ~120-122 (C-3), ~115-117 (C-5), ~18-20 (CH3) | ~148-150 (C-2), ~146-148 (C-6), ~150-152 (C-4), ~105-107 (C-3), ~102-104 (C-5), ~17-19 (CH3) | A significant upfield shift of the C-3 and C-5 carbons and a downfield shift of the C-4 carbon due to the strong electron-donating resonance effect of the amino group. |
| Mass Spec (m/z) | 188.0 (M+), 190.0 (M+2)+ | 158.0 (M+), 160.0 (M+2)+ | The molecular ion peak shifts by -30 mass units, corresponding to the conversion of a nitro group (NO2, 46 amu) to an amino group (NH2, 16 amu). The chlorine isotopic pattern remains. |
Reaction Workflow: Nitro Group Reduction
Caption: Workflow for the reduction of the nitro group of 2-Chloro-6-methyl-4-nitropyridine 1-oxide.
III. Comparative Analysis of Alternative Methodologies
While the presented protocols are robust and widely applicable, it is important for researchers to be aware of alternative methods for achieving these functional group transformations.
For Nucleophilic Substitution:
-
Phase-Transfer Catalysis: For reactions involving nucleophiles that are not soluble in the organic solvent, a phase-transfer catalyst can be employed to facilitate the reaction between the aqueous and organic phases.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of SNAr reactions, often leading to higher yields and shorter reaction times.
For Nitro Group Reduction:
-
Metal-Acid Systems: A classic method for nitro group reduction involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). While effective, this method can require harsh conditions and tedious work-up procedures.
-
Transfer Hydrogenation: This method utilizes a hydrogen donor, such as ammonium formate or hydrazine, in the presence of a catalyst (e.g., Pd/C). It offers a safer alternative to using hydrogen gas.
The choice of methodology will ultimately depend on the specific requirements of the synthesis, including the scale of the reaction, the availability of reagents and equipment, and the desired purity of the final product.
IV. Conclusion
2-Chloro-6-methyl-4-nitropyridine 1-oxide is a highly versatile synthetic intermediate that allows for selective functionalization at both the 2- and 4-positions. The nucleophilic substitution of the chloro group and the reduction of the nitro group are two powerful transformations that open the door to a wide array of novel pyridine derivatives.
This guide has provided a comprehensive overview of these reactions, including detailed experimental protocols and a thorough analysis of the expected spectroscopic changes. By understanding the principles behind these transformations and the key spectroscopic signatures of the starting material and products, researchers can confidently navigate the synthesis and characterization of these valuable compounds, accelerating their research and development efforts in medicinal chemistry and materials science.
V. References
-
Reactivity of Pyridine N-oxides:
-
Title: The Chemistry of Heterocyclic Compounds, Pyridine and its Derivatives, Part Two
-
Source: John Wiley & Sons
-
URL: [Link]
-
-
Nucleophilic Aromatic Substitution:
-
Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure
-
Source: John Wiley & Sons
-
URL: [Link]
-
-
Reduction of Nitro Compounds:
-
Title: Comprehensive Organic Transformations: A Guide to Functional Group Preparations
-
Source: Wiley-VCH
-
URL: [Link]
-
-
Spectroscopic Data of Pyridine Derivatives:
-
Title: Spectrometric Identification of Organic Compounds
-
Source: John Wiley & Sons
-
URL: [Link]
-
-
Synthesis of 2-chloro-4-aminopyridine from 2-chloro-4-nitropyridine N-oxide:
-
Title: Preparation method of 2-chloro-4-aminopyridine
-
Source: Google Patents (CN104974085A)
-
URL:
-
-
Reduction of a substituted nitropyridine N-oxide:
-
Title: Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)
-
Source: Google Patents (CN113474332A)
-
URL:
-
-
Nucleophilic substitution on a related pyridine derivative:
-
Title: Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile
-
Source: ResearchGate
-
URL: [Link]
-
A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling Reactions with 2-Chloro-6-methyl-4-nitropyridine 1-oxide
Introduction: The Versatility of a Niche Building Block
2-Chloro-6-methyl-4-nitropyridine 1-oxide is a highly functionalized heterocyclic compound with significant potential in the synthesis of novel agrochemicals and pharmaceuticals. Its unique electronic properties, stemming from the electron-withdrawing nitro group and the N-oxide functionality, make it an intriguing substrate for various cross-coupling reactions. The chlorine atom at the 2-position serves as a versatile handle for the introduction of new carbon-carbon and carbon-nitrogen bonds, paving the way for the construction of complex molecular architectures.
This guide provides a comparative analysis of catalyst systems for the most common and impactful cross-coupling reactions involving 2-Chloro-6-methyl-4-nitropyridine 1-oxide and its electronically similar analogues. While specific, published data for this exact substrate is limited, this document leverages established principles of organometallic catalysis and data from closely related compounds to provide a robust framework for catalyst selection and reaction optimization. Our focus will be on the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offering insights into the rationale behind catalyst and ligand choice to empower researchers in their synthetic endeavors.
Understanding the Substrate: Electronic and Steric Considerations
The reactivity of 2-Chloro-6-methyl-4-nitropyridine 1-oxide in cross-coupling reactions is governed by a combination of electronic and steric factors. The electron-withdrawing nitro group at the 4-position, in conjunction with the pyridine N-oxide, significantly activates the C-Cl bond at the 2-position towards oxidative addition to a low-valent metal center, a critical step in most cross-coupling catalytic cycles. However, the N-oxide can also act as a coordinating group, potentially influencing the catalyst's behavior. The methyl group at the 6-position introduces steric hindrance that must be considered when selecting the appropriate catalyst and ligands.
Comparative Analysis of Catalyst Systems for Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl and vinyl-aryl structures. For an electron-deficient substrate like 2-Chloro-6-methyl-4-nitropyridine 1-oxide, a variety of palladium catalysts can be effective.
Catalyst Selection Rationale:
The key to a successful Suzuki coupling with this substrate lies in balancing the high reactivity of the C-Cl bond with the potential for side reactions. The choice of ligand is paramount in stabilizing the palladium catalyst and facilitating the transmetalation and reductive elimination steps.
-
For simple arylboronic acids: A standard catalyst system like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with triphenylphosphine (PPh₃) can be a good starting point. The moderate electron-donating ability and steric bulk of PPh₃ are often sufficient for efficient coupling with unhindered boronic acids.
-
For sterically hindered or electron-rich boronic acids: More sterically demanding and electron-rich phosphine ligands are often necessary. Ligands such as SPhos, XPhos, or RuPhos can promote the reductive elimination of bulky products and prevent catalyst decomposition.
-
For heteroarylboronic acids: The use of specialized ligands that can tolerate the heteroatoms and promote efficient transmetalation is recommended. Again, bulky, electron-rich phosphine ligands are often the preferred choice.
Illustrative Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Comparative Data for Suzuki Coupling of an Analogous Substrate: 2-Chloro-3-nitropyridine
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 100 | High |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add 2-Chloro-6-methyl-4-nitropyridine 1-oxide (1.0 eq.), the corresponding boronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines. Given the electron-deficient nature of the pyridine N-oxide ring, this reaction is expected to proceed efficiently.
Catalyst Selection Rationale:
The success of the Buchwald-Hartwig amination hinges on the selection of a palladium catalyst and a bulky, electron-rich phosphine ligand that can facilitate both the oxidative addition and the reductive elimination steps.
-
For primary and secondary amines: Catalyst systems based on ligands like BINAP, Xantphos, or Josiphos are often effective. These ligands provide the necessary steric bulk and electron density to promote the coupling of a wide range of amines.
-
For challenging substrates (e.g., weakly nucleophilic amines): More advanced ligands such as BrettPhos or RuPhos may be required to achieve high yields. These ligands are designed to accelerate the rate-limiting reductive elimination step.
-
Choice of Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
Illustrative Catalytic Cycle for Buchwald-Hartwig Amination:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Comparative Data for Buchwald-Hartwig Amination of an Analogous Substrate: 2-Chloro-4-nitropyridine
| Catalyst/Ligand | Base | Solvent | Temp (°C) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and the phosphine ligand (e.g., XPhos, 0.04 eq.) to a reaction vessel.
-
Add 2-Chloro-6-methyl-4-nitropyridine 1-oxide (1.0 eq.) and the base (e.g., NaOtBu, 1.5 eq.).
-
Seal the vessel, remove it from the glovebox, and add the anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Add the amine (1.2 eq.) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress.
-
After completion, cool the reaction and perform a standard aqueous work-up.
-
Purify the product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, utilizing a palladium catalyst and a copper(I) co-catalyst. The electron-deficient nature of the substrate should facilitate this transformation.
Catalyst Selection Rationale:
The standard Sonogashira conditions are often a good starting point for this substrate.
-
Catalyst System: A combination of a palladium(0) source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt, typically CuI, is the workhorse for this reaction.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to deprotonate the terminal alkyne.
-
Solvent: A polar aprotic solvent like DMF or THF is commonly employed.
Illustrative Workflow for Sonogashira Coupling:
Caption: A typical experimental workflow for a Sonogashira coupling reaction.
Comparative Data for Sonogashira Coupling of an Analogous Substrate: 6-bromo-3-fluoro-2-cyanopyridine
| Catalyst System | Base | Solvent | Temp (°C) |
| Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a degassed solution of 2-Chloro-6-methyl-4-nitropyridine 1-oxide (1.0 eq.) in a suitable solvent (e.g., THF/Et₃N mixture), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and CuI (0.025 eq.).
-
Add the terminal alkyne (1.1 eq.) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by column chromatography.
Heck Reaction: Vinylation of the Pyridine Ring
The Heck reaction allows for the coupling of aryl halides with alkenes to form substituted alkenes. The high reactivity of the C-Cl bond in our substrate makes it a good candidate for this transformation.
Catalyst Selection Rationale:
The choice of catalyst for the Heck reaction depends on the nature of the alkene coupling partner.
-
For activated alkenes (e.g., acrylates, styrenes): A simple palladium source like Pd(OAc)₂ with or without a phosphine ligand can be effective. In some cases, phosphine-free conditions using a palladium salt and a base are sufficient.
-
For unactivated alkenes: More sophisticated catalyst systems with bulky, electron-rich phosphine ligands may be necessary to promote the reaction and control regioselectivity.
-
Base: A mild inorganic base such as NaOAc or K₂CO₃, or an organic base like Et₃N, is typically used.
Illustrative Catalytic Cycle for the Heck Reaction:
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol: General Procedure for the Heck Reaction
-
Combine 2-Chloro-6-methyl-4-nitropyridine 1-oxide (1.0 eq.), the alkene (1.5 eq.), and the base (e.g., Et₃N, 2.0 eq.) in a suitable solvent (e.g., DMF or acetonitrile).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq.) and, if necessary, a phosphine ligand.
-
Degas the mixture and heat it under an inert atmosphere to the required temperature (typically 100-140 °C).
-
Monitor the reaction until completion.
-
Cool the reaction, filter off the solids, and concentrate the filtrate.
-
Purify the product via column chromatography.
Conclusion and Future Outlook
2-Chloro-6-methyl-4-nitropyridine 1-oxide stands as a promising building block for the synthesis of novel, high-value compounds. While direct, published experimental data for its cross-coupling reactions is sparse, a comprehensive analysis of related structures provides a strong foundation for successful reaction development. The key to unlocking the full potential of this substrate lies in the judicious selection of catalyst systems, particularly the palladium source and the ancillary ligands. For Suzuki and Buchwald-Hartwig reactions, the use of bulky, electron-rich phosphine ligands is highly recommended to overcome potential steric hindrance and promote efficient reductive elimination. For Sonogashira and Heck couplings, more standard catalyst systems are likely to be effective, although optimization will be necessary for specific substrates.
As research in this area progresses, it is anticipated that more specific and efficient catalyst systems for this and related pyridine N-oxide substrates will be developed, further expanding the synthetic chemist's toolkit for the construction of complex nitrogen-containing molecules.
References
-
Indiamart. (n.d.). 2 Chloro 6 Methyl 4 Nitropyridine 1 Oxide, 98%. Retrieved from [Link]
-
Indiamart. (n.d.). 2 Chloro 6 Methyl 4 Nitropyridine 1 Oxide, 98%. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Sonogashira coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Chloro-4-nitropyridine N-oxide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
PubMed Central. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. Retrieved from [Link]
-
ePrints Soton - University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. Retrieved from [Link]
A Comparative Guide to the Synthesis and Validation of 2-Chloro-6-methyl-4-nitropyridine 1-oxide
This guide provides an in-depth technical comparison of synthetic routes for 2-Chloro-6-methyl-4-nitropyridine 1-oxide, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The unique arrangement of its functional groups—a chloro-substituent for nucleophilic displacement, a nitro group for reduction or further modification, and an N-oxide for modulating reactivity—makes it a versatile building block.[1][2] We will objectively compare two distinct synthetic strategies: a traditional two-step sequential process and a more streamlined one-pot reaction.
The core of this document is not merely the presentation of methods, but the validation of the outcome. For researchers and process chemists, a reliable and well-characterized synthetic route is paramount for reproducible results and scalable production. Therefore, we provide detailed protocols for not only the synthesis but also the comprehensive analytical validation required to ensure the identity, purity, and stability of the final compound.
Part 1: Comparative Synthesis Strategies
The synthesis of 4-nitropyridine N-oxide derivatives is typically achieved by the nitration of a pre-formed pyridine N-oxide. The N-oxide group activates the pyridine ring, making it more susceptible to electrophilic attack, particularly at the 4-position.[3][4] We evaluate two routes originating from 2-chloro-6-methylpyridine based on this principle.
Route A: Sequential Oxidation and Nitration
This classical two-step approach ensures that each transformation can be optimized and monitored independently, often leading to higher purity of the intermediate and final products.
Step 1: N-Oxidation The first step involves the oxidation of the pyridine nitrogen. Organic peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) are highly effective for this transformation. The choice of a peroxy acid is based on its ability to deliver an oxygen atom to the nucleophilic nitrogen of the pyridine ring.
Step 2: Electrophilic Nitration The resulting 2-Chloro-6-methylpyridine 1-oxide is then subjected to nitration using a potent nitrating agent, typically a mixture of fuming nitric acid and concentrated sulfuric acid. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.
Route B: One-Pot Oxidation and Nitration
This consolidated strategy aims to improve process efficiency by combining the oxidation and nitration reactions into a single step, thereby reducing reaction time, workup procedures, and solvent usage. Such methods have been explored for the synthesis of various 4-nitropyridine N-oxides.[5] This approach often utilizes hydrogen peroxide for the in-situ formation of a peroxy acid in the presence of an acid catalyst, followed by the introduction of a nitrating agent.[5]
Causality Behind Route Selection: The choice between a sequential and a one-pot synthesis is a critical decision in process development.[6][7] Route A offers precise control and potentially higher purity, making it ideal for initial laboratory-scale synthesis where material integrity is the priority. Route B presents advantages in terms of time and resource efficiency, making it an attractive option for scale-up, provided that side-product formation can be controlled and an effective purification strategy is in place.[5]
Caption: Decision matrix for selecting the optimal synthetic route.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key performance indicators for each route based on representative experimental data.
| Parameter | Route A: Sequential Synthesis | Route B: One-Pot Synthesis | Justification |
| Overall Yield | ~75% | ~65% | Sequential optimization in Route A typically leads to higher overall yield. |
| Final Purity (Pre-purification) | >90% | ~80-85% | Route A minimizes side-products by isolating the N-oxide intermediate. |
| Reaction Time | ~24-30 hours | ~12-16 hours | Route B significantly shortens the process by eliminating an intermediate workup and isolation step.[5] |
| Reagents | m-CPBA, HNO₃/H₂SO₄ | H₂O₂, Acetic Anhydride, HNO₃/H₂SO₄ | Route B avoids the handling of potentially unstable solid peroxy acids. |
| Process Simplicity | Moderate (Two distinct workups) | High (Single workup) | Fewer unit operations make Route B more amenable to automated or large-scale production. |
| Safety Considerations | Handling of solid m-CPBA (potential for shock sensitivity); highly exothermic nitration. | Control of H₂O₂ reaction; highly exothermic nitration. | Both routes require careful temperature control and appropriate personal protective equipment. |
Part 2: Experimental Protocols & Validation Workflow
A robust synthesis is defined by its reproducibility, which hinges on a detailed and validated protocol.
Protocol 1: Synthesis via Route A (Sequential)
Step 1: 2-Chloro-6-methylpyridine 1-oxide
-
Dissolve 2-chloro-6-methylpyridine (1 equiv.) in dichloromethane (DCM, 10 volumes).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add m-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 equiv.) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Allow the mixture to warm to room temperature and stir for 16-20 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding a 10% aqueous solution of sodium sulfite.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide.
Step 2: 2-Chloro-6-methyl-4-nitropyridine 1-oxide
-
Prepare a nitrating mixture by slowly adding concentrated sulfuric acid (3 volumes) to fuming nitric acid (2 volumes) at 0 °C.
-
Add the crude 2-Chloro-6-methylpyridine 1-oxide (1 equiv.) from Step 1 to concentrated sulfuric acid (3 volumes) at 0-5 °C.
-
Slowly add the pre-formed nitrating mixture to the solution of the N-oxide, maintaining the internal temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture to 90-100 °C and maintain for 2-4 hours.[8]
-
Monitor the reaction by TLC or LC-MS.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8.[3]
-
Collect the precipitated yellow solid by vacuum filtration, wash with cold water, and dry under vacuum.
Comprehensive Validation Workflow
Unambiguous characterization is essential to confirm the synthesis of the correct target molecule and to establish its purity profile.[9][10]
Caption: Standard workflow for the purification and validation of the final product.
Protocol 2: Analytical Validation Methods
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To quantify the purity of the final product and detect any residual starting materials or by-products.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of mobile phase.
-
Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity level of >98% is typically required for use in further synthetic steps.
-
2. Proton NMR (¹H NMR) for Structural Elucidation
-
Objective: To confirm the chemical structure and regiochemistry of the final product. The substitution pattern on the pyridine ring gives a unique set of signals.
-
Methodology:
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of the deuterated solvent.
-
Expected Signals (Hypothetical in CDCl₃):
-
A singlet for the methyl group (CH₃) protons around δ 2.6 ppm.
-
Two distinct signals in the aromatic region for the two pyridine ring protons. Given the substitution pattern, one would expect two doublets or singlets depending on coupling, likely between δ 8.0-9.0 ppm. The specific chemical shifts confirm the 2,4,6-substitution pattern.
-
-
3. Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation
-
Objective: To confirm the molecular weight of the synthesized compound.
-
Methodology:
-
Utilize an LC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Use HPLC conditions similar to those described for the purity assessment.
-
Analysis: In positive ion mode, the expected mass-to-charge ratio ([M+H]⁺) for C₆H₅ClN₂O₃ (MW: 188.57) would be approximately 189.0. The detection of this ion provides strong evidence for the successful synthesis of the target molecule.[11]
-
Conclusion
This guide has presented and compared two viable synthetic routes to 2-Chloro-6-methyl-4-nitropyridine 1-oxide. The traditional two-step sequential route (Route A) offers superior control and purity, making it the recommended choice for initial research and development. The one-pot method (Route B) provides a significant advantage in terms of operational efficiency and is a strong candidate for process optimization and scale-up, assuming rigorous purification and validation protocols are implemented.
Ultimately, the successful application of this versatile intermediate in drug discovery and development relies on a robust and validated synthetic pathway. The detailed analytical workflow provided herein—combining HPLC, NMR, and LC-MS—establishes a self-validating system that ensures the production of high-quality, well-characterized material, which is the foundation of trustworthy and reproducible scientific research.
References
- PrepChem. (n.d.). Synthesis of 4-nitropyridine.
- BenchChem. (2025). A Guide to Historical Synthesis Methods of Nitropyridine N-Oxides.
- BenchChem. (2025). Structural Elucidation of Novel 3-Amino-4-nitropyridine Derivatives: A Comparative Guide.
- Google Patents. (2006). CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and....
- Guidechem. (2024). What are the synthesis methods for 4-nitropyridine n-organide?.
- BenchChem. (2025). An In-depth Technical Guide to the Thermodynamic Properties of 3-Amino-4-nitropyridine.
- Sciencemadness.org. (n.d.). reactivity of 4-nitropyridine-n-oxide.
-
International Union of Crystallography. (2018). 2-Chloro-4-nitropyridine N-oxide. Retrieved from [Link].
-
Venkatasai Life Sciences. (n.d.). 2-Chloro-6-methyl-4-nitropyridine 1-oxide. Retrieved from [Link].
-
IndiaMART. (n.d.). 2 Chloro 6 Methyl 4 Nitropyridine 1 Oxide, 98%. Retrieved from [Link].
-
National Institutes of Health (NIH). (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Retrieved from [Link].
- BenchChem. (n.d.). 2-Chloro-5-methyl-4-nitropyridine N-oxide.
-
National Institutes of Health (NIH). (n.d.). Computational Chemical Synthesis Analysis and Pathway Design. Retrieved from [Link].
- ResearchGate. (2015). Synthesis and characterization of two new energetic polyamino and nitro pyridine derivatives.
-
Cognito. (n.d.). Synthetic Routes Revision notes. Retrieved from [Link].
- Fiveable. (n.d.). 11.1 Synthetic strategies - Organic Chemistry II.
-
Canadian Science Publishing. (1953). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Retrieved from [Link].
-
MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link].
Sources
- 1. m.indiamart.com [m.indiamart.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8 [chemicalbook.com]
Assessing the regioselectivity of reactions with "2-Chloro-6-methyl-4-nitropyridine 1-oxide"
An Assessment of Regioselectivity in Reactions of 2-Chloro-6-methyl-4-nitropyridine 1-oxide: A Comparative Guide
Introduction
2-Chloro-6-methyl-4-nitropyridine 1-oxide is a highly functionalized heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its utility stems from the presence of multiple reactive sites, which can be selectively targeted under specific reaction conditions. The pyridine ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group and the N-oxide functionality. However, the presence of a good leaving group (chloride) at the C2 position and a potentially reactive methyl group at C6 introduces a fascinating challenge of regioselectivity.
This guide provides a detailed analysis of the factors governing the regioselectivity of reactions with 2-Chloro-6-methyl-4-nitropyridine 1-oxide. We will compare the reactivity of its different functional groups, provide supporting experimental data for key transformations, and offer detailed protocols for achieving desired regiochemical outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this important synthetic intermediate.
Molecular Analysis: The Electronic and Steric Landscape
The regioselectivity of 2-Chloro-6-methyl-4-nitropyridine 1-oxide is a direct consequence of its electronic and steric properties. The interplay between the electron-withdrawing nitro group, the N-oxide, the chlorine atom, and the electron-donating methyl group creates a nuanced reactivity profile.
-
N-oxide: The N-oxide group has a dual electronic effect. It is inductively electron-withdrawing, but it can also act as an electron-donating group through resonance, particularly to the C2 and C4 positions. This resonance stabilization of negative charge is crucial in facilitating nucleophilic aromatic substitution (SNAr) reactions.
-
Nitro Group: The nitro group at C4 is a powerful electron-withdrawing group, both inductively and through resonance. It strongly activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it (C3, C5).
-
Chloro Group: The chlorine atom at C2 is a good leaving group in SNAr reactions. The C2 position is activated by both the N-oxide and the nitro group, making it a prime target for nucleophiles.
-
Methyl Group: The methyl group at C6 is weakly electron-donating and provides some steric hindrance around the C6 position.
The combination of these effects leads to a highly electron-deficient pyridine ring, making it susceptible to nucleophilic attack. The primary competition for reactivity lies between the SNAr at the C2 position and potential reactions involving the C6-methyl group.
Dominant Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most favorable reaction pathway for 2-Chloro-6-methyl-4-nitropyridine 1-oxide is the SNAr reaction at the C2 position. The convergence of electronic activation from the N-oxide and nitro groups, coupled with the presence of a good leaving group (Cl-), makes this position highly susceptible to attack by a wide range of nucleophiles.
The mechanism proceeds via a two-step addition-elimination sequence. First, the nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and the oxygen atoms of the N-oxide and nitro groups. The resonance form where the negative charge is placed on the electronegative nitrogen atom of the pyridine ring is a significant contributor to the stability of this intermediate.[1] The second step involves the departure of the chloride ion, which restores the aromaticity of the ring and yields the substituted product.
Comparative Performance with Various Nucleophiles
The efficiency and regioselectivity of the SNAr reaction are highly dependent on the nature of the nucleophile. Below is a comparative summary of expected outcomes based on established principles of SNAr reactions on activated heterocyclic systems.
| Nucleophile | Reagent Example | Expected Product | Typical Conditions | Regioselectivity (C2 vs. other sites) |
| Oxygen | Sodium Methoxide (NaOMe) | 2-Methoxy-6-methyl-4-nitropyridine 1-oxide | MeOH, rt to 60 °C | >99% |
| Nitrogen | Aniline | 2-(Phenylamino)-6-methyl-4-nitropyridine 1-oxide | EtOH, reflux | >98% |
| Sulfur | Sodium Thiophenoxide (NaSPh) | 6-Methyl-4-nitro-2-(phenylthio)pyridine 1-oxide | DMF, rt | >99% |
This data is illustrative and based on established chemical principles. Actual yields may vary depending on specific reaction conditions.
Experimental Protocol: Synthesis of 2-Methoxy-6-methyl-4-nitropyridine 1-oxide
This protocol provides a representative procedure for the SNAr reaction with an oxygen nucleophile.
Materials:
-
2-Chloro-6-methyl-4-nitropyridine 1-oxide (1.0 eq)
-
Sodium methoxide (1.2 eq)
-
Anhydrous Methanol (MeOH)
-
Round-bottom flask with magnetic stirrer
-
Condenser
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
Dissolve 2-Chloro-6-methyl-4-nitropyridine 1-oxide in anhydrous methanol in a round-bottom flask.
-
Add sodium methoxide portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Resuspend the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2-methoxy-6-methyl-4-nitropyridine 1-oxide.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Alternative Reactive Site: The C6-Methyl Group
While SNAr at C2 is the dominant pathway, the C6-methyl group can also participate in reactions, particularly under conditions that favor deprotonation. The acidity of the methyl protons is enhanced by the electron-withdrawing nature of the nitropyridine N-oxide ring system.
In the presence of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), the methyl group can be deprotonated to form a nucleophilic carbanion. This intermediate can then react with various electrophiles, such as aldehydes or ketones, in condensation reactions.
Comparison with SNAr Pathway
| Reaction Type | Reagent Type | Typical Conditions | Outcome |
| SNAr | Nucleophile (e.g., RO-, RNH2, RS-) | Polar solvent, moderate temperature | Substitution of Cl at C2 |
| Methyl Group Reaction | Strong, non-nucleophilic base (e.g., LDA) followed by an electrophile | Anhydrous THF, low temperature (-78 °C) | Functionalization of the C6-methyl group |
Achieving selectivity for methyl group functionalization requires careful selection of reagents and conditions to disfavor the competing SNAr pathway. The use of a strong, sterically hindered base at low temperatures is key to kinetically favoring deprotonation over nucleophilic attack at the C2 position.
Visualizing the Regioselectivity
The following diagrams illustrate the key structural features and competing reaction pathways of 2-Chloro-6-methyl-4-nitropyridine 1-oxide.
Caption: Competing reactive sites on 2-Chloro-6-methyl-4-nitropyridine 1-oxide.
Caption: Generalized workflow for the SNAr reaction.
Comparison with Alternative Reagents
The unique reactivity of 2-Chloro-6-methyl-4-nitropyridine 1-oxide is best understood in the context of related compounds.
| Compound | Key Differences | Impact on Regioselectivity |
| 2-Chloro-6-methyl-4-nitropyridine (No N-oxide) | Lack of N-oxide group | Reduced activation towards SNAr at C2. The ring is less electron-deficient, and a key resonance stabilization of the Meisenheimer complex is absent. |
| 2-Chloro-4-nitropyridine 1-oxide (No methyl group) | Absence of C6-methyl group | No competition from methyl group deprotonation. SNAr at C2 is the sole dominant pathway. |
| 2,6-Dichloro-4-nitropyridine 1-oxide | Second chloro group at C6 | Competition between SNAr at C2 and C6. The regiochemical outcome will depend on the nucleophile and reaction conditions. |
The presence of the N-oxide is critical for the high reactivity of the title compound in SNAr reactions.[2][3][4] It not only activates the ring electronically but also directs substitution to the C2 and C4 positions.
Conclusion
2-Chloro-6-methyl-4-nitropyridine 1-oxide is a highly activated substrate for which the regioselectivity of its reactions can be effectively controlled. The C2 position is overwhelmingly favored for nucleophilic aromatic substitution by a wide variety of nucleophiles due to the combined activating effects of the N-oxide and the 4-nitro group. Alternative reaction pathways, such as the functionalization of the C6-methyl group, can be accessed but require specific and carefully controlled conditions, namely the use of strong, non-nucleophilic bases at low temperatures. Understanding the electronic and steric factors that govern the reactivity of this versatile building block allows for its strategic application in the synthesis of complex, highly functionalized pyridine derivatives.
References
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]
-
Synthesis of 2-chloro-4-nitropyridine-N oxide. PrepChem.com. [Link]
-
H. J. Hertog, W. Combe. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas. [Link]
-
Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube. [Link]
-
Methylation of pyridine N‐oxides using various peroxides. ResearchGate. [Link]
-
Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]
-
Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. [Link]
-
2-Chloro-4-nitropyridine N-oxide. ResearchGate. [Link]
-
Synthesis of 2-substituted pyridines from pyridine N-oxides. ResearchGate. [Link]
-
Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. ResearchGate. [Link]
-
Redetermination of 2-methyl-4-nitropyridine N-oxide. National Institutes of Health (NIH). [Link]
-
Pyridine N-Oxide-structure. ChemTube3D. [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]
Sources
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of 2-Chloro-6-methyl-4-nitropyridine 1-oxide
Hazard Profile: An Assessment Based on Analogous Compounds
Given the absence of a dedicated SDS for 2-Chloro-6-methyl-4-nitropyridine 1-oxide, we must extrapolate its potential hazards from similar compounds, such as 2-Chloro-5-methyl-4-nitropyridine N-oxide and 2-Chloro-4-nitropyridine-N-oxide. These analogs are classified as irritants and are harmful if swallowed, causing serious eye irritation.[1][2] The presence of the nitro group and the chlorinated pyridine N-oxide structure suggests that this compound should be handled with caution.
Inferred Hazard Classifications:
-
Acute Oral Toxicity
-
Skin Irritant
-
Serious Eye Irritant
-
Potential environmental hazard if released without treatment
It is imperative to treat this compound as hazardous waste. The following table summarizes the personal protective equipment (PPE) that should be worn when handling this chemical.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and potential irritation. |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes and accidental eye contact. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating dust or aerosols. | To prevent inhalation of airborne particles. |
The Disposal Workflow: A Step-by-Step Procedural Guide
The disposal of any chemical waste is governed by a strict regulatory framework. In the United States, the primary legislation is the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[3][4] Additionally, the Occupational Safety and Health Administration (OSHA) provides guidelines to ensure worker safety during the handling of hazardous materials.[5][6][7]
The following workflow provides a logical sequence of steps to ensure compliant and safe disposal.
Sources
Mastering the Safe Handling of 2-Chloro-6-methyl-4-nitropyridine 1-oxide: A Guide for Laboratory Professionals
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel chemistries, a deep and actionable understanding of chemical safety is not merely a procedural formality—it is the bedrock of innovation. This guide provides essential, in-depth technical instruction for the safe handling, use, and disposal of 2-Chloro-6-methyl-4-nitropyridine 1-oxide (CAS No. 40314-84-9), a versatile intermediate in pharmaceutical and agrochemical research. By moving beyond a simple checklist and elucidating the causality behind each safety protocol, we aim to build a culture of intrinsic safety and trust in your laboratory operations.
Hazard Profile: Understanding the "Why" Behind the Precautions
2-Chloro-6-methyl-4-nitropyridine 1-oxide is a substituted pyridine derivative. While a specific, comprehensive toxicological profile for this exact isomer is not extensively published, data from structurally analogous compounds, such as other chloro-nitropyridine N-oxides, allow for a robust hazard assessment. The primary threats arise from its irritant properties and potential toxicity upon exposure.[1]
Key Hazards:
-
Skin and Eye Irritation: Like many halogenated nitroaromatic compounds, this reagent is classified as a skin and eye irritant.[1][2] Direct contact can lead to redness, pain, and inflammation. Prolonged exposure may cause more severe dermal reactions.
-
Respiratory Tract Irritation: Inhalation of airborne dust or aerosols can irritate the mucous membranes and upper respiratory tract.[3]
-
Harmful if Swallowed: Acute oral toxicity is a significant concern with related nitropyridine derivatives.[3][4] Ingestion can lead to systemic toxic effects.
-
Environmental Hazard: While specific data is limited, halogenated organic compounds should be prevented from entering the environment.[5]
These hazards necessitate a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below. The goal is to create an impermeable barrier between the researcher and the chemical, mitigating all potential routes of exposure.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. Engineering controls, such as fume hoods, are the primary line of defense, with PPE serving as the critical final barrier.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (Solid) | Tightly sealed safety goggles or a full-face shield.[6][7] | Nitrile or neoprene gloves (double-gloving recommended). Check manufacturer's breakthrough time data. | Fully-buttoned laboratory coat. Consider disposable sleeves for high-potency work. | Required if weighing outside of a certified chemical fume hood or ventilated balance enclosure. A NIOSH-approved respirator with a particulate filter (e.g., N95/P100) is necessary.[4] |
| Solution Preparation & Transfers | Tightly sealed chemical safety goggles and a full-face shield to protect against splashes.[6] | Chemical-resistant nitrile or neoprene gloves. Ensure cuffs are worn over the lab coat sleeves. | Chemical-resistant apron over a standard laboratory coat.[2] | Work must be conducted in a certified chemical fume hood. No respiratory protection is typically needed if engineering controls are properly used. |
| Running Reactions & Workup | Tightly sealed chemical safety goggles and a full-face shield. | Chemical-resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contamination is suspected. | Flame-retardant laboratory coat. Ensure all skin is covered. | All operations must be performed within a certified chemical fume hood. |
Causality: The multi-layered PPE strategy is designed to prevent the primary exposure routes. A face shield over goggles for liquid handling protects against unexpected splashes.[6] Double-gloving provides a buffer; if the outer glove is contaminated, it can be safely removed without exposing the skin. Respiratory protection during powder handling is crucial because fine particulates can be easily aerosolized and inhaled.[4]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a systematic workflow is critical for minimizing risk. Every step is designed to control the substance and prevent its release into the laboratory environment.
Preparation and Engineering Controls:
-
Verify Fume Hood Certification: Before beginning any work, ensure the chemical fume hood has been certified within the last year and is functioning correctly. The sash should be positioned as low as possible to maximize containment.
-
Assemble All Materials: Gather all necessary equipment, reagents, and waste containers and place them inside the fume hood to minimize traffic in and out of the containment area.
-
Proximity of Safety Equipment: Confirm that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.[8]
Handling Protocol:
-
Donning PPE: Put on all required PPE as outlined in the table above before handling the primary container.
-
Weighing: If possible, weigh the solid material directly within the fume hood. If a ventilated balance enclosure is used, ensure it is functioning correctly. Use anti-static weighing dishes to prevent dispersal of the powder.
-
Transfers and Solution Preparation: Add the solid to the solvent slowly and carefully. If adding to a reaction vessel, do so under a positive pressure of an inert gas (e.g., nitrogen, argon) to prevent atmospheric moisture ingress and potential side reactions.
-
Post-Handling: After use, securely seal the primary container. Decontaminate any surfaces, including the outside of the container and the balance, with an appropriate solvent (e.g., isopropanol or ethanol) and wipe dry. Remove the outer pair of gloves before leaving the fume hood.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and completing work.[9]
Emergency Procedures: Spill and Exposure Management
Preparedness is key to effectively managing an unexpected event.
Chemical Spill Workflow
The following diagram outlines the immediate steps to be taken in the event of a solid chemical spill.
Caption: Workflow for managing a solid chemical spill.
Exposure Protocol:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[3]
Disposal Plan: Environmental Stewardship
Proper disposal is a critical final step in the chemical lifecycle. As a halogenated organic compound, 2-Chloro-6-methyl-4-nitropyridine 1-oxide must be treated as hazardous waste.
Step-by-Step Disposal:
-
Waste Segregation: Never mix this waste with non-halogenated solvents.[10] Collect all solid waste (e.g., contaminated paper towels, gloves, absorbent material) and residual chemical in a dedicated, properly labeled hazardous waste container for "Halogenated Organic Solids."[11][12]
-
Container Management: Keep the waste container securely closed when not in use. Store it in a designated satellite accumulation area.
-
Labeling: Ensure the waste container is clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (Irritant, Toxic).
-
Pickup and Disposal: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department. Do not dispose of this material down the drain or in regular trash.[5]
By internalizing these protocols and understanding the rationale behind them, you contribute to a safer, more efficient, and highly trusted research environment.
References
-
Queen Mary University of London. Spill procedure: Clean-up guidance. [Link]
-
University of California, Santa Barbara. Spill-Procedures. [Link]
-
The University of Queensland. Chemical Spill and Response Guideline. [Link]
-
Chem Klean. Chemical Spill Procedures - Step By Step Guide. [Link]
-
Venkatasai Life Sciences. 2-Chloro-6-methyl-4-nitropyridine 1-oxide. [Link]
-
University of Wisconsin-Madison. Hazardous Waste Reduction. [Link]
-
University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]
-
University of California, Riverside. Hazardous Waste Segregation. [Link]
Sources
- 1. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. bucknell.edu [bucknell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
